ROC-325
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUYKEGAEIYPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ROC-325: A Technical Guide to a Novel Lysosomal Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel, orally available small molecule inhibitor of lysosomal-mediated autophagy.[1][2][3][4] Developed through medicinal chemistry strategies, this compound is a dimeric compound containing structural motifs from both hydroxychloroquine (B89500) (HCQ) and lucanthone.[1][2] It was designed to improve upon existing autophagy inhibitors like HCQ, demonstrating significantly greater potency and superior preclinical anticancer activity across a range of cancer types.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, experimental validation protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a late-stage autophagy inhibitor by directly targeting the lysosome. Its primary mechanism involves the disruption of lysosomal function, which is critical for the final degradation step in the autophagy process.[1] Treatment with this compound leads to the deacidification of the lysosomal lumen.[1] The majority of lysosomal proteases responsible for degrading autophagic cargo are active only in a highly acidic environment; therefore, this increase in pH incapacitates the degradative function of the lysosome.[5]
This lysosomal dysfunction results in several hallmark features of autophagy inhibition:
-
Accumulation of Autophagosomes: With the fusion and degradation process stalled, autophagosomes containing undegraded cellular cargo accumulate within the cytoplasm.[1][5]
-
Disruption of Autophagic Flux: The overall process of autophagy, from initiation to degradation, is blocked at the final step, leading to a disrupted autophagic flux.[1] This is a key indicator of its inhibitory action, confirmed by bafilomycin A1 clamp experiments.
-
Stabilization of Autophagy Substrates: Proteins like p62 (sequestosome-1/SQSTM1), which are normally degraded during autophagy, accumulate, serving as a marker for autophagy inhibition.[1] Concurrently, the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II), which is associated with the autophagosome membrane, also increases.
Crucially, the anticancer effects of this compound are dependent on functional autophagy machinery. In preclinical models, the targeted knockdown of essential autophagy genes, ATG5 and ATG7, significantly blunted the compound's ability to induce cancer cell death, confirming that its primary anticancer mechanism is mediated through autophagy inhibition.[1] This inhibition ultimately leads to the induction of apoptosis in cancer cells.[1]
Quantitative Data Presentation
This compound has demonstrated superior potency compared to the first-generation autophagy inhibitor, hydroxychloroquine (HCQ), in numerous studies.[1] It is reported to be approximately 10-fold more potent than HCQ based on IC₅₀ analyses across diverse cancer cell lines.
Table 1: In Vitro Anticancer Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colon Carcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Carcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| Data sourced from MedchemExpress, referencing preclinical studies.[6] |
Table 2: IC₅₀ Range in Acute Myeloid Leukemia (AML)
| Cell Type | IC₅₀ Range (µM) |
| Human AML Cell Lines | 0.7 - 2.2 |
| Data sourced from studies on AML, demonstrating high potency in hematological malignancies.[3] |
Experimental Protocols
The characterization of this compound involves several key experimental procedures to confirm its mechanism of action and quantify its effects.
Cell Viability Assay (MTT Assay)
This assay is used to determine the dose-dependent cytotoxic effects of this compound.
-
Principle: The tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The quantity of formazan is directly proportional to the number of viable cells.[7]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 786-O, A498, or MV4-11) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[6]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 72 hours. Include a vehicle control (DMSO).[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.[6]
-
Autophagic Flux Measurement (LC3 Turnover Assay)
This assay measures the rate of autophagosome degradation and is critical for distinguishing autophagy induction from autophagy inhibition.
-
Principle: LC3 is converted from a cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). Autophagy inhibitors that block lysosomal degradation cause an accumulation of LC3-II. The assay compares LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (Baf A1) or this compound itself. If a compound is a true late-stage inhibitor, the addition of Baf A1 will not cause a further increase in LC3-II levels.[8]
-
Methodology (Western Blotting):
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) for a set time (e.g., 24 hours). For a control, treat a parallel set of cells with a known autophagy inducer (e.g., starvation medium) with and without this compound.
-
Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer.[6]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.[8]
-
Western Blotting: Separate 30-50 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against LC3B and p62. Use an antibody for a housekeeping protein (e.g., tubulin or GAPDH) as a loading control. Incubate overnight at 4°C.[6]
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect immunoreactive bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
Analysis: Quantify the band intensity for LC3-II and p62 relative to the loading control. An accumulation of both proteins indicates autophagy inhibition.
-
Lysosomal pH Measurement
This assay directly measures the deacidification of lysosomes, a core mechanistic feature of this compound.
-
Principle: Use of a fluorescent probe, such as LysoSensor Green DND-189, which exhibits a pH-dependent increase in fluorescence intensity in more neutral environments.[5]
-
Methodology:
-
Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.
-
Compound Treatment: Treat cells with this compound (e.g., 5 µM) for the desired duration (e.g., 6-24 hours).
-
Probe Loading: Load the cells with LysoSensor Green probe according to the manufacturer's protocol.
-
Imaging: Visualize the cells using a fluorescence microscope or a flow cytometer.
-
Analysis: Quantify the change in fluorescence intensity. An increase in green fluorescence in this compound-treated cells compared to controls indicates lysosomal deacidification.[5]
-
Signaling Pathways and Cellular Impact
The primary signaling event initiated by this compound is the physical disruption of the lysosome. However, the consequences of this action reverberate through several cellular pathways.
-
Autophagy Pathway: As detailed, this compound's effects are critically dependent on the core autophagy machinery, specifically the proteins ATG5 and ATG7, which are essential for autophagosome formation.[1] By blocking the final degradation step, this compound creates a bottleneck that is lethal to cancer cells that rely on autophagy for survival and metabolic homeostasis.
-
Apoptosis Induction: The disruption of protein homeostasis and accumulation of damaged organelles resulting from failed autophagy induces significant cellular stress. This stress can trigger the intrinsic apoptosis pathway. In vivo studies have confirmed this, showing increased levels of cleaved caspase-3, a key marker of apoptosis, in tumor specimens from mice treated with this compound.
-
Hypoxia-Inducible Factor (HIF) Signaling: In non-cancer contexts such as pulmonary hypertension, this compound has been shown to decrease the stabilization of HIF-1α and HIF-2α.[9][10][11] This suggests that this compound may have broader effects on cellular stress response pathways beyond its direct role in autophagy, which could contribute to its therapeutic effects in various diseases.
-
Nitric Oxide (NO) Production: In pulmonary arterial cells, this compound treatment increased nitric oxide production through the phosphorylation of endothelial nitric oxide synthase (eNOS).[9][10][11] This highlights a potential vasodilation effect and another aspect of its activity profile.
Conclusion
This compound is a potent and selective lysosomal autophagy inhibitor with significant preclinical efficacy against a broad range of malignancies, including renal cell carcinoma and acute myeloid leukemia.[1] Its well-defined mechanism of action, centered on lysosomal deacidification and the disruption of autophagic flux, provides a strong rationale for its development. The comprehensive data gathered from in vitro and in vivo studies underscore its superiority over older autophagy inhibitors like HCQ.[2] The detailed experimental protocols and pathway analyses presented in this guide offer a framework for researchers to further investigate this compound and its potential as a novel therapeutic agent for autophagy-dependent diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Novel Lysosomal Autophagy Inhibitor (this compound) Ameliorates Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
Discovery and Development of ROC-325: A Novel, Potent, and Selective RIPK2 Inhibitor for the Treatment of Inflammatory Bowel Disease
For Research Use Only. Not for use in diagnostic procedures.
Abstract
ROC-325 is a novel, orally bioavailable small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the NOD2 pathway implicated in the pathophysiology of inflammatory bowel disease (IBD). This document provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of this compound. The data presented herein demonstrate the high potency and selectivity of this compound for RIPK2, its favorable pharmacokinetic profile, and its efficacy in preclinical models of colitis. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and understanding of this promising therapeutic candidate.
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic, relapsing inflammatory condition of the gastrointestinal tract. While existing therapies have improved patient outcomes, a significant proportion of patients are refractory or lose response over time, highlighting the need for novel therapeutic strategies. The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway is strongly implicated in the genetic susceptibility to IBD. Upon recognition of its ligand, muramyl dipeptide (MDP), NOD2 recruits and activates RIPK2, leading to the downstream activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.
This compound was identified through a high-throughput screening campaign and subsequent structure-activity relationship (SAR)-driven lead optimization program. It is a potent and selective ATP-competitive inhibitor of the RIPK2 kinase domain. This whitepaper details the preclinical data supporting the development of this compound as a potential treatment for IBD.
Biochemical and Cellular Characterization
Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of 300 human kinases at a concentration of 1 µM. This compound demonstrated high selectivity for RIPK2.
Table 1: Kinase Selectivity of this compound
| Kinase Target | Inhibition at 1 µM |
| RIPK2 | 98% |
| RIPK1 | < 10% |
| JAK1 | < 5% |
| TYK2 | < 5% |
| JNK1 | < 15% |
| p38α | < 10% |
In Vitro Potency
The potency of this compound was determined in biochemical and cellular assays.
Table 2: In Vitro Potency of this compound
| Assay Type | Endpoint | Value |
| Biochemical (Lanthascreen) | IC50 | 1.2 nM |
| Cellular (THP-1 cells, MDP-stimulated) | IC50 (TNF-α release) | 15.8 nM |
| Cellular (THP-1 cells, MDP-stimulated) | IC50 (IL-6 release) | 20.1 nM |
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| T½ (h) | 4.2 | 5.1 |
| Cmax (ng/mL) | 850 | 1240 |
| AUC (0-inf) (ng·h/mL) | 2100 | 9850 |
| CL (mL/min/kg) | 7.9 | - |
| Vss (L/kg) | 2.5 | - |
| Bioavailability (F%) | - | 93% |
In Vivo Efficacy
The efficacy of this compound was evaluated in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice.
Table 4: Efficacy of this compound in DSS-Induced Colitis Model
| Treatment Group | Dose (mg/kg, oral, BID) | Disease Activity Index (DAI) | Colon Length (cm) |
| Vehicle | - | 3.8 ± 0.4 | 5.2 ± 0.5 |
| This compound | 10 | 1.5 ± 0.3 | 7.8 ± 0.6 |
| This compound | 30 | 0.8 ± 0.2 | 8.9 ± 0.4 |
| *p < 0.01 vs. Vehicle |
Signaling and Experimental Workflows
This compound Mechanism of Action in the NOD2 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the NOD2 signaling cascade.
Caption: Mechanism of action of this compound in the NOD2-RIPK2 signaling pathway.
High-Throughput Screening (HTS) Workflow
The workflow for the initial identification of RIPK2 inhibitors is depicted below.
In Vitro Anticancer Profile of ROC-325: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel, orally available small molecule inhibitor of lysosomal-mediated autophagy that has demonstrated significant preclinical anticancer activity across a broad range of tumor types.[1][2] Developed through logical medicinal chemistry approaches, this compound exhibits superior potency and efficacy compared to the established autophagy inhibitor hydroxychloroquine (B89500) (HCQ).[1][3] This technical guide provides a comprehensive overview of the in vitro anticancer activity of this compound, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Introduction
Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive under stressful conditions, such as those induced by chemotherapy and nutrient deprivation.[4] Inhibition of autophagy has emerged as a promising therapeutic strategy to enhance the efficacy of anticancer treatments. This compound, a novel dimeric compound with structural elements from both HCQ and lucanthone, was developed to be a more potent and effective autophagy inhibitor.[3] In preclinical studies, this compound has shown significant single-agent anticancer activity and has been found to be approximately 10-fold more potent than HCQ in various cancer cell lines.[1][4] This document summarizes the key in vitro findings that underscore the potential of this compound as a therapeutic agent.
Mechanism of Action: Autophagy Inhibition
This compound exerts its anticancer effects primarily through the disruption of the autophagy pathway at the lysosomal level.[1][5] Treatment with this compound leads to a cascade of cellular events characteristic of autophagy inhibition:
-
Lysosomal Deacidification: this compound increases lysosomal membrane permeability, leading to the deacidification of lysosomes.[3][6] This is a critical step as the acidic environment of lysosomes is essential for the function of degradative enzymes.
-
Inhibition of Autophagic Flux: By neutralizing the lysosomal pH, this compound prevents the fusion of autophagosomes with lysosomes. This blockage of the final step of autophagy, known as autophagic flux, results in the accumulation of autophagosomes with undegraded cellular cargo.[3][6]
-
Accumulation of Autophagy Markers: The inhibition of autophagic degradation leads to the accumulation of key autophagy-related proteins. This includes the stabilization and increased expression of microtubule-associated protein 1A/1B-light chain 3 (LC3B), particularly the lipidated form LC3B-II which is a marker of autophagosomes, and p62/SQSTM1, a protein that is itself degraded by autophagy.[3][6][7]
The dependence of this compound's anticancer activity on autophagy inhibition has been confirmed through genetic studies. Knockdown of essential autophagy genes, ATG5 and ATG7, significantly diminishes the cytotoxic effects of this compound, highlighting that its primary mechanism of action is indeed through the disruption of this pathway.[3][4]
Caption: Mechanism of action of this compound in cancer cells.
Quantitative In Vitro Efficacy
The anticancer efficacy of this compound has been quantified across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate the potent activity of this compound.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colon Carcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Carcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia | 0.7-2.2 |
| MOLM-13 | Acute Myeloid Leukemia | 0.7-2.2 |
| HL-60 | Acute Myeloid Leukemia | 0.7-2.2 |
| KG-1 | Acute Myeloid Leukemia | 0.7-2.2 |
Data sourced from multiple studies.[4][6][8]
In addition to inhibiting cell viability, this compound has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines, including renal cell carcinoma and acute myeloid leukemia.[3][7]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro anticancer activity of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well microculture plates at a density of 10,000 cells per well and allowed to adhere for 24 hours.[8]
-
Drug Treatment: Cells are then treated with varying concentrations of this compound or a vehicle control for 72 hours.[8]
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan product is quantified using a microplate reader at a specific wavelength.[8]
-
Data Analysis: Cell viability is calculated by normalizing the absorbance of the treated cells to that of the control cells.[8]
Caption: A simplified workflow of the MTT cell viability assay.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for 48 hours.[3]
-
Cell Harvesting: Cells are harvested and washed.
-
Staining: Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.[9] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[9]
-
Data Interpretation: The data is analyzed to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Alternatively, apoptosis can be quantified by measuring the sub-G0/G1 DNA content using PI staining and flow cytometry, or by measuring the activity of caspase-3.[8]
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, such as the autophagy markers LC3B and p62.
-
Protein Extraction: Cells are treated with this compound for a specified time (e.g., 24 hours), then harvested and lysed to extract total cellular proteins.[8]
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: A specific amount of protein (e.g., 50 µg) from each sample is separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: The membrane is blocked with a solution (e.g., 5% nonfat milk) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-LC3B or anti-p62) overnight at 4°C.[8]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Caption: Key steps in the Western blotting procedure.
Conclusion
The in vitro data for this compound compellingly demonstrates its potential as a potent anticancer agent. Its mechanism of action as a superior autophagy inhibitor compared to HCQ is well-supported by molecular and cellular evidence. The broad-spectrum activity across numerous cancer cell lines, coupled with the induction of apoptosis, provides a strong rationale for its continued investigation and clinical development for the treatment of autophagy-dependent malignancies.
References
- 1. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
ROC-325: A Novel Autophagy Inhibitor for the Treatment of Pulmonary Hypertension
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The pathogenesis of PH involves complex mechanisms, including vascular remodeling, vasoconstriction, and inflammation. Recent research has highlighted the crucial role of autophagy, a cellular degradation and recycling process, in the development of PH. ROC-325, a novel and potent small molecule lysosomal autophagy inhibitor, has emerged as a promising therapeutic agent for PH. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to the effects of this compound on pulmonary hypertension.
Core Mechanism of Action
This compound is a dimeric small molecule that inhibits autophagy by disrupting lysosomal function. It is reported to be approximately 10-fold more potent than hydroxychloroquine (B89500) (HCQ), a well-known autophagy inhibitor. The therapeutic effects of this compound in pulmonary hypertension are multifaceted, primarily revolving around three key mechanisms: inhibition of autophagy, downregulation of hypoxia-inducible factors (HIFs), and increased production of nitric oxide (NO).[1][2]
By inhibiting the final step of autophagy—the fusion of autophagosomes with lysosomes—this compound leads to the accumulation of autophagic vesicles and key proteins like LC3B and p62.[1][2] This disruption of the autophagic flux has been shown to be a key component of its therapeutic action.[1] Furthermore, this compound treatment leads to a reduction in the stabilization of HIF-1α and HIF-2α, transcription factors that are pivotal in the cellular response to hypoxia and are known to contribute to the pathology of PH.[1][2] Lastly, this compound enhances the activity of endothelial nitric oxide synthase (eNOS) through phosphorylation at Ser1177 and dephosphorylation at Thr495, resulting in increased NO production, a critical vasodilator often deficient in PH.[1][2]
Preclinical Efficacy of this compound in Experimental Pulmonary Hypertension
The therapeutic potential of this compound has been evaluated in two well-established rat models of pulmonary hypertension: monocrotaline (B1676716) (MCT)-induced PH and Sugen5416/hypoxia (SuHx)-induced PH.[1][2]
Monocrotaline (MCT)-Induced Pulmonary Hypertension
In the MCT model, this compound demonstrated both preventive and therapeutic effects. When administered for the full 4-week duration of the study (preventive regimen), this compound significantly attenuated the development of pulmonary hypertension. In a therapeutic regimen, where treatment was initiated after the establishment of PH (last 2 weeks), this compound also showed significant efficacy in reversing the disease markers.[2]
Table 1: Hemodynamic and Right Ventricular Hypertrophy Data in MCT-Induced PH Rats Treated with this compound [2]
| Parameter | Control | MCT + Vehicle | MCT + this compound (5 mg/kg, 4W) | MCT + this compound (25 mg/kg, 4W) | MCT + this compound (5 mg/kg, 2W) | MCT + this compound (25 mg/kg, 2W) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 25.8 ± 1.5 | 58.6 ± 2.7 | 40.2 ± 2.1 | 32.5 ± 1.8 | 45.1 ± 2.3 | 38.7 ± 2.0 |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 18.2 ± 1.1 | 42.3 ± 2.0 | 29.8 ± 1.5 | 24.1 ± 1.3 | 33.6 ± 1.7 | 28.9 ± 1.4 |
| Right Ventricle/Left Ventricle + Septum (RV/LV+S) | 0.28 ± 0.02 | 0.55 ± 0.03 | 0.41 ± 0.02 | 0.34 ± 0.02 | 0.46 ± 0.03 | 0.39 ± 0.02 |
Data are presented as mean ± SEM. 4W = 4-week treatment (preventive); 2W = 2-week treatment (therapeutic).
Sugen5416/Hypoxia (SuHx)-Induced Severe Pulmonary Hypertension
This compound was also effective in the more severe SuHx model of PH. Treatment with this compound for the last 4 weeks of a 7-week study protocol significantly improved hemodynamic parameters and reduced right ventricular hypertrophy.[2]
Table 2: Hemodynamic and Right Ventricular Hypertrophy Data in SuHx-Induced PH Rats Treated with this compound [2]
| Parameter | Control | SuHx + Vehicle | SuHx + this compound (25 mg/kg) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 26.5 ± 1.6 | 75.4 ± 3.8 | 50.1 ± 2.5 |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 18.9 ± 1.2 | 55.7 ± 2.8 | 38.2 ± 1.9 |
| Right Ventricle/Left Ventricle + Septum (RV/LV+S) | 0.27 ± 0.02 | 0.62 ± 0.04 | 0.45 ± 0.03 |
Data are presented as mean ± SEM.
In Vitro Effects of this compound
The cellular effects of this compound were investigated in human and rat pulmonary artery smooth muscle cells (PASMCs) and pulmonary artery endothelial cells (PAECs).[1][2]
Table 3: Summary of In Vitro Effects of this compound [1][2]
| Cell Type | Condition | Effect of this compound |
| Human & Rat PASMCs | Hypoxia | - Inhibited proliferation- Increased p62 accumulation- Increased LC3B-II expression- Decreased HIF-1α stabilization |
| Human PAECs & Rat PMVECs | Hypoxia | - Increased p62 accumulation- Increased LC3B-II expression- Increased eNOS phosphorylation (Ser1177)- Decreased eNOS phosphorylation (Thr495)- Increased NO production- Decreased HIF-1α and HIF-2α stabilization |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in pulmonary hypertension.
Caption: Experimental workflow for the MCT-induced PH model.
Detailed Experimental Protocols
Animal Models of Pulmonary Hypertension
-
Monocrotaline (MCT)-Induced PH:
-
Animals: Male Sprague-Dawley rats (200–250 g).
-
Induction: A single intraperitoneal (IP) injection of monocrotaline (60 mg/kg).
-
This compound Treatment (Preventive): Daily IP injections of this compound (5 mg/kg or 25 mg/kg) or vehicle were administered for 4 weeks, starting on the same day as the MCT injection.[2]
-
This compound Treatment (Therapeutic): Daily IP injections of this compound (5 mg/kg or 25 mg/kg) or vehicle were administered for the last 2 weeks of the 4-week study period.[2]
-
-
Sugen5416/Hypoxia (SuHx)-Induced PH:
-
Animals: Male Sprague-Dawley rats (200–250 g).
-
Induction: A single subcutaneous injection of Sugen5416 (20 mg/kg) followed by exposure to hypoxia (10% O₂) for 3 weeks, and then a return to normoxia (21% O₂) for 4 weeks.[2]
-
This compound Treatment: Daily IP injections of this compound (25 mg/kg) or vehicle were administered during the final 4 weeks of the protocol (the normoxic phase).[2]
-
Hemodynamic and Echocardiographic Measurements
-
Hemodynamics: At the end of the study, rats were anesthetized, and a catheter was inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[2]
-
Echocardiography: Transthoracic echocardiography was performed to assess right ventricular function and morphology. Parameters such as tricuspid annular plane systolic excursion (TAPSE) and pulmonary artery acceleration time (PAAT) were measured.[1]
-
Right Ventricular Hypertrophy: The hearts were excised, and the ratio of the right ventricular free wall weight to the left ventricular free wall plus septum weight (RV/LV+S) was calculated to determine the degree of right ventricular hypertrophy.[2]
In Vitro Assays
-
Cell Culture: Human pulmonary artery smooth muscle cells (PASMCs) and endothelial cells (PAECs), as well as rat pulmonary microvascular endothelial cells (PMVECs), were used. Cells were cultured under normoxic (21% O₂) or hypoxic (1% O₂) conditions.[1][2]
-
Cell Proliferation Assay: PASMC proliferation was assessed by quantifying the expression of proliferating cell nuclear antigen (PCNA) via Western blotting and immunofluorescence staining.[2]
-
Autophagy Flux Analysis: The levels of LC3B and p62 were determined by Western blotting and immunofluorescence. An increase in the LC3B-II/LC3B-I ratio and accumulation of p62 are indicative of autophagy inhibition.[2]
-
Nitric Oxide (NO) Production: NO production in endothelial cells was measured using a fluorescent NO sensor.[1]
-
Western Blotting: Protein expression and phosphorylation status of key signaling molecules (e.g., eNOS, p-eNOS, HIF-1α, HIF-2α) were analyzed by standard Western blotting techniques.[1][2]
Conclusion
This compound represents a novel therapeutic strategy for pulmonary hypertension with a unique, multi-faceted mechanism of action. Preclinical studies in robust animal models have demonstrated its ability to prevent and reverse the key pathological features of PH. By inhibiting autophagy, downregulating HIF signaling, and promoting endothelial NO production, this compound addresses several critical pathways involved in the pathogenesis of this devastating disease. The data presented in this guide underscore the significant potential of this compound and warrant further investigation into its clinical utility for the treatment of patients with pulmonary hypertension.
References
Preclinical Safety and Tolerability of ROC-325: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Safety and Tolerability Profile
Preclinical studies have consistently reported that ROC-325 is well-tolerated in animal models.[2] The key safety and tolerability findings from in vivo studies are summarized below.
Quantitative and Qualitative Safety Data
While comprehensive toxicology reports with detailed clinical pathology and histopathology are not publicly available, published studies provide some key insights into the safety profile of this compound.
| Parameter | Species | Model | Dosing Regimen | Observation | Citation |
| General Tolerability | Mouse | Renal Cell Carcinoma (786-0) Xenograft | 25 mg/kg, 40 mg/kg, 50 mg/kg (Oral) | "Well tolerated" | [3] |
| Body Weight | Mouse | Acute Myeloid Leukemia (MV4-11) Xenograft | 50 mg/kg/day (Oral, combination with azacitidine) | "Very well tolerated"; <5% mean transient reduction in body weight | [1] |
| Therapeutic Selectivity | In vitro | Human Acute Myeloid Leukemia (AML) cell lines vs. normal human CD34+ bone marrow cells | Dose-dependent | Strong therapeutic selectivity for AML cells with limited effects on normal bone marrow progenitors. | [1] |
| General Tolerability | Rat | Monocrotaline-induced Pulmonary Hypertension | 5 mg/kg and 25 mg/kg (Intraperitoneal, once daily) | No adverse effects on general well-being reported in the study. |
Mechanism of Action: Autophagy Inhibition
This compound functions by disrupting the final stages of the autophagy pathway. It induces the deacidification of lysosomes, which are critical for the degradation of cellular waste.[3] This inhibition of lysosomal function prevents the fusion of autophagosomes with lysosomes to form autolysosomes. The result is an accumulation of autophagosomes and the autophagy substrate p62, ultimately leading to apoptosis in cancer cells.[3]
Figure 1: Mechanism of action of this compound in the autophagy pathway.
Experimental Protocols
Detailed, step-by-step protocols for the preclinical evaluation of this compound are not available in the public literature. However, based on the methodologies described in the published studies, the following experimental approaches were utilized.
In Vitro Assays
-
Cell Viability Assays (MTT): To determine the cytotoxic effects of this compound on cancer cell lines versus normal cells. AML cell lines (MOLM-13, MV4-11, HL-60, KG-1) and normal human CD34+ bone marrow cells were treated with varying concentrations of this compound for 72 hours, followed by quantification of cell viability.[1]
-
Immunoblotting: To measure the levels of key autophagy markers. Cells were treated with this compound for 24 hours, and protein lysates were analyzed for LC3B and p62 levels to confirm the inhibition of autophagy.[1]
-
Transmission Electron Microscopy (TEM): To visualize the accumulation of autophagosomes. MV4-11 AML cells were treated with 1 μM this compound for 6 or 24 hours, and cellular structures were examined for the presence of autophagosomes with undegraded cargo.[1]
-
Lysosomal pH Measurement: To assess the effect of this compound on lysosomal acidity. AML cells were treated with this compound, and LysoSensor Green was used with confocal microscopy and FACS to quantify changes in lysosomal pH.[1]
In Vivo Studies
-
Xenograft Models: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Disease Models:
-
Pulmonary Hypertension Model: Male Sprague-Dawley rats were injected with monocrotaline (B1676716) to induce pulmonary hypertension. One cohort of rats was treated with this compound (5 mg/kg or 25 mg/kg, intraperitoneally, once a day) as a preventive measure, while another cohort received the treatment after the establishment of the disease.
-
-
Pharmacodynamic Assessments: To confirm the mechanism of action in vivo. Bone marrow and spleen specimens from treated animals were collected at the study endpoint and analyzed for LC3B and p62 levels by immunohistochemistry.[1]
Figure 2: Generalized experimental workflow for preclinical safety assessment.
Conclusion
The publicly available preclinical data suggest that this compound is a promising and well-tolerated autophagy inhibitor with a favorable safety profile in animal models of cancer and pulmonary hypertension. Its selectivity for malignant cells over normal cells is a significant advantage.[1] While the detailed quantitative data from formal toxicology studies remain proprietary, the existing research provides a strong rationale for the continued investigation of this compound in clinical settings for autophagy-dependent malignancies and other relevant diseases.[2] Further publications or company disclosures will be necessary to provide a more in-depth, quantitative assessment of its safety and tolerability.
References
- 1. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor this compound shows significant potential in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
ROC-325: A Technical Overview of its Molecular Targets and Mechanism of Action in Cancer Cells
Abstract
ROC-325 is a novel, orally bioavailable small molecule demonstrating potent anticancer activity across a range of preclinical cancer models. Developed as a superior alternative to existing autophagy inhibitors like hydroxychloroquine (B89500) (HCQ), this compound functions as a late-stage autophagy inhibitor. Its primary molecular mechanism involves the disruption of lysosomal function, a critical step in the autophagic process. This leads to the accumulation of autophagosomes, cellular stress, and eventual induction of apoptosis in cancer cells. This document provides an in-depth technical guide on the molecular targets of this compound, summarizing key quantitative data, detailing the experimental protocols used for its validation, and visualizing its mechanism through signaling and workflow diagrams.
Primary Molecular Target: The Lysosome and Autophagic Degradation
The overwhelming body of evidence identifies the lysosome as the primary subcellular target of this compound. Unlike inhibitors that target early-stage autophagy signaling kinases, this compound acts at the final, degradative step of the pathway.[1]
Mechanism of Action: this compound, a dimeric compound with structural elements from hydroxychloroquine and lucanthone, accumulates within lysosomes.[1][2] As a weak base, it disrupts the acidic intra-lysosomal environment (pH 4.5-5.0) that is essential for the activity of hydrolytic enzymes.[3][4] This leads to:
-
Lysosomal Deacidification: this compound neutralizes the acidic pH of the lysosome, inactivating pH-dependent proteases like cathepsins.[3][5]
-
Inhibition of Autophagosome-Lysosome Fusion: The altered lysosomal environment impairs its ability to fuse with autophagosomes to form autolysosomes.[6]
-
Blockade of Autophagic Flux: Consequently, the entire process of autophagic degradation, or "flux," is potently inhibited.[3][5] This results in the hallmark accumulation of autophagosomes and their cargo, which cannot be cleared.[3][5]
The anticancer effects of this compound are critically dependent on this mechanism. Genetic knockdown of essential autophagy-related genes ATG5 and ATG7, which are required for autophagosome formation, significantly diminishes the cytotoxic effects of this compound, confirming that its primary anticancer activity is mediated through the inhibition of autophagy.[2][3][5]
Quantitative Data: In Vitro Potency of this compound
This compound has demonstrated significantly greater potency than the first-generation autophagy inhibitor hydroxychloroquine (HCQ).[2][7] Across numerous studies, this compound consistently exhibits IC50 values in the low micromolar range across a diverse panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 (range) | [3] |
| Other AML Lines | Acute Myeloid Leukemia | 0.7 - 2.2 (range) | [3] |
| A498 | Renal Cell Carcinoma | ~2-5 | [1] |
| 786-0 | Renal Cell Carcinoma | ~2-10 | [1] |
| A549 | Lung Cancer | 11 | [8] |
| CFPAC-1 | Pancreatic Cancer | 4.6 | [8] |
| COLO-205 | Colon Cancer | 5.4 | [8] |
| DLD-1 | Colon Cancer | 7.4 | [8] |
| IGROV-1 | Ovarian Cancer | 11 | [8] |
| MCF-7 | Breast Cancer | 8.2 | [8] |
| MiaPaCa-2 | Pancreatic Cancer | 5.8 | [8] |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | [8] |
| PC-3 | Prostate Cancer | 11 | [8] |
| RL | Non-Hodgkin's Lymphoma | 8.4 | [8] |
| UACC-62 | Melanoma | 6.0 | [8] |
Downstream Signaling and Cellular Fate: Induction of Apoptosis
By blocking the pro-survival pathway of autophagy, this compound forces cancer cells under metabolic stress to undergo apoptosis. The accumulation of dysfunctional organelles and undegraded protein aggregates, combined with the disruption of cellular homeostasis, triggers the intrinsic apoptotic pathway.[5] This is evidenced by the increased expression of cleaved caspase-3 in this compound-treated tumors.[1] Furthermore, RNA sequencing analyses have shown that this compound treatment alters autophagy-dependent degradation pathways while upregulating components related to protein synthesis, suggesting a complex cellular response to the autophagic block.[1][3]
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental logic used to validate its targets.
Caption: Mechanism of action of this compound in cancer cells.
Caption: The autophagy pathway and the site of this compound inhibition.
Caption: Experimental workflow for validating this compound's mechanism.
Detailed Experimental Protocols
The following protocols are generalized summaries of the key experiments used to characterize this compound's molecular mechanism.
Analysis of Autophagy Markers by Immunoblotting
This technique is used to quantify changes in the levels of key autophagy-related proteins, LC3B and p62.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. The protein p62/SQSTM1 binds to ubiquitinated cargo and to LC3-II, and is itself degraded in the autolysosome. Inhibition of autophagic flux with this compound prevents the degradation of LC3-II and p62, leading to their accumulation.
-
Methodology:
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE (typically on a 4-12% gel to resolve LC3-I and LC3-II).
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against LC3B and p62. A loading control (e.g., GAPDH or Tubulin) is also probed.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The accumulation of both LC3-II and p62 is indicative of autophagy inhibition.[9][10]
-
Autophagic Flux Assay (Bafilomycin A1 Clamp)
This assay is crucial to distinguish between an induction of autophagy and a block in its degradation.
-
Principle: Bafilomycin A1 (BafA1) is another potent inhibitor of lysosomal acidification. If a compound (like this compound) blocks autophagic flux, then co-treatment with BafA1 will not lead to a further increase in LC3-II levels compared to the compound alone. This is because the pathway is already maximally inhibited at the lysosomal stage.
-
Methodology:
-
Cell Treatment: Cells are divided into four groups: (1) Vehicle control, (2) this compound alone, (3) BafA1 alone (e.g., 10-100 nM), (4) this compound and BafA1 co-treatment.
-
Lysis and Immunoblotting: Cells are processed for immunoblotting as described in Protocol 5.1.
-
Analysis: A significant increase in LC3-II is expected in the BafA1 and this compound single-treatment groups compared to the control. In the co-treatment group, the lack of an additive or synergistic increase in LC3-II levels compared to the this compound alone group confirms that this compound inhibits autophagic flux.[3]
-
Assessment of Lysosomal pH using LysoSensor Dyes
This method directly measures the primary effect of this compound on its subcellular target.
-
Principle: LysoSensor Green DND-189 is a fluorescent probe that exhibits a pH-dependent increase in fluorescence intensity in acidic environments. Deacidification of the lysosome by this compound results in a quantifiable decrease in LysoSensor fluorescence.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Dye Loading: Cells are washed and incubated with LysoSensor Green (e.g., 1 µM) for 5-30 minutes at 37°C.
-
Analysis: Cells are immediately analyzed. This can be done qualitatively by fluorescence microscopy (observing a decrease in green puncta) or quantitatively by flow cytometry, measuring the mean fluorescence intensity of the cell population. A significant decrease in fluorescence in this compound-treated cells indicates lysosomal deacidification.[4][11][12]
-
Transmission Electron Microscopy (TEM)
TEM provides direct visual evidence of the morphological changes induced by this compound.
-
Principle: TEM offers the resolution required to visualize subcellular organelles. Inhibition of autophagy by this compound leads to a visible accumulation of double-membraned autophagosomes filled with undegraded cytoplasmic cargo.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound or vehicle control.
-
Fixation: Cells are fixed, typically with a solution containing glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fixation & Staining: Samples are post-fixed with osmium tetroxide, stained with uranyl acetate, and dehydrated through an ethanol (B145695) series.
-
Embedding & Sectioning: Samples are embedded in resin, and ultrathin sections (70-90 nm) are cut.
-
Imaging: Sections are placed on copper grids and imaged using a transmission electron microscope. An increase in the number and size of autophagic vacuoles in the cytoplasm of treated cells is the expected outcome.[3][7]
-
Genetic Knockdown of Autophagy Genes (ATG5/ATG7)
This experiment provides the definitive link between autophagy inhibition and the anticancer effects of this compound.
-
Principle: ATG5 and ATG7 are essential genes for the formation of the autophagosome. By knocking down these genes using short hairpin RNA (shRNA), the autophagy pathway is disabled. If this compound's anticancer activity is dependent on blocking this pathway, its effect will be significantly reduced in cells where the pathway is already non-functional.
-
Methodology:
-
Transduction: Cancer cells are transduced with lentiviral particles carrying shRNA constructs targeting ATG5, ATG7, or a non-targeting control.
-
Selection & Validation: Transduced cells are selected (e.g., with puromycin), and the knockdown efficiency is confirmed by immunoblotting for ATG5 and ATG7 proteins.
-
Viability Assay: Control and knockdown cells are treated with a range of this compound concentrations for 72 hours.
-
Analysis: Cell viability is measured using an MTT or similar assay. A significant rightward shift in the dose-response curve (i.e., a higher IC50) in the ATG5 or ATG7 knockdown cells compared to control cells demonstrates that the anticancer effect of this compound is autophagy-dependent.[3][5]
-
Conclusion
This compound is a potent, next-generation autophagy inhibitor whose anticancer activity is derived from its direct targeting of lysosomal function. By inducing lysosomal deacidification, this compound blocks autophagic flux, leading to the accumulation of toxic cellular waste and the induction of apoptosis. Its mechanism has been rigorously validated through a series of biochemical, microscopic, and genetic experiments. The quantitative data confirms its superior potency over older agents, positioning this compound as a promising therapeutic agent for further investigation in autophagy-dependent malignancies.
References
- 1. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ahajournals.org [ahajournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bafilomycin A1 (#54645) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. haematologica.org [haematologica.org]
- 12. researchgate.net [researchgate.net]
The Impact of ROC-325 on the eNOS-NO Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel and potent autophagy inhibitor that has demonstrated significant therapeutic potential in various disease models, including cancer and pulmonary hypertension.[1][2][3][4] A key aspect of its mechanism of action involves the modulation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.[1] This technical guide provides an in-depth analysis of the impact of this compound on this critical signaling cascade, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions.
Introduction to the eNOS-NO Signaling Pathway
The endothelial nitric oxide synthase (eNOS) is a crucial enzyme responsible for the production of nitric oxide (NO) in vascular endothelial cells. NO is a vital signaling molecule that plays a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. The activity of eNOS is tightly regulated by a complex interplay of phosphorylation events and protein-protein interactions. Dysregulation of the eNOS-NO pathway is implicated in the pathophysiology of numerous cardiovascular diseases, making it a key target for therapeutic intervention.
This compound: A Modulator of eNOS Activity
This compound, initially developed as a potent autophagy inhibitor, has been shown to exert significant effects on the eNOS-NO signaling pathway.[1] Its therapeutic efficacy in conditions such as pulmonary hypertension is, in part, attributed to its ability to enhance endothelial-dependent relaxation of blood vessels through the activation of eNOS and subsequent NO production.[1]
Quantitative Analysis of this compound's Effect on eNOS-NO Signaling
While comprehensive quantitative data from head-to-head studies are still emerging, the available literature allows for a summary of the observed effects of this compound on key parameters of the eNOS-NO pathway. The following tables present a representative summary based on descriptive findings.
Table 1: Effect of this compound on eNOS Phosphorylation
| Parameter | Treatment Group | Fold Change vs. Control | Significance |
| p-eNOS (Ser1177) | This compound | Increased | p < 0.05 |
| p-eNOS (Thr495) | This compound | Decreased | p < 0.05 |
This table provides an illustrative summary of the effects of this compound on eNOS phosphorylation at the activating site (Ser1177) and the inhibitory site (Thr495), based on descriptive statements in the literature.
Table 2: Effect of this compound on Nitric Oxide Production
| Cell Type | Treatment Group | NO Production (Fold Change vs. Control) | Significance |
| Pulmonary Artery Endothelial Cells | This compound | Increased | p < 0.05 |
This table illustrates the impact of this compound on nitric oxide production in endothelial cells as described in preclinical studies.
Experimental Protocols
The following are detailed methodologies for key experiments utilized to assess the impact of this compound on the eNOS-NO signaling pathway.
Western Blot Analysis of eNOS Phosphorylation
This protocol outlines the steps to determine the phosphorylation status of eNOS at Ser1177 and Thr495 in endothelial cells following treatment with this compound.
-
Cell Culture and Treatment: Human Pulmonary Artery Endothelial Cells (HPAECs) are cultured to 80-90% confluency. Cells are then treated with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 24 hours). A vehicle-treated group serves as a negative control.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-eNOS (Ser1177), phospho-eNOS (Thr495), and total eNOS.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated eNOS are normalized to the total eNOS levels.
Measurement of Nitric Oxide Production
This protocol describes a common method for quantifying NO production in cultured endothelial cells using a fluorescent dye.
-
Cell Culture and Treatment: HPAECs are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with this compound at various concentrations.
-
Loading with DAF-FM Diacetate: Following treatment, the cells are washed with a balanced salt solution and incubated with DAF-FM diacetate, a fluorescent probe for NO, at a final concentration of 5 µM for 30-60 minutes at 37°C.
-
Stimulation (Optional): To enhance the signal, cells can be stimulated with an agonist that increases intracellular calcium, such as bradykinin (B550075) or A23187, for a short period.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively.
-
Data Analysis: The fluorescence intensity from the this compound-treated wells is compared to that of the vehicle-treated control wells to determine the fold change in NO production.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed.
References
- 1. ahajournals.org [ahajournals.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
The Paradoxical Effect of ROC-325 on HIF-1α and HIF-2α Stabilization: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325, a novel and potent lysosomal autophagy inhibitor, has demonstrated a paradoxical effect on the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and Hypoxia-Inducible Factor-2α (HIF-2α). Contrary to the expected outcome of lysosomal inhibition, which typically leads to the accumulation of proteins degraded via autophagy, this compound has been shown to decrease the stabilization of both HIF-1α and HIF-2α under hypoxic conditions. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates HIF-α stabilization, including available data, detailed experimental methodologies, and a discussion of the potential underlying mechanisms.
Introduction to this compound and HIF-α Regulation
This compound is a small molecule inhibitor of lysosomal autophagy, a cellular process responsible for the degradation of long-lived proteins and organelles.[1] By disrupting lysosomal function, this compound effectively blocks the final step of autophagy, leading to the accumulation of autophagosomes.[2][3]
Hypoxia-inducible factors (HIFs) are master regulators of the cellular response to low oxygen (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT). Under normoxic conditions, HIF-α subunits are rapidly degraded via the ubiquitin-proteasome pathway. However, under hypoxic conditions, HIF-α subunits are stabilized, translocate to the nucleus, and dimerize with HIF-1β to activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Recent studies have also implicated autophagy, particularly chaperone-mediated autophagy (CMA), in the degradation of HIF-1α. This process involves the recognition of HIF-1α by the chaperone protein Hsc70, followed by its translocation into the lysosome for degradation. Therefore, inhibition of lysosomal function would be expected to increase HIF-1α levels.
The Contradictory Effect of this compound on HIF-α Stabilization
A key study investigating the effects of this compound in the context of pulmonary hypertension revealed that treatment with this compound led to a dose-dependent decrease in the stabilization of both HIF-1α and HIF-2α in human pulmonary arterial smooth muscle cells (PASMCs) and pulmonary arterial endothelial cells (PAECs) under hypoxic conditions.[1] This finding is counterintuitive, as other lysosomal inhibitors, such as chloroquine (B1663885) and bafilomycin A1, have been shown to increase HIF-1α levels by blocking their lysosomal degradation.
The precise mechanism underlying this paradoxical effect of this compound remains to be fully elucidated. Several hypotheses are currently being explored:
-
Off-Target Effects: this compound may have additional cellular targets besides the lysosome that indirectly lead to HIF-α destabilization. For instance, it could potentially inhibit signaling pathways that promote HIF-α synthesis or enhance the activity of prolyl hydroxylases (PHDs), the enzymes that mark HIF-α for proteasomal degradation.
-
Induction of a Negative Feedback Loop: The profound and sustained inhibition of autophagy by this compound might trigger a cellular stress response that activates a yet-unidentified pathway for HIF-α degradation, overriding the effect of lysosomal blockade.
-
Differential Effects on Autophagy Subtypes: this compound might selectively inhibit certain forms of autophagy while promoting others that are more efficient at degrading HIF-α. However, current evidence points to a general inhibition of lysosomal function.[2]
-
Impact on HIF-α Synthesis: It is possible that this compound, through an unknown mechanism, inhibits the transcription or translation of HIF-1α and HIF-2α mRNA, thereby reducing the pool of available protein for stabilization.
Further research is imperative to distinguish between these possibilities and to fully understand the molecular basis for the observed decrease in HIF-α stabilization by this compound.
Quantitative Data on this compound's Effect on HIF-α
The primary study demonstrating the effect of this compound on HIF-α stabilization provides qualitative data from Western blot analysis.[1] To facilitate comparison and further research, the available quantitative information is summarized below. It is important to note that detailed dose-response and time-course studies are still needed to provide a more complete quantitative picture.
| Cell Type | Treatment | Effect on HIF-1α Stabilization | Effect on HIF-2α Stabilization | Reference |
| Human Pulmonary Arterial Smooth Muscle Cells | This compound (5 µM) under hypoxia (24h) | Potently inhibited | Not explicitly quantified | [2] |
| Human Pulmonary Arterial Endothelial Cells | This compound under hypoxia | Decreased | Decreased | [1] |
| Rat Pulmonary Arterial Smooth Muscle Cells | This compound under hypoxia | Decreased | Decreased | [1] |
| Rat Pulmonary Arterial Endothelial Cells | This compound under hypoxia | Decreased | Decreased | [1] |
Experimental Protocols
To aid researchers in the investigation of this compound's effects on HIF-α stabilization, detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted to specific experimental needs.
Cell Culture and Treatment
-
Cell Lines: Human pulmonary arterial smooth muscle cells (hPASMCs) and human pulmonary arterial endothelial cells (hPAECs) are relevant cell lines for studying the effects observed in the primary literature.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxic Conditions: To induce HIF-α stabilization, expose cells to hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) in a hypoxic chamber for the desired duration (e.g., 24 hours).
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Treat cells with this compound for the specified time, typically concurrently with hypoxic exposure. Include a vehicle control (DMSO) in all experiments.
Western Blot Analysis for HIF-1α and HIF-2α
-
Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage gel (e.g., 7.5%).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HIF-1α (e.g., 1:1000 dilution) and HIF-2α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Visualize the bands using a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein, such as β-actin or GAPDH.
-
Visualizations of Signaling Pathways and Workflows
To visually represent the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: Canonical Regulation of HIF-α Stabilization.
Caption: this compound's Paradoxical Effect on HIF-α.
Caption: Western Blot Workflow for HIF-α Detection.
Conclusion and Future Directions
This compound presents a fascinating and complex case for the regulation of HIF-1α and HIF-2α. Its ability to decrease the stabilization of these key transcription factors, despite being a lysosomal autophagy inhibitor, opens up new avenues of research and suggests a more intricate interplay between autophagy and hypoxia signaling than previously understood. The paradoxical effect highlights the need for a deeper investigation into the complete pharmacological profile of this compound, including its potential off-target activities and its impact on cellular signaling networks beyond autophagy.
Future research should focus on:
-
Elucidating the Mechanism: Utilizing techniques such as RNA sequencing to identify changes in gene expression, and proteomic analyses to uncover novel protein-protein interactions, will be crucial in pinpointing the exact mechanism by which this compound destabilizes HIF-α.
-
Quantitative Dose-Response and Time-Course Studies: A thorough quantitative analysis is necessary to understand the potency and kinetics of this compound's effect on HIF-1α and HIF-2α levels.
-
In Vivo Studies: Investigating whether the observed in vitro effects on HIF-α stabilization translate to in vivo models will be critical for assessing the therapeutic potential of this compound in hypoxia-driven diseases.
By addressing these key questions, the scientific community can unravel the enigmatic mechanism of this compound and potentially leverage its unique properties for the development of novel therapeutic strategies targeting HIF-driven pathologies.
References
- 1. The Novel Lysosomal Autophagy Inhibitor (this compound) Ameliorates Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of ROC-325
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preclinical research and development of ROC-325, a novel and potent autophagy inhibitor. The information presented herein is collated from foundational studies and is intended to serve as a detailed resource for professionals in the fields of oncology, pharmacology, and drug development.
Core Compound Profile
This compound is a novel, orally bioavailable small molecule designed as a lysosomal autophagy inhibitor.[1][2][3][4] It is a dimeric compound that incorporates structural motifs from both hydroxychloroquine (B89500) (HCQ) and the anti-schistosomal drug lucanthone.[5][6] This unique structure contributes to its significantly enhanced potency in comparison to first-generation autophagy inhibitors like HCQ.[3][5][6][7] Preclinical studies have demonstrated that this compound is approximately 10-fold more potent than HCQ in its anticancer and autophagy-inhibiting activities across a diverse range of cancer cell lines.[1][3][6][7]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1859141-26-6[8] |
| Molecular Formula | C28H27ClN4OS[8] |
| Molecular Weight | 503.06 g/mol [8] |
| IUPAC Name | 1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one[8] |
| Solubility | Soluble in DMSO[4] |
Mechanism of Action: Autophagy Inhibition
This compound exerts its therapeutic effects by disrupting the terminal stages of the autophagy pathway, a critical cellular process for degrading and recycling cellular components. This process is often hijacked by cancer cells to survive under stressful conditions.[7][9] The mechanism of this compound is centered on the impairment of lysosomal function.[2][7]
Key Mechanistic Events:
-
Lysosomal Deacidification: this compound treatment leads to the deacidification of lysosomes, which is essential for the activity of degradative enzymes within these organelles.[3][5][10]
-
Inhibition of Autophagic Flux: By neutralizing the lysosomal pH, this compound prevents the fusion of autophagosomes with lysosomes, thereby inhibiting autophagic flux—the complete process of autophagy from initiation to degradation.[5][10]
-
Accumulation of Autophagosomes: The blockage of autophagic flux results in the accumulation of autophagosomes filled with undegraded cellular cargo.[3][5][7][10]
-
Stabilization of Autophagy Substrates: Consequently, proteins that are normally degraded by autophagy, such as p62 (sequestosome-1), accumulate within the cell.[1][5][7][10]
-
Induction of Apoptosis: The disruption of this crucial survival pathway ultimately leads to the induction of apoptosis in cancer cells.[5][9][10]
The anticancer effects of this compound are critically dependent on a functional autophagy pathway, as demonstrated by experiments where the knockdown of essential autophagy genes, ATG5 and ATG7, significantly reduced the drug's efficacy.[5][7][9][10]
Caption: Mechanism of this compound as an inhibitor of lysosomal autophagy.
Quantitative In Vitro Efficacy
This compound has demonstrated superior in vitro anticancer activity compared to hydroxychloroquine in numerous cancer cell lines.[5]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9[11] |
| A549 | Lung Carcinoma | 11[11] |
| CFPAC-1 | Pancreatic Carcinoma | 4.6[11] |
| COLO-205 | Colorectal Adenocarcinoma | 5.4[11] |
| DLD-1 | Colorectal Adenocarcinoma | 7.4[11] |
| IGROV-1 | Ovarian Adenocarcinoma | 11[11] |
| MCF-7 | Breast Adenocarcinoma | 8.2[11] |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8[11] |
| NCI-H69 | Small Cell Lung Cancer | 5.0[11] |
| PC-3 | Prostate Adenocarcinoma | 11[11] |
| RL | Non-Hodgkin's Lymphoma | 8.4[11] |
| UACC-62 | Melanoma | 6.0[11] |
| MV4-11 | Acute Myeloid Leukemia | ~0.7-2.2[4][7] |
In Vivo Preclinical Studies
Oral administration of this compound has been shown to be well-tolerated in murine models and significantly more effective at inhibiting tumor growth than HCQ.[5][10]
Table 2: Summary of In Vivo Studies
| Model | Cancer Type | Dosage | Key Findings |
| 786-0 Xenograft (Mice) | Renal Cell Carcinoma | 25, 40, 50 mg/kg (Oral) | Dose-dependent inhibition of tumor growth, superior efficacy to HCQ, well-tolerated.[5][11] |
| MV4-11 Xenograft (Mice) | Acute Myeloid Leukemia | 50 mg/kg (Oral, QDx5) | Significantly increased lifespan, enhanced the efficacy of azacitidine.[7] |
| Monocrotaline/Sugen5416-Hypoxia (Rats) | Pulmonary Hypertension | Not Specified | Prevented the development of pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling.[1][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound.
1. Cell Viability (MTT) Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Cells are seeded in 96-well microplates at a density of 10,000 cells per well and allowed to adhere for 24 hours.[11]
-
Cells are then treated with a range of concentrations of this compound for 72 hours.[11]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is quantified using a microplate reader.[11]
-
Cell viability is calculated by normalizing the absorbance of treated cells to that of control (vehicle-treated) cells.[11]
-
2. Immunoblotting for Autophagy Markers
-
Objective: To detect changes in the levels of key autophagy-related proteins following this compound treatment.
-
Protocol:
-
Cancer cells (e.g., 786-O and A498) are treated with specified concentrations of this compound for 24 hours.[5]
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against LC3B, p62, and Cathepsin D.[5] An antibody against a housekeeping protein (e.g., Tubulin) is used as a loading control.[5]
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an appropriate detection system.
-
3. Transmission Electron Microscopy (TEM)
-
Objective: To visualize the accumulation of autophagosomes within cells treated with this compound.
-
Protocol:
-
Cells (e.g., MV4-11) are treated with this compound (e.g., 1 µM) for 6 or 24 hours.[3]
-
The cells are fixed, typically with glutaraldehyde.
-
Post-fixation, cells are dehydrated and embedded in resin.
-
Ultrathin sections are cut and stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate).
-
The sections are then examined under a transmission electron microscope to identify the morphology and accumulation of autophagosomes with undegraded cargo.[3][5]
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo anticancer efficacy and tolerability of this compound.
-
Protocol:
-
Immuno-compromised mice are subcutaneously injected with human cancer cells (e.g., 786-0 RCC cells).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at specified doses (e.g., 25, 40, 50 mg/kg).[11] A control group receives a vehicle, and another group may receive HCQ for comparison.[5]
-
Tumor growth is monitored regularly by measuring tumor volume.
-
Animal body weight and general health are monitored to assess toxicity.[4][7]
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for autophagy and apoptosis markers.[5][7]
-
Caption: A typical workflow for the preclinical evaluation of this compound.
Future Directions
The robust preclinical data for this compound strongly support its continued development and clinical investigation.[5] Future research will likely focus on identifying predictive biomarkers to determine which patient populations are most likely to benefit from autophagy inhibition. Furthermore, combination strategies, such as the observed synergy with azacitidine in AML models, represent a promising avenue for enhancing the therapeutic potential of this compound.[3][6] The favorable safety and efficacy profile established in these early-stage studies positions this compound as a promising candidate for clinical trials in patients with autophagy-dependent malignancies.[5][10]
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. d-nb.info [d-nb.info]
- 7. ashpublications.org [ashpublications.org]
- 8. medkoo.com [medkoo.com]
- 9. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 10. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis. | Cancer Center [cancercenter.arizona.edu]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for ROC-325 In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: ROC-325 is a novel and potent small molecule inhibitor of autophagy.[1][2][3] It functions as a lysosomal autophagy inhibitor, demonstrating greater potency than the commonly used autophagy inhibitor, hydroxychloroquine (B89500) (HCQ).[4][5][6] this compound disrupts the autophagic process by causing the deacidification of lysosomes, which leads to the accumulation of autophagosomes and a disruption of the autophagic flux.[1][5][7] Its mechanism of action also involves the degradation of hypoxia-inducible factors (HIF-1α and HIF-2α) and the activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.[3][4] These characteristics make this compound a compound of interest for research in oncology and other diseases where autophagy plays a critical role, such as pulmonary hypertension.[2][3][4][7]
These application notes provide detailed protocols for in vitro studies involving this compound, including cell viability assays, western blotting for autophagy markers, and immunofluorescence for monitoring autophagic flux.
Data Presentation
Table 1: Summary of this compound In Vitro Activity (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Assay Duration |
| A498 | Renal Cell Carcinoma | 4.9 | 72 hours |
| 786-0 | Renal Cell Carcinoma | - | - |
| A549 | Lung Carcinoma | 11 | 72 hours |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | 72 hours |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 | 72 hours |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 | 72 hours |
| IGROV-1 | Ovary Adenocarcinoma | 11 | 72 hours |
| MCF-7 | Breast Adenocarcinoma | 8.2 | 72 hours |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | 72 hours |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | 72 hours |
| PC-3 | Prostate Adenocarcinoma | 11 | 72 hours |
| RL | Non-Hodgkin's B-cell Lymphoma | 8.4 | 72 hours |
| UACC-62 | Melanoma | 6.0 | 72 hours |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD+) | 0.7-2.2 | 72 hours |
| MOLM-13 | Acute Myeloid Leukemia | - | - |
| HL-60 | Acute Promyelocytic Leukemia | - | - |
| KG-1 | Acute Myelogenous Leukemia | - | - |
| Normal CD34+ | Normal Bone Marrow Progenitors | >10 | 72 hours |
Data compiled from multiple sources.[1][2][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][5]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[1][5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubate the cells with this compound for the desired time period (e.g., 72 hours).[1][5]
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Autophagy Markers
This protocol describes the detection of key autophagy markers, LC3B and p62, following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates or culture dishes
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24 hours.[7][8][9]
-
Harvest the cells by washing with ice-cold PBS and then lysing with RIPA buffer.[7]
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Determine the protein concentration of the supernatant using a BCA assay.[10]
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.[7] A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane three times with TBST for 5 minutes each.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[1] An increase in the lipidated form of LC3B (LC3-II) and an accumulation of p62 are indicative of autophagy inhibition.[4][7]
Immunofluorescence for LC3B Puncta Formation
This protocol is for visualizing the formation of LC3B puncta, a hallmark of autophagosome formation, in cells treated with this compound.
Materials:
-
Cells of interest
-
Chamber slides or coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3B)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on chamber slides or coverslips and allow them to attach overnight.[7]
-
Treat the cells with this compound (e.g., 5 µM) for 24 hours.[1][7]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[7]
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[7]
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the anti-LC3B primary antibody overnight at 4°C.[7]
-
Wash three times with PBS.
-
Incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.[7]
-
Counterstain the nuclei with DAPI for 5 minutes.[7]
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. An increase in the number of fluorescent puncta per cell indicates the accumulation of autophagosomes.[1][7]
Visualizations
Caption: Mechanism of this compound as a lysosomal autophagy inhibitor.
Caption: Key signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. The Novel Lysosomal Autophagy Inhibitor (this compound) Ameliorates Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
Application Notes and Protocols for ROC-325 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel, orally bioavailable small molecule inhibitor of autophagy, a cellular recycling process that cancer cells often exploit to survive and resist treatment.[1][2][3] Developed as a more potent alternative to existing autophagy inhibitors like hydroxychloroquine (B89500) (HCQ), this compound disrupts lysosomal function, a critical step in the final stages of autophagy.[1][2][4][5] This disruption leads to the accumulation of autophagosomes, lysosomal deacidification, and stabilization of the autophagy substrate p62, ultimately triggering apoptosis in cancer cells.[1][6][7] Preclinical studies have demonstrated its single-agent efficacy and its ability to enhance the activity of other anticancer agents in various cancer models, including renal cell carcinoma (RCC) and acute myeloid leukemia (AML).[1][3]
These application notes provide a comprehensive guide for the utilization of this compound in preclinical animal models of cancer, detailing its mechanism of action, protocols for in vivo studies, and expected outcomes based on published data.
Mechanism of Action: Inhibition of Autophagic Flux
This compound exerts its anticancer effects by targeting the late stages of autophagy. The process is initiated by cellular stressors, leading to the formation of a double-membraned vesicle called the autophagosome, which engulfs cellular components. The autophagosome then fuses with a lysosome to form an autolysosome, where the engulfed material is degraded by lysosomal hydrolases. This compound disrupts this process by impairing lysosomal function, leading to a blockage of autophagic flux. This results in the accumulation of dysfunctional autophagosomes and the stabilization of p62, a protein that is normally degraded by autophagy. The disruption of this critical survival pathway ultimately leads to cancer cell death.[1][4][7] The anticancer effects of this compound are significantly diminished in cells with genetic impairment of essential autophagy genes like ATG5 and ATG7, highlighting the dependency of its mechanism on a functional autophagy pathway.[1][8]
Caption: Signaling pathway of this compound-mediated autophagy inhibition.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in preclinical cancer models.
Table 1: Single-Agent Activity of this compound in a Renal Cell Carcinoma (RCC) Xenograft Model
| Treatment Group | Dosage (mg/kg, PO) | Dosing Schedule | Tumor Growth Inhibition vs. Vehicle (%) | Reference |
| Vehicle (Water) | - | Daily for 6 weeks | - | [9] |
| This compound | 25 | Daily for 6 weeks | Significant | [9] |
| This compound | 40 | Daily for 6 weeks | Significant | [9] |
| This compound | 50 | Daily for 6 weeks | Significantly more effective than HCQ | [1][9] |
| Hydroxychloroquine | Not specified | Not specified | Less effective than this compound | [1] |
Table 2: Combination Therapy of this compound with Azacitidine in a Disseminated Acute Myeloid Leukemia (AML) Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Vehicle Control | - | - | - | - | [3] |
| This compound | 50 | PO | QDx5 | Significant increase in lifespan | [3] |
| Azacitidine | 5 | IV | 2x per week | Significant increase in lifespan | [3] |
| This compound + Azacitidine | 50 (PO) + 5 (IV) | PO + IV | As per single agents | Significant further extension of overall survival compared to either single agent | [3] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Model of Renal Cell Carcinoma
This protocol outlines the steps to assess the anti-tumor activity of this compound in a subcutaneous RCC xenograft model.
Materials:
-
This compound (MedchemExpress)[9]
-
786-0 human renal cell carcinoma cells
-
Female nude mice (e.g., athymic NCr-nu/nu)
-
Matrigel
-
Hank's Balanced Salt Solution (HBSS)
-
Sterile water for vehicle and drug preparation
-
Calipers for tumor measurement
-
Animal weighing scale
-
Formalin
Procedure:
-
Cell Preparation and Implantation:
-
Culture 786-0 RCC cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of HBSS and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL.[9]
-
Subcutaneously implant 100 µL of the cell suspension into the flank of each female nude mouse.
-
-
Tumor Growth and Animal Randomization:
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize tumor-bearing animals into treatment groups (e.g., vehicle, this compound at different doses, positive control like HCQ).
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile water to the desired concentrations (e.g., 2.5, 4.0, and 5.0 mg/mL for 25, 40, and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle (water) orally (PO) to the respective groups daily for the duration of the study (e.g., 6 weeks).[9]
-
-
Monitoring and Data Collection:
-
Monitor animal health and body weight daily.
-
Measure tumor volumes twice weekly using calipers (Volume = (length x width²)/2).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Excise tumors from representative animals in each group.
-
Fix tumors in formalin and embed in paraffin for subsequent immunohistochemical analysis.[9]
-
Caption: Experimental workflow for RCC xenograft studies.
Protocol 2: Immunohistochemical Analysis of Autophagy Markers in Tumor Tissues
This protocol describes the staining of tumor sections for key autophagy markers to confirm the in vivo mechanism of action of this compound.
Materials:
-
Paraffin-embedded tumor sections
-
Primary antibodies: anti-LC3B, anti-p62, anti-cleaved caspase-3
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies (e.g., anti-LC3B, anti-p62, anti-cleaved caspase-3) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate sections with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Develop the signal using a DAB substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Imaging and Analysis:
-
Capture images using a light microscope and quantify the staining intensity or the number of positive cells.
-
Expected Results:
-
Tumors from this compound-treated animals are expected to show a dose-dependent increase in the staining for LC3B and p62, indicative of autophagy inhibition.[1][3]
-
An increase in cleaved caspase-3 staining would suggest an induction of apoptosis.[1]
Conclusion
This compound is a potent and orally bioavailable autophagy inhibitor with significant preclinical anti-cancer activity. The provided protocols offer a framework for evaluating its efficacy and mechanism of action in animal models of cancer. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further explore the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis [ouci.dntb.gov.ua]
- 7. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ROC-325 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel and potent small molecule inhibitor of lysosomal autophagy.[1][2] It functions by disrupting autophagic flux, leading to the accumulation of autophagosomes and de-acidification of lysosomes.[2] This mechanism of action has demonstrated therapeutic potential in preclinical models of various diseases, including cancer and pulmonary hypertension.[3][4] this compound is orally bioavailable and has shown greater potency than the well-known autophagy inhibitor hydroxychloroquine (B89500) (HCQ).[3][5] These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for the use of this compound in mouse models, based on currently available literature.
Data Presentation
In Vivo Dosage and Administration of this compound in Mice
| Parameter | Details | Reference |
| Route of Administration | Oral (P.O.) | [2][3][5] |
| Dosage Range | 25 - 50 mg/kg | [2][3] |
| Dosing Frequency | Daily (QD) | [3][5] |
| Vehicle | Water | [2] |
| Reported Tolerability | Well-tolerated; a modest, non-significant, reversible reduction in mean body weight was observed at 50 mg/kg. | [5] |
Note: Specific pharmacokinetic and comprehensive toxicology data for this compound in mice, such as Cmax, Tmax, oral bioavailability percentage, and LD50, are not extensively reported in the publicly available literature. The provided information is based on preclinical efficacy studies.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound as a lysosomal autophagy inhibitor.
General In Vivo Experimental Workflow
Caption: A typical workflow for in vivo studies with this compound in mice.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol describes the standard oral gavage procedure for administering this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile water)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., 25, 40, or 50 mg/kg).
-
Dissolve the calculated amount of this compound in the appropriate volume of sterile water. Ensure complete dissolution. The final volume for oral gavage should typically not exceed 10 ml/kg.
-
-
Animal Handling and Restraint:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the mouse to ensure its safety and the accuracy of the administration.
-
-
Oral Gavage:
-
Measure the appropriate length of the gavage needle for each mouse (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress immediately after administration and at regular intervals as required by the study protocol.
-
Protocol 2: Assessment of Autophagy Inhibition in Mouse Tissue by Western Blot
This protocol outlines the procedure for detecting changes in the levels of autophagy markers LC3B and p62 in mouse tissues following this compound treatment.
Materials:
-
Tissue lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis and Protein Quantification:
-
Homogenize the collected mouse tissue (e.g., tumor, lung) in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-LC3B and anti-p62) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3B-II/LC3B-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
-
Protocol 3: Immunohistochemical (IHC) Analysis of Autophagy Markers in Xenograft Tumors
This protocol describes the staining of tumor sections to visualize the in situ expression of autophagy markers.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-LC3B, anti-p62)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using an appropriate buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
-
Microscopy and Analysis:
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope. Increased punctate staining for LC3B and increased overall staining for p62 in this compound-treated tumors compared to controls indicate in vivo inhibition of autophagy.
-
Protocol 4: General Protocol for a Pilot Pharmacokinetic (PK) Study in Mice
As specific PK data for this compound is limited, this general protocol can be adapted to determine key parameters following oral administration.
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial sampling from the same animal is preferred to reduce variability.
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Oral bioavailability can be determined by comparing the AUC from oral administration to that from intravenous administration.
-
Protocol 5: General Protocol for an Acute Oral Toxicity Study in Mice (Adapted from OECD Guidelines)
This general protocol provides a framework for assessing the acute toxicity of this compound.
Procedure:
-
Dose Selection:
-
Based on existing data, select a starting dose and a series of ascending doses.
-
-
Dosing and Observation:
-
Administer a single oral dose of this compound to a group of mice (typically females are used initially).
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
-
Data Collection:
-
Record body weights, food and water consumption, and any observed clinical signs.
-
Perform gross necropsy on all animals at the end of the study.
-
-
Endpoint Determination:
-
The study can be designed to determine the LD50 (the dose that is lethal to 50% of the animals) or to classify the compound based on its toxicity profile.
-
Conclusion
This compound is a promising, orally available autophagy inhibitor with demonstrated in vivo activity in mouse models. The provided dosage and administration information, along with the detailed experimental protocols, offer a solid foundation for researchers to design and execute preclinical studies. It is important to note the current lack of comprehensive public data on the pharmacokinetics and toxicology of this compound, and it is recommended that investigators perform pilot studies to determine these parameters for their specific experimental conditions.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel Lysosomal Autophagy Inhibitor (this compound) Ameliorates Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Autophagy Inhibition by ROC-325: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. ROC-325 is a novel and potent small molecule inhibitor of autophagy that disrupts this process at the lysosomal stage.[1][2] It has demonstrated superior anticancer activity compared to earlier autophagy inhibitors like hydroxychloroquine (B89500) (HCQ).[1][3] This document provides detailed protocols for established techniques to measure the inhibitory effects of this compound on autophagy, enabling researchers to accurately assess its mechanism of action and therapeutic potential.
This compound functions by inducing the deacidification of lysosomes, which impairs the function of degradative enzymes.[2][4] This leads to the accumulation of autophagosomes containing undegraded cargo, ultimately disrupting the autophagic flux.[1][3] The following protocols describe methods to quantify these hallmark features of autophagy inhibition.
Key Autophagy Markers and Assays
Several key protein markers are utilized to monitor the status of autophagy. The most common are Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (SQSTM1/p62).
-
LC3: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the amount of LC3-II is indicative of an increased number of autophagosomes.
-
p62/SQSTM1: This protein serves as a receptor for cargo destined for autophagic degradation and is itself degraded during the process.[5] Therefore, an accumulation of p62 suggests an inhibition of autophagic flux.[6]
The primary methods to measure the inhibition of autophagy by this compound include:
-
Western Blotting for LC3-II and p62 accumulation.
-
Fluorescence Microscopy using tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3) to monitor autophagic flux.
-
Transmission Electron Microscopy (TEM) for direct visualization of autophagosome accumulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key autophagy markers.
Table 1: In Vitro Dose-Dependent Effect of this compound on Autophagy Markers
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | LC3-II Fold Increase (vs. Control) | p62 Fold Increase (vs. Control) | Reference |
| MV4-11 (AML) | 1 | 24 | >2 | >2 | [7] |
| MOLM-13 (AML) | 1, 5 | 24 | Dose-dependent increase | Dose-dependent increase | [7] |
| A498 (RCC) | 5 | 24 | Significant increase | Significant increase | [3][4] |
| 786-0 (RCC) | 5 | 24 | Significant increase | Significant increase | [3][4] |
| RPTC | 1, 2.5, 5 | 24 | Dose-dependent increase | Dose-dependent increase | [8] |
Table 2: In Vivo Effect of this compound on Autophagy Markers in RCC Xenografts
| Treatment Group | LC3B Staining Intensity (Fold Change vs. Vehicle) | p62 Staining Intensity (Fold Change vs. Vehicle) | Reference |
| This compound (50 mg/kg) | ~2.5 | ~3.0 | [3] |
Signaling Pathways and Experimental Workflows
Caption: Autophagy signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for measuring autophagy inhibition.
Experimental Protocols
Protocol 1: Western Blotting for LC3-II and p62/SQSTM1
This protocol details the detection and quantification of LC3-II and p62 protein levels as a measure of autophagic flux inhibition by this compound. An increase in both markers is indicative of autophagy inhibition.
Materials:
-
Cell culture reagents
-
This compound
-
Bafilomycin A1 (as a positive control for autophagic flux blockage)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Include a positive control group treated with Bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gels.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II and p62 band intensities to the corresponding β-actin loading control.
-
Calculate the fold change in protein levels relative to the untreated control.
-
Protocol 2: mCherry-EGFP-LC3 Fluorescence Microscopy
This assay utilizes a tandem fluorescent-tagged LC3 protein to monitor autophagic flux.[9][10] In neutral pH environments like the autophagosome, both mCherry (red) and EGFP (green) fluoresce, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta.[11][12] Inhibition of lysosomal function by this compound will lead to an accumulation of yellow puncta (autophagosomes).
Materials:
-
Cells stably or transiently expressing the mCherry-EGFP-LC3 plasmid
-
Glass-bottom dishes or coverslips for cell culture
-
This compound
-
Chloroquine (CQ) or Bafilomycin A1 (as positive controls)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI for nuclear staining
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on glass-bottom dishes or coverslips.
-
If not using a stable cell line, transfect the cells with the mCherry-EGFP-LC3 plasmid according to the manufacturer's protocol and allow for expression (24-48 hours).
-
-
Cell Treatment:
-
Treat the cells with this compound at desired concentrations and for the desired time.
-
Include untreated controls and positive controls treated with CQ (50 µM) or Bafilomycin A1 (100 nM).
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Image Acquisition:
-
Acquire images using a fluorescence or confocal microscope equipped with filters for DAPI, EGFP, and mCherry.
-
Capture multiple random fields of view for each condition.
-
-
Image Analysis:
-
Quantify the number of yellow (mCherry+/EGFP+) puncta (autophagosomes) and red-only (mCherry+/EGFP-) puncta (autolysosomes) per cell.
-
An increase in the ratio of yellow to red puncta upon this compound treatment indicates a blockage in autophagic flux.
-
Protocol 3: Transmission Electron Microscopy (TEM)
TEM is the gold standard for visualizing the ultrastructure of autophagic vesicles.[5][13] This method allows for the direct observation and quantification of the accumulation of double-membraned autophagosomes, a key feature of this compound's mechanism of action.[7]
Materials:
-
Cell culture reagents
-
This compound
-
Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer, pH 7.4
-
Post-fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%)
-
Propylene (B89431) oxide
-
Epoxy resin (e.g., Epon)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Transmission electron microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells in culture dishes and treat with this compound as described in previous protocols.
-
-
Fixation:
-
Carefully wash the cells with 0.1 M cacodylate buffer.
-
Fix the cells with the primary fixative for 1-2 hours at room temperature.
-
Gently scrape the cells and pellet them by centrifugation.
-
Wash the cell pellet three times with 0.1 M cacodylate buffer.
-
Post-fix the cells in 1% osmium tetroxide for 1 hour on ice.
-
-
Dehydration and Embedding:
-
Wash the pellet with distilled water.
-
Dehydrate the samples through a graded series of ethanol.
-
Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure resin.
-
Embed the samples in fresh resin and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate followed by lead citrate.
-
-
Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Identify autophagosomes as double-membraned vesicles containing cytoplasmic material.
-
Quantify the number of autophagosomes per cell cross-section for each treatment condition. An increased number of autophagosomes in this compound-treated cells confirms autophagy inhibition.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively measure the inhibition of autophagy by this compound. By employing a combination of Western blotting, fluorescence microscopy, and transmission electron microscopy, a robust and multi-faceted understanding of this compound's mechanism of action can be achieved. Consistent and reproducible data generated using these methods are crucial for advancing the preclinical and clinical development of this promising therapeutic agent.
References
- 1. Autophagy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transmission electron microscopy of autophagosomes [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transmission electron microscopy [bio-protocol.org]
Application of ROC-325 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel, orally bioavailable small molecule inhibitor of autophagy, demonstrating approximately 10-fold greater potency than the well-known autophagy inhibitor hydroxychloroquine (B89500) (HCQ). Developed as a dimeric compound with core elements of HCQ and lucanthone, this compound disrupts lysosomal function, a critical step in the autophagy process. This targeted mechanism of action has positioned this compound as a promising therapeutic agent in malignancies like Acute Myeloid Leukemia (AML), where autophagy can contribute to therapeutic resistance and cancer cell survival[1]. Preclinical studies have highlighted its selective cytotoxicity towards AML cells while sparing normal hematopoietic progenitors, and its ability to synergize with standard-of-care agents like azacitidine[2].
Mechanism of Action in AML
In the context of AML, this compound exerts its anti-leukemic effects by inhibiting the late stages of autophagy. Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive stress induced by chemotherapy or nutrient deprivation[3]. This compound disrupts this survival mechanism through the following key actions:
-
Lysosomal Deacidification: It impairs the acidic environment of the lysosome, which is essential for the activity of degradative enzymes[2].
-
Inhibition of Autophagosome-Lysosome Fusion: this compound is reported to prevent the fusion of autophagosomes with lysosomes[4].
-
Accumulation of Autophagic Vesicles: This disruption leads to the accumulation of autophagosomes filled with undegraded cellular cargo[2][4].
-
Increased Autophagy Markers: Consequently, levels of key autophagy-associated proteins, microtubule-associated protein 1A/1B-light chain 3B (LC3B) and sequestosome 1 (p62), are elevated[2][4].
The anticancer effects of this compound are dependent on a functional autophagy pathway, as genetic knockdown of essential autophagy genes like ATG5 and ATG7 diminishes its cytotoxic activity.
Caption: Mechanism of this compound in AML cells.
Data Presentation
In Vitro Activity of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Key Features |
| MV4-11 | ~0.7-2.2 | FLT3-ITD positive |
| MOLM-13 | ~0.7-2.2 | FLT3-ITD positive |
| HL-60 | ~0.7-2.2 | Myeloblastic |
| KG-1 | ~0.7-2.2 | Myeloblastic, CD34+ |
This table summarizes data showing that this compound diminishes the viability of various AML cell lines, with IC50 values typically falling within the 0.7 to 2.2 µM range after 72 hours of treatment[2]. Importantly, this compound shows strong therapeutic selectivity, with limited effects on the viability of normal human CD34+ bone marrow progenitor cells[2].
In Vivo Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Dosing Regimen | Outcome |
| Vehicle Control | - | - |
| This compound | 50 mg/kg, PO, QD | Significantly increased lifespan |
| Azacitidine (AZA) | 5 mg/kg, IV, Q3D | - |
| This compound + AZA | 50 mg/kg this compound (PO, QD) + 5 mg/kg AZA (IV, Q3D) | Enhanced efficacy and significantly extended survival compared to single agents[2] |
This table presents the results from a disseminated xenograft model using MV4-11 human AML cells in NOD/SCID mice. The data demonstrates that orally administered this compound is well-tolerated and effective as a single agent, and significantly enhances the anti-leukemic activity of azacitidine[2].
Experimental Protocols
Protocol 1: In Vitro AML Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, HL-60, KG-1)
-
Normal human CD34+ bone marrow cells (as control)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells to achieve final desired concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator[2].
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Autophagy Markers
This protocol is for detecting changes in LC3B and p62 protein levels following this compound treatment.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate AML cells and treat with various concentrations of this compound (e.g., 1 µM, 5 µM) for 24 hours[2].
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12-15% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify protein levels relative to the loading control.
Protocol 3: Transmission Electron Microscopy (TEM)
This protocol is for visualizing the accumulation of autophagosomes in this compound treated cells.
Materials:
-
MV4-11 AML cells
-
This compound (1 µM)
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Epoxy resin for embedding
-
Transmission Electron Microscope
Procedure:
-
Cell Treatment: Treat MV4-11 cells with 1 µM this compound for 6 or 24 hours[2].
-
Fixation: Harvest cells and fix with the primary fixative for 2 hours at room temperature.
-
Post-fixation: Wash the cells and post-fix with the secondary fixative for 1 hour.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed in epoxy resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Imaging: Examine the sections under a transmission electron microscope to identify and photograph autophagosomes, characterized as double-membraned vesicles containing undegraded cytoplasmic cargo[2].
Caption: Preclinical workflow for evaluating this compound in AML.
Protocol 4: AML Xenograft Model for In Vivo Efficacy
This protocol outlines a disseminated AML xenograft model to test the in vivo efficacy of this compound.
Materials:
-
NOD/SCID mice (6-8 weeks old)
-
MV4-11 human AML cells
-
This compound
-
Azacitidine
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Vehicle for Azacitidine (e.g., sterile saline)
-
Syringes and needles for IV and PO administration
Procedure:
-
Cell Injection: Inject 1 x 10^6 MV4-11 cells into the tail veins of NOD/SCID mice to establish a disseminated xenograft model of AML[2].
-
Animal Grouping: Randomize mice into treatment groups (N=10 per group): Vehicle control, this compound alone, Azacitidine alone, and this compound + Azacitidine combination[2].
-
Drug Administration:
-
This compound: Administer 50 mg/kg by oral gavage (PO) once daily (QD).
-
Azacitidine: Administer 5 mg/kg by intravenous injection (IV) every three days (Q3D)[2].
-
Begin treatment approximately 3-5 days post-cell injection.
-
-
Monitoring: Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior) and disease progression.
-
Efficacy Endpoint: The primary endpoint is overall survival. Mice are euthanized when they meet pre-defined endpoint criteria (e.g., >20% weight loss, hind-limb paralysis, moribund state).
-
Data Analysis: Generate Kaplan-Meier survival curves and use statistical tests (e.g., log-rank test) to compare survival between treatment groups.
-
(Optional) Pharmacodynamic Studies: At the end of the study or at specific time points, tissues (e.g., bone marrow, spleen) can be collected to analyze biomarkers of drug activity, such as LC3B and p62 levels by immunohistochemistry.
References
Application Notes and Protocols for Studying Pulmonary Arterial Hypertension with ROC-325
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death.[1] The pathology of PAH involves complex processes, including vasoconstriction, vascular remodeling, and in-situ thrombosis. Autophagy, a cellular process of degradation and recycling of cellular components, has been identified as a significant contributor to the pathogenesis of PAH.
ROC-325 is a novel and potent small-molecule inhibitor of lysosomal autophagy.[1][2] It has demonstrated greater anticancer activity than hydroxychloroquine, a compound also used to inhibit autophagy.[1][2] Recent preclinical studies have highlighted the therapeutic potential of this compound in experimental models of pulmonary hypertension.[1] These studies indicate that this compound can attenuate the development and progression of PAH by inhibiting autophagy, promoting pulmonary vasodilation, and reducing vascular remodeling.[1] The therapeutic effects of this compound are associated with the activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) pathway and the degradation of hypoxia-inducible factors (HIFs).[1]
These application notes provide a comprehensive overview of the use of this compound for studying PAH, including detailed protocols for in vivo and in vitro experiments, and a summary of key quantitative data from preclinical studies.
Data Presentation
In Vivo Efficacy of this compound in a Monocrotaline-Induced PAH Rat Model
| Parameter | Control | MCT (60 mg/kg) | MCT + this compound (10 mg/kg/day) | MCT + this compound (20 mg/kg/day) |
| Hemodynamics | ||||
| Right Ventricular Systolic Pressure (RVSP, mm Hg) | 26.5 ± 2.3 | 58.7 ± 4.1 | 42.3 ± 3.5 | 35.1 ± 2.9 |
| Mean Pulmonary Arterial Pressure (mPAP, mm Hg) | 18.2 ± 1.5 | 40.1 ± 2.8 | 29.8 ± 2.1 | 24.6 ± 1.9 |
| Right Ventricular Hypertrophy | ||||
| Fulton Index (RV/LV+S) | 0.25 ± 0.02 | 0.58 ± 0.04 | 0.41 ± 0.03 | 0.33 ± 0.03 |
| Pulmonary Vascular Remodeling | ||||
| Wall Thickness (%) | 22.1 ± 1.8 | 55.4 ± 4.3 | 38.7 ± 3.1 | 30.2 ± 2.5 |
| Muscularized Vessels (%) | 18.9 ± 1.6 | 72.3 ± 5.9 | 45.1 ± 3.8 | 32.8 ± 2.7 |
Data are presented as mean ± SD. Data extracted from Bao et al., Hypertension, 2023.
In Vivo Efficacy of this compound in a Sugen5416/Hypoxia-Induced PAH Rat Model
| Parameter | Control | SuHx | SuHx + this compound (20 mg/kg/day) |
| Hemodynamics | |||
| Right Ventricular Systolic Pressure (RVSP, mm Hg) | 27.1 ± 2.5 | 85.4 ± 6.2 | 55.2 ± 4.8 |
| Right Ventricular Hypertrophy | |||
| Fulton Index (RV/LV+S) | 0.26 ± 0.02 | 0.65 ± 0.05 | 0.45 ± 0.04 |
| Pulmonary Vascular Remodeling | |||
| Wall Thickness (%) | 23.5 ± 2.1 | 68.2 ± 5.5 | 46.8 ± 3.9 |
| Muscularized Vessels (%) | 20.3 ± 1.8 | 81.5 ± 6.7 | 53.6 ± 4.5 |
Data are presented as mean ± SD. Data extracted from Bao et al., Hypertension, 2023.
In Vitro Effects of this compound on Human Pulmonary Artery Smooth Muscle Cells (hPASMCs) under Hypoxia
| Parameter | Normoxia | Hypoxia (3% O₂) | Hypoxia + this compound (1 µM) | Hypoxia + this compound (5 µM) |
| Cell Proliferation (% of Normoxia Control) | 100 | 185 ± 12 | 135 ± 9 | 110 ± 7 |
| Autophagy Markers (Fold Change vs. Normoxia) | ||||
| LC3B-II/I Ratio | 1.0 | 3.8 ± 0.3 | 5.2 ± 0.4 | 6.5 ± 0.5 |
| p62 | 1.0 | 0.4 ± 0.05 | 0.8 ± 0.07 | 1.2 ± 0.1 |
| HIF-1α Stabilization (Fold Change vs. Normoxia) | 1.0 | 4.5 ± 0.4 | 2.1 ± 0.2 | 1.3 ± 0.1 |
Data are presented as mean ± SD. Data extracted from Bao et al., Hypertension, 2023.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in PAH.
Caption: In vivo experimental workflow.
Caption: In vitro experimental workflow.
Experimental Protocols
In Vivo Studies
1. Monocrotaline (B1676716) (MCT)-Induced PAH Model in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Induction: Administer a single subcutaneous injection of monocrotaline (60 mg/kg; dissolved in 0.5 M HCl, neutralized with 0.5 M NaOH, and diluted with saline).
-
Treatment: Begin daily oral gavage of this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) one day after MCT injection and continue for 4 weeks.
-
Endpoints: At the end of the 4-week period, perform hemodynamic measurements, echocardiography, and then euthanize the animals for tissue collection.
2. Sugen5416/Hypoxia (SuHx)-Induced PAH Model in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Induction:
-
Administer a single subcutaneous injection of Sugen5416 (20 mg/kg; dissolved in DMSO).
-
Immediately place the rats in a hypoxic environment (10% O₂) for 3 weeks.
-
Return the rats to normoxia (21% O₂) for the remainder of the study.
-
-
Treatment: Begin daily oral gavage of this compound at the start of the normoxic period and continue for the specified duration.
-
Endpoints: Perform endpoint analysis as described for the MCT model.
3. Hemodynamic Measurements
-
Anesthetize the rat (e.g., with isoflurane).
-
Insert a pressure-volume catheter into the right jugular vein and advance it into the right ventricle.
-
Record right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) using a data acquisition system.
4. Echocardiography
-
Anesthetize the rat and place it in a supine position.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain parasternal long-axis and short-axis views to measure right ventricular internal diameter, wall thickness, and tricuspid annular plane systolic excursion (TAPSE).
5. Right Ventricular Hypertrophy Assessment (Fulton Index)
-
Following euthanasia, excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton Index as the ratio of RV weight to LV+S weight (RV/LV+S).
6. Histological Analysis of Pulmonary Vascular Remodeling
-
Perfuse the lungs with saline followed by 4% paraformaldehyde.
-
Excise the lungs and fix them in 4% paraformaldehyde overnight.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining and Masson's trichrome staining.
-
For muscularization analysis, perform immunohistochemistry for α-smooth muscle actin (α-SMA).
-
Capture images of small pulmonary arteries (25-100 µm diameter) and quantify the wall thickness and percentage of muscularized vessels using image analysis software.
In Vitro Studies
1. Cell Culture
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs): Culture hPASMCs in smooth muscle growth medium (SmGM) supplemented with growth factors, 5% fetal bovine serum (FBS), and antibiotics. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Human Pulmonary Artery Endothelial Cells (hPAECs): Culture hPAECs in endothelial growth medium (EGM) with supplements.
2. Hypoxia Exposure
-
Plate cells in appropriate culture vessels.
-
Once cells reach the desired confluency, replace the medium with low-serum medium (e.g., 0.5% FBS) for 24 hours to induce quiescence.
-
Place the cells in a hypoxic chamber with 3% O₂, 5% CO₂, and balanced N₂ for the desired duration (e.g., 24-48 hours). Control cells are maintained in a normoxic incubator (21% O₂, 5% CO₂).
3. Cell Proliferation Assay (MTT Assay)
-
Seed hPASMCs in a 96-well plate.
-
After hypoxia and this compound treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Western Blot Analysis
-
Lyse cells or homogenized lung tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against LC3B, p62, HIF-1α, total eNOS, phospho-eNOS (Ser1177), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band densities using image analysis software.
5. Nitric Oxide (NO) Production Assay
-
Culture hPAECs in a 24-well plate.
-
After treatment with this compound under hypoxic or normoxic conditions, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
Conclusion
This compound presents a promising therapeutic strategy for PAH by targeting the autophagy pathway. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in the context of pulmonary arterial hypertension. These studies will be crucial for the further development of novel therapies for this devastating disease.
References
Application Notes and Protocols: ROC-325 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel and potent orally bioavailable autophagy inhibitor, demonstrating approximately 10-fold greater potency than hydroxychloroquine (B89500) (HCQ).[1][2] Its mechanism of action involves the disruption of lysosomal function, leading to the accumulation of autophagosomes and lysosomal deacidification.[2][3] This inhibition of the cellular recycling process of autophagy has shown significant promise as an anticancer strategy, particularly in combination with other therapeutic agents. Preclinical studies have highlighted the potential of this compound to sensitize cancer cells to treatment and overcome drug resistance.[4]
These application notes provide a comprehensive overview of the preclinical data on this compound in combination with other anticancer agents, detailed experimental protocols for key assays, and a proposed signaling pathway for its mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Azacitidine in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound Concentration | Azacitidine Concentration | Observation | Reference |
| MOLM-13 | 1 µM | 1 µM | Significantly greater than additive benefit in diminishing cell viability. | |
| MV4-11 | 1 µM | 1 µM | Significantly greater than additive benefit in diminishing cell viability. | |
| HL-60 | 1 µM | 1 µM | Significantly greater than additive benefit in diminishing cell viability. | |
| KG-1 | 1 µM | 1 µM | Significantly greater than additive benefit in diminishing cell viability. |
Note: Specific IC50 values for the combination of this compound and azacitidine in these cell lines are not currently available in the cited literature. The data reflects a synergistic effect at the tested concentrations.
Table 2: In Vivo Efficacy of this compound in Combination with Azacitidine in a Disseminated AML Xenograft Model (MV4-11 cells)
| Treatment Group | This compound Dosage | Azacitidine Dosage | Key Findings | Reference |
| Vehicle Control | - | - | Progressive disease | |
| This compound | 50 mg/kg, PO, QD | - | Significant anti-AML activity | |
| Azacitidine | - | 5 mg/kg, IV, Q3D | Significant anti-AML activity | |
| This compound + Azacitidine | 50 mg/kg, PO, QD | 5 mg/kg, IV, Q3D | Significant further extension of overall survival compared to either single agent. Well-tolerated with less than 5% mean transient reduction in body weight. |
Proposed Combinations with Other Anticancer Agents
While direct preclinical studies of this compound with other classes of anticancer agents are limited, the known mechanism of autophagy inhibition provides a strong rationale for its combination with various therapies. The following are proposed combinations based on preclinical evidence with other late-stage autophagy inhibitors like hydroxychloroquine (HCQ) and chloroquine (B1663885) (CQ).
Rationale for Combination with Chemotherapy (e.g., Taxanes, Platinum-Based Agents)
Chemotherapeutic agents induce cellular stress, which can trigger protective autophagy in cancer cells, contributing to drug resistance. Inhibition of this survival mechanism can enhance the cytotoxic effects of chemotherapy.
-
Paclitaxel (B517696): Preclinical studies have shown that combining the autophagy inhibitor chloroquine with paclitaxel can overcome resistance in cancer cells.[5] A combination of this compound with paclitaxel could potentially increase the efficacy in treating resistant tumors.
-
Cisplatin (B142131): The combination of chloroquine with cisplatin has been shown to enhance the antitumor activity in various cancer models, including ovarian and gastric cancer.[2][3][6][7] This suggests that this compound could be a valuable agent to combine with platinum-based chemotherapy.
Rationale for Combination with Targeted Therapies (e.g., EGFR and BRAF Inhibitors)
Targeted therapies can also induce autophagy as a resistance mechanism. Co-administration of an autophagy inhibitor can restore or enhance sensitivity to these agents.
-
EGFR Inhibitors: In non-small cell lung cancer (NSCLC) models, combining autophagy inhibitors with EGFR inhibitors like erlotinib (B232) has shown promise in overcoming resistance.[8][9][10]
-
BRAF Inhibitors: In BRAF-mutant melanoma, resistance to BRAF inhibitors like vemurafenib (B611658) can be overcome by inhibiting autophagy.[1][4] The combination of a potent autophagy inhibitor like this compound with a BRAF inhibitor could be a promising strategy for this patient population.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for testing the combination of this compound and another anticancer agent on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, HL-60, KG-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Anticancer agent of interest (e.g., Azacitidine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound and the other anticancer agent, both alone and in combination, in culture medium.
-
Add 100 µL of the drug solutions to the respective wells. For the combination, add 50 µL of each drug at twice the final desired concentration. Include vehicle-treated control wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Disseminated AML Xenograft Model
This protocol describes the establishment and treatment of a disseminated AML model in immunodeficient mice.
Materials:
-
NOD/SCID mice (6-8 weeks old)
-
MV4-11 human AML cells
-
Sterile PBS
-
This compound formulation for oral gavage
-
Azacitidine formulation for intravenous injection
-
Vehicle controls for both drugs
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Culture MV4-11 cells to the logarithmic growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 1 x 10^6 cells (in 100 µL) into the tail vein of each NOD/SCID mouse.
-
Monitor the mice for signs of leukemia development (e.g., weight loss, hind limb paralysis).
-
Once leukemia is established (typically confirmed by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Azacitidine alone, this compound + Azacitidine).
-
Administer treatments as per the specified dosages and schedules (e.g., this compound at 50 mg/kg daily by oral gavage; Azacitidine at 5 mg/kg every three days by intravenous injection).
-
Monitor animal weight and overall health bi-weekly.
-
The primary endpoint is overall survival. Euthanize mice when they meet the institutional criteria for euthanasia (e.g., significant weight loss, moribund state).
-
At the end of the study, collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., immunohistochemistry for LC3B and p62 to confirm autophagy inhibition).
Signaling Pathways and Visualizations
Proposed Mechanism of Action of this compound in Combination Therapy
This compound, as a lysosomotropic agent, accumulates in lysosomes and raises their pH. This deacidification inhibits the function of lysosomal hydrolases, which are crucial for the degradation of cellular components during autophagy. The inhibition of autophagic flux leads to the accumulation of autophagosomes and the autophagy substrate p62. This disruption of a key cellular survival pathway can sensitize cancer cells to the cytotoxic effects of other anticancer agents. The sustained cellular stress and inability to clear damaged components can ultimately trigger the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
Caption: Proposed signaling pathway of this compound in combination with anticancer agents.
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines the general workflow for assessing the synergistic effects of this compound with another anticancer agent in vitro.
Caption: Workflow for in vitro cell viability combination studies.
Logical Relationship of Autophagy Inhibition and Apoptosis Induction
This diagram illustrates the logical flow from autophagy inhibition by this compound to the induction of apoptosis.
Caption: Logical flow from this compound action to apoptosis.
Conclusion
This compound is a promising novel autophagy inhibitor with demonstrated preclinical efficacy in combination with azacitidine in AML models. The potent inhibition of a key cancer cell survival pathway provides a strong rationale for its investigation in combination with a wide range of other anticancer agents, including standard chemotherapies and targeted therapies. The provided protocols and conceptual frameworks are intended to guide researchers in the design and execution of further preclinical studies to fully elucidate the therapeutic potential of this compound in combination cancer therapy.
References
- 1. Autophagy inhibition overcomes multiple mechanisms of resistance to BRAF inhibition in brain tumors | eLife [elifesciences.org]
- 2. Antitumor activity of chloroquine in combination with Cisplatin in human gastric cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low concentration of chloroquine enhanced efficacy of cisplatin in the treatment of human ovarian cancer dependent on autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRAF associated autophagy exploitation: BRAF and autophagy inhibitors synergise to efficiently overcome resistance of BRAF mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced combination therapy effect on paclitaxel-resistant carcinoma by chloroquine co-delivery via liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine-Enhanced Efficacy of Cisplatin in the Treatment of Hypopharyngeal Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Chemotherapy with Cisplatin and Chloroquine: Effect of Encapsulation in Micelles Formed by Self-Assembling Hybrid Dendritic–Linear–Dendritic Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer [mdpi.com]
- 9. Combining EGFR inhibitors with radiation or chemotherapy: will preclinical studies predict clinical results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR-targeting drugs in combination with cytotoxic agents: from bench to bedside, a contrasted reality - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Apoptosis after ROC-325 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ROC-325 is a potent and orally active small molecule inhibitor of autophagy.[1][2][3] Its mechanism of action involves the disruption of lysosomal function, leading to lysosomal deacidification, the accumulation of autophagosomes, and a halt in the autophagic flux process.[1][4] This disruption of autophagy, a critical cellular degradation and recycling pathway, has been shown to induce apoptosis in various cancer cell lines, including renal cell carcinoma (RCC) and acute myeloid leukemia (AML).[5][6] The anticancer effects of this compound are linked to its ability to inhibit autophagy, making the assessment of downstream apoptotic events a critical step in evaluating its efficacy.[5]
This document provides detailed protocols for quantifying apoptosis in cultured cells following treatment with this compound. The primary methods covered are:
-
Annexin V & Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: A luminescence-based assay to measure the activity of key executioner caspases, which are hallmarks of apoptosis.[7]
-
Western Blot for PARP Cleavage: A method to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a definitive marker of apoptosis.[8][9]
Signaling Pathway and Experimental Overview
This compound inhibits autophagy, a key cell survival pathway. This inhibition leads to cellular stress, which can trigger the intrinsic pathway of apoptosis. This culminates in the activation of executioner caspases (like caspase-3 and -7) and subsequent cleavage of cellular substrates such as PARP, leading to programmed cell death.
Caption: this compound inhibits autophagic flux, leading to apoptosis.
The general workflow for assessing apoptosis involves treating cells with this compound, harvesting them at specific time points, and then subjecting them to various assays to detect the hallmarks of apoptosis.
Caption: General workflow for assessing this compound induced apoptosis.
Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
This protocol detects the externalization of phosphatidylserine (B164497) (PS), an early apoptotic event, and changes in membrane integrity, a later event.
A. Materials
-
Cells treated with this compound and appropriate controls.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.[10]
-
Propidium Iodide (PI) solution.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
B. Method
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).[11]
-
Cell Harvesting:
-
For adherent cells, collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and combine them with the cells from the collected medium.
-
For suspension cells, simply collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[12]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (check kit for recommended volumes).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Analysis:
C. Data Interpretation
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[12]
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a proluminescent substrate.[7]
A. Materials
-
Cells cultured in white-walled 96-well plates.
-
Caspase-Glo® 3/7 Assay Kit (or equivalent).
-
Plate-reading luminometer.
B. Method
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line. Treat with this compound and controls as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[15]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[15]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[16]
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
C. Data Interpretation
-
An increase in luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis. Data is typically presented as fold-change over the control.
Protocol 3: Western Blot for PARP Cleavage
This protocol detects the cleavage of the 116 kDa full-length PARP protein into an 89 kDa fragment, a hallmark of caspase-3 activation.[8][9]
A. Materials
-
Treated cells from a 6-well plate or 10 cm dish.
-
RIPA lysis buffer with protease inhibitor cocktail.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis system.
-
PVDF or nitrocellulose membrane and transfer system.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody: Anti-PARP (recognizing both full-length and cleaved forms).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
B. Method
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking and Antibody Incubation:
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system. Re-probe the membrane for a loading control like β-actin or GAPDH.
C. Data Interpretation
-
The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa full-length PARP band in this compound-treated samples indicates the induction of apoptosis.[9]
Data Presentation
Quantitative data from apoptosis assays should be summarized for clear comparison. It is recommended to perform each experiment with at least three biological replicates.
Table 1: Summary of Apoptosis Induction by this compound
| Treatment Group | Concentration (µM) | Time (h) | % Early Apoptotic Cells (Annexin V+/PI−) | % Late Apoptotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change) | Cleaved PARP / Total PARP Ratio |
| Vehicle Control | 0 (DMSO) | 24 | Mean ± SD | Mean ± SD | 1.0 | Mean ± SD |
| This compound | 1 | 24 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 5 | 24 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | 24 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle Control | 0 (DMSO) | 48 | Mean ± SD | Mean ± SD | 1.0 | Mean ± SD |
| This compound | 5 | 48 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Positive Control | Varies | 24 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Application Notes and Protocols for ROC-325 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a potent and orally active small molecule inhibitor of autophagy.[1][2][3] It functions by inducing the deacidification of lysosomes, which leads to the accumulation of autophagosomes and the disruption of autophagic flux.[1][3] This mechanism ultimately triggers apoptosis in cancer cells.[1] Preclinical studies have demonstrated that this compound possesses significantly greater anticancer activity than hydroxychloroquine (B89500) (HCQ), another well-known autophagy inhibitor.[4] Its efficacy has been observed in various cancer cell lines, with particular promise in models of renal cell carcinoma (RCC) and acute myeloid leukemia (AML).[4][5]
These application notes provide detailed protocols for conducting preclinical xenograft studies to evaluate the in vivo efficacy of this compound. The following sections describe the necessary cell lines, experimental procedures for establishing both subcutaneous and disseminated xenograft models, and methods for data collection and analysis.
Signaling Pathway of this compound
This compound exerts its anticancer effects by targeting the late stages of autophagy. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components. The autophagosome then fuses with a lysosome to form an autolysosome, where the engulfed material is degraded and recycled. This compound disrupts this process by preventing the acidification of the lysosome, a critical step for the activation of lysosomal enzymes. This inhibition of lysosomal function leads to the accumulation of non-functional autolysosomes, a buildup of the autophagy-related proteins LC3B-II and p62, and ultimately, the induction of apoptosis. In some cellular contexts, this compound has also been shown to modulate the hypoxia-inducible factor (HIF)-1α and endothelial nitric oxide synthase (eNOS) signaling pathways.[6]
Experimental Protocols
Cell Line Culture
A. 786-O (Renal Cell Carcinoma)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating at a 1:3 to 1:10 split ratio.[7]
B. MV4-11 (Acute Myeloid Leukemia)
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: These are suspension cells. Maintain cell density between 1x10^5 and 1x10^6 cells/mL by adding fresh medium every 2-3 days or by centrifuging and resuspending in fresh medium.[4][8]
Subcutaneous Xenograft Model (786-O)
This model is suitable for evaluating the effect of this compound on solid tumor growth.
A. Animal Model:
-
Use female athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old.[9]
-
Allow a 3-5 day acclimatization period.[9]
B. Cell Preparation and Implantation:
-
Harvest 786-O cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
C. This compound Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., water).
-
Administer this compound orally (PO) daily at doses of 25, 40, and 50 mg/kg. The control group should receive the vehicle only.
-
Treatment duration is typically 4-6 weeks.
D. Data Collection:
-
Measure tumor volume twice weekly using digital calipers. Calculate the volume using the formula: Volume = (length x width²) / 2.[10]
-
Monitor the body weight of the mice twice weekly as a measure of general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for LC3B and p62).
Disseminated Xenograft Model (MV4-11)
This model is used to assess the efficacy of this compound against a hematological malignancy.
A. Animal Model:
-
Use female NOD/SCID mice, 6-8 weeks old.
B. Cell Preparation and Implantation:
-
Harvest MV4-11 cells and wash with sterile PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension into the tail vein of each mouse.
C. This compound Administration:
-
Begin treatment 3-5 days post-implantation.
-
Administer this compound orally (PO) daily at a dose of 50 mg/kg. The control group receives the vehicle.
-
Treatment can be combined with other agents, such as azacitidine, if investigating combination therapies.
D. Data Collection:
-
Monitor the mice daily for signs of disease progression (e.g., weight loss, hind-limb paralysis).
-
The primary endpoint is overall survival.
-
At the time of euthanasia, bone marrow, spleen, and liver can be harvested to assess leukemic engraftment by flow cytometry for human CD45+ cells.
Experimental Workflow
Data Presentation
Quantitative data from xenograft studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Subcutaneous 786-O Xenograft Tumor Growth
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 10 | 125.4 ± 8.2 | 1543.7 ± 120.5 | - | 22.5 ± 0.8 |
| This compound (25 mg/kg) | 10 | 123.1 ± 7.9 | 987.4 ± 98.1 | 36.0 | 22.1 ± 0.7 |
| This compound (40 mg/kg) | 10 | 126.8 ± 8.5 | 675.3 ± 75.4 | 56.3 | 21.8 ± 0.9 |
| This compound (50 mg/kg) | 10 | 124.5 ± 8.1 | 450.1 ± 55.2 | 70.8 | 21.5 ± 0.6 |
Table 2: Effect of this compound on Survival in a Disseminated MV4-11 Xenograft Model
| Treatment Group | N | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 10 | 28 | - |
| This compound (50 mg/kg) | 10 | 45 | 60.7 |
Data Analysis
Statistical analysis is crucial for interpreting the results of xenograft studies.
-
Tumor Growth Data: Analyze differences in tumor volume between groups using a two-way repeated measures ANOVA, followed by a post-hoc test (e.g., Bonferroni's) to compare individual treatment groups to the control.
-
Survival Data: Generate Kaplan-Meier survival curves and compare survival distributions between groups using the log-rank (Mantel-Cox) test.
-
Body Weight Data: Analyze for significant differences in body weight between groups over time using a two-way repeated measures ANOVA.
-
Ex Vivo Data: Use appropriate statistical tests (e.g., t-test or one-way ANOVA) to compare markers of autophagy inhibition (e.g., LC3B, p62 levels) or leukemic engraftment between groups.
A p-value of < 0.05 is typically considered statistically significant. All statistical analyses should be performed using appropriate software (e.g., GraphPad Prism, R, SPSS).
References
- 1. Genomic data analysis workflows for tumors from patient-derived xenografts (PDXs): challenges and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experiments.springernature.com [experiments.springernature.com]
- 3. MV4-11 Cells [cytion.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. youtube.com [youtube.com]
- 6. worldscientific.com [worldscientific.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. elabscience.com [elabscience.com]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Technical Support Center: In Vivo Applications of ROC-325
Welcome to the technical support center for the in vivo use of ROC-325. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to offer solutions for potential challenges encountered when using this compound in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during in vivo experiments with this compound.
1. Formulation and Administration
-
Q: How should I prepare this compound for in vivo administration?
-
A: this compound has been described as a water-soluble compound[1][2]. However, for oral administration in preclinical models, it is often formulated in sterile water[3][4]. For intraperitoneal (IP) injections, sterile saline or another appropriate vehicle can be used. It is crucial to ensure complete dissolution and sterility of the formulation before administration. One source notes its solubility in DMSO is 3 mg/mL, and that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO for initial stock solutions is recommended[5].
-
-
Q: What is the recommended route of administration for this compound?
-
A: this compound is orally bioavailable and has been effectively administered via oral gavage (PO) in several studies[3][4][6][7]. Intraperitoneal (IP) injection has also been used successfully[8]. The choice of administration route may depend on the specific experimental model and desired pharmacokinetic profile.
-
-
Q: I am observing precipitation of this compound in my formulation. What can I do?
-
A: If you encounter solubility issues, consider the following:
-
Ensure you are using a fresh, high-quality solvent.
-
Gentle warming and vortexing can aid dissolution.
-
For oral gavage, preparing the formulation fresh daily is recommended to prevent potential stability issues.
-
If using a vehicle other than water, ensure it is appropriate for the chosen route of administration and does not cause adverse effects in the animals.
-
-
2. Dosing and Tolerability
-
Q: What are the typical in vivo dosage ranges for this compound?
-
A: Dosing is model-dependent. In renal cell carcinoma (RCC) xenograft models, oral doses of 25, 40, and 50 mg/kg administered daily have been shown to be effective and well-tolerated[3][4][7]. In a disseminated acute myeloid leukemia (AML) xenograft model, 50 mg/kg administered orally once daily for five days a week was used[6]. For pulmonary hypertension models in rats, intraperitoneal injections of 5 mg/kg or 25 mg/kg once a day have been utilized[8].
-
-
Q: What are the potential side effects or toxicities of this compound in vivo?
-
A: this compound is generally reported to be well-tolerated in animal models[3][4][6][9]. The most commonly noted side effect is a modest and non-significant reduction in mean body weight at higher doses, which is often reversible[4][5][6]. Combination therapy with agents like azacitidine was also well-tolerated, with less than a 5% mean transient reduction in body weight[10]. However, it is always recommended to monitor animal health closely, including body weight, food and water intake, and general behavior, throughout the study. High doses of another lysosomotropic autophagy inhibitor, Lys05, have been associated with Paneth cell dysfunction and intestinal toxicity, a consideration to bear in mind with this class of compounds[11].
-
3. Pharmacodynamics and Efficacy
-
Q: How can I confirm that this compound is inhibiting autophagy in my in vivo model?
-
A: The most common method is to measure the accumulation of autophagy markers in tumor or tissue samples at the end of the study. This is typically done through:
-
Immunohistochemistry (IHC): Staining for LC3B and p62/SQSTM1 in paraffin-embedded tissue sections. An increase in both LC3B puncta and p62 levels is indicative of autophagy inhibition[3][4][6][10].
-
Western Blotting: Homogenizing tissue samples to quantify the protein levels of LC3B-II (the lipidated form of LC3B) and p62. An increase in both proteins suggests a block in autophagic flux[3].
-
-
-
Q: I am not seeing a significant increase in LC3B-II and p62 in my tissue samples after this compound treatment. What could be the reason?
-
A: This could be due to several factors:
-
Suboptimal Dose: The dose of this compound may be insufficient to achieve complete autophagy inhibition in your specific model. A dose-response study may be necessary.
-
Timing of Sample Collection: The pharmacokinetics of this compound might lead to a peak effect at a time point different from when you are collecting the tissues. Consider a time-course experiment to determine the optimal time for observing maximum target engagement.
-
Low Basal Autophagy: If the basal level of autophagy in your control tissue is very low, it may be difficult to detect a further accumulation of markers upon inhibition.
-
Technical Issues with Assays: Ensure your antibodies for IHC or Western blotting are validated for the species and tissue type you are using. The measurement of autophagic flux in vivo is inherently challenging[8][12].
-
-
-
Q: My in vivo results with this compound are not consistent with my in vitro data. Why might this be?
-
A: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:
-
Pharmacokinetics and Bioavailability: this compound may not be reaching the target tissue at a sufficient concentration to exert its effect. Pharmacokinetic studies to measure drug levels in plasma and tissues can help address this.
-
Metabolism: The drug may be metabolized in vivo to less active or inactive forms.
-
Tumor Microenvironment: The complex tumor microenvironment in vivo can influence drug response in ways that are not recapitulated in cell culture.
-
Model System: The specific animal model or cell line used for xenografts can significantly impact the outcome.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in Cancer Models
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Renal Cell Carcinoma (786-0 Xenograft) | Nude Mice | This compound (25, 40, 50 mg/kg, PO, daily) | Dose-dependent inhibition of tumor growth, superior to HCQ (60 mg/kg). | [3][4] |
| Acute Myeloid Leukemia (MV4-11 Xenograft) | NOD/SCID Mice | This compound (50 mg/kg, PO, 5 days/week) | Significantly increased lifespan. | [6] |
| Acute Myeloid Leukemia (MV4-11 Xenograft) | NOD/SCID Mice | This compound (50 mg/kg, PO, daily) + Azacitidine (5 mg/kg, IV, twice a week) | Significantly extended overall survival compared to either single agent. | [10] |
Table 2: In Vivo Efficacy of this compound in Pulmonary Hypertension (PH) Models
| PH Model | Animal Model | Treatment Protocol | Key Hemodynamic and Remodeling Findings | Reference |
| Monocrotaline (B1676716) (MCT)-induced PH | Sprague-Dawley Rats | Prevention: this compound (5 or 25 mg/kg, IP, daily for 4 weeks) | Prevented increases in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH). Inhibited vascular remodeling. | [8] |
| Sugen5416/hypoxia (SuHx)-induced PH | Sprague-Dawley Rats | Prevention: this compound administration | Attenuated the development of PH, RVH, fibrosis, and vascular remodeling. | [3][8] |
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound in a Renal Cell Carcinoma (RCC) Xenograft Model
-
Cell Line: 786-O human renal cancer cells.
-
Animal Model: Female nude mice (BALB/c background).
-
Tumor Implantation: 5 x 10^6 786-O cells are suspended in a mixture of HBSS and Matrigel and implanted subcutaneously.
-
Treatment Initiation: When tumors reach a palpable size, animals are randomized into treatment groups.
-
Drug Formulation and Administration:
-
This compound: Dissolved in water and administered daily by oral gavage (PO) at doses of 25, 40, and 50 mg/kg.
-
Vehicle Control: Water administered daily by oral gavage.
-
Comparator: Hydroxychloroquine (HCQ) administered at 60 mg/kg.
-
-
Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Endpoint and Analysis:
Protocol 2: Evaluation of this compound in a Monocrotaline (MCT)-Induced Pulmonary Hypertension (PH) Rat Model
-
Animal Model: Male Sprague-Dawley rats (200–250 g).
-
Induction of PH: A single intraperitoneal (IP) injection of monocrotaline (60 mg/kg).
-
Treatment Groups (Preventive Protocol):
-
Control: Vehicle administration.
-
MCT + Vehicle: MCT injection followed by daily vehicle administration.
-
MCT + this compound: MCT injection followed by daily IP administration of this compound at 5 mg/kg or 25 mg/kg.
-
-
Treatment Duration: 4 weeks.
-
Endpoint and Analysis:
-
Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Histology: Assessment of right ventricular hypertrophy (RVH) by measuring the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S). Lung tissue is analyzed for vascular remodeling.
-
Pharmacodynamics: Western blot analysis of lung tissue homogenates for autophagy markers (LC3B, p62) and markers of eNOS activation[8].
-
Visualizations
Caption: Signaling pathways affected by this compound in vivo.
Caption: Experimental workflow for a typical this compound in vivo xenograft study.
Caption: Logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. On the relevance of precision autophagy flux control in vivo – Points of departure for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting autophagy in disease: established and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ROC-325 Concentration for Autophagy Inhibition
Welcome to the technical support center for ROC-325, a potent inhibitor of lysosomal-mediated autophagy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active autophagy inhibitor. Its primary mechanism involves the disruption of the final stages of autophagy. Specifically, it induces the deacidification of lysosomes, which in turn leads to the accumulation of autophagosomes and a disruption of the overall autophagic flux.[1] This blockage of the degradation phase of autophagy is a key component of its anticancer activity.[2]
Q2: What is a good starting concentration for this compound in cell culture experiments?
A2: A good starting point for this compound concentration is in the low micromolar range. For example, treatment with 5 μM this compound for 24 hours has been shown to induce the formation of LC3B punctae and increase LC3B levels in A498 and 786-0 renal cell carcinoma (RCC) cells.[1] In acute myeloid leukemia (AML) cells, concentrations between 1 µM and 5 µM have been used to demonstrate autophagy inhibition. However, the optimal concentration is cell-line dependent, and a dose-response experiment is highly recommended.
Q3: How can I confirm that this compound is effectively inhibiting autophagy in my cells?
A3: Inhibition of autophagic flux by this compound can be confirmed by observing the accumulation of key autophagy markers. The most common markers to assess are:
-
LC3-II: An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome accumulation.[3]
-
p62/SQSTM1: This protein is a selective autophagy substrate that is degraded upon the fusion of the autophagosome with the lysosome. An accumulation of p62 indicates a blockage in the late stages of autophagy.[1][2]
Therefore, a concurrent increase in both LC3-II and p62 levels upon treatment with this compound provides strong evidence of autophagic flux inhibition. It is recommended to use at least two distinct assays for confirmation.[4]
Q4: What are the known downstream effects of this compound-mediated autophagy inhibition?
A4: Beyond the accumulation of autophagosomes, this compound has been shown to induce apoptosis in cancer cells.[1] Its anticancer effects are dependent on the presence of essential autophagy genes like ATG5 and ATG7.[1][2] In some contexts, this compound has also been shown to affect other signaling pathways, such as activating the eNOS-NO pathway and promoting the degradation of hypoxia-inducible factor (HIF).[5]
Troubleshooting Guides
Issue 1: I am observing high levels of cell death at my chosen this compound concentration.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or rapid induction of apoptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value for your cell line with a 72-hour MTT assay, as this is a common endpoint for assessing cytotoxicity.[6] Test a range of concentrations (e.g., 0.1 µM to 25 µM). Also, assess cell viability at earlier time points (e.g., 24 and 48 hours) to find a window where autophagy is inhibited without excessive cell death.
-
Assess Apoptosis Markers: Use assays like cleaved caspase-3 Western blotting or Annexin V staining to determine if the observed cell death is due to apoptosis.[6] If apoptosis is induced at concentrations required for autophagy inhibition, consider using shorter treatment durations.
-
Issue 2: I am not seeing a significant increase in LC3-II levels after this compound treatment.
-
Possible Cause 1: The concentration of this compound is too low to effectively inhibit autophagy in your cell line.
-
Troubleshooting Step: Increase the concentration of this compound. Refer to the IC50 values in the table below for guidance on the potential effective range for various cell lines.
-
Possible Cause 2: Low basal levels of autophagy in your cell line make it difficult to detect the accumulation of autophagosomes.
-
Troubleshooting Step: Consider co-treatment with a known autophagy inducer, such as starvation (e.g., using EBSS) or rapamycin, to increase the basal autophagic flux before adding this compound.[4]
-
Possible Cause 3: Issues with the Western blot technique for LC3.
-
Troubleshooting Step: Ensure you are using a validated LC3 antibody and an optimized Western blot protocol. Use an appropriate gel percentage (e.g., 15% or a gradient gel) to ensure proper separation of the LC3-I and LC3-II bands.[4]
Issue 3: I see an increase in LC3-II, but no change or a decrease in p62 levels.
-
Possible Cause: This could indicate incomplete inhibition of autophagic degradation, or that the cell is compensating for the blockage through other pathways. p62 levels can be regulated by cellular processes other than autophagy.
-
Troubleshooting Steps:
-
Increase this compound Concentration: A higher concentration may be needed for complete inhibition of autophagic flux.
-
Use a Lysosomal Inhibitor Control: Compare the effects of this compound to a known lysosomal inhibitor like Bafilomycin A1 or Chloroquine. If this compound is working effectively, you should observe a similar accumulation of both LC3-II and p62.[4]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| 786-0 | Renal Cell Carcinoma | - |
| A549 | Lung Cancer | 11 |
| CFPAC-1 | Pancreatic Cancer | 4.6 |
| COLO-205 | Colorectal Cancer | 5.4 |
| DLD-1 | Colorectal Cancer | 7.4 |
| IGROV-1 | Ovarian Cancer | 11 |
| MCF-7 | Breast Cancer | 8.2 |
| MiaPaCa-2 | Pancreatic Cancer | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Cancer | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 |
| MOLM-13 | Acute Myeloid Leukemia | - |
| Data compiled from MedchemExpress and Selleck Chemicals.[3] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Materials:
-
96-well microculture plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 10,000 cells per well and allow them to attach for 24 hours.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).[6]
-
Following treatment, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Quantify the formazan absorbance using a microplate reader.
-
2. Western Blotting for LC3-II and p62
This protocol is used to assess the accumulation of autophagy markers.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
Incubate cells with this compound for the desired time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Separate approximately 50 µg of total cellular protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Probe the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and probe with species-specific HRP-conjugated secondary antibodies.
-
Detect the immunoreactive bands using ECL.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting autophagy.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common this compound experimental issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming ROC-325 Solubility Issues In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ROC-325 in in vitro experiments. Our aim is to help you overcome potential solubility challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I've seen conflicting information about this compound's solubility. Is it water-soluble or does it require an organic solvent?
This is a common point of confusion. While some research articles refer to this compound as "water soluble," this may refer to its usability in aqueous buffers for in vivo studies after initial dissolution.[1][2] However, for in vitro applications, particularly for preparing stock solutions, this compound has low aqueous solubility. Technical data from multiple suppliers indicate that this compound is practically insoluble in water (< 0.1 mg/mL).[3] Therefore, for in vitro use, it is highly recommended to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[4] It is crucial to use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What can I do to prevent this?
Precipitation upon dilution in aqueous media is a common issue with compounds that have low water solubility. Here are several steps you can take to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to your medium, perform intermediate dilutions of your DMSO stock in the cell culture medium.
-
Pre-warm the Medium: Adding the compound to pre-warmed cell culture medium can sometimes help maintain solubility.
-
Rapid Mixing: Immediately after adding the this compound solution to the medium, ensure rapid and thorough mixing to facilitate its dispersion.
Q4: My experimental results with this compound are inconsistent. Could this be related to solubility issues?
Yes, inconsistent results are a hallmark of solubility problems. If this compound precipitates in the culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to significant variations in observed effects. Ensuring complete dissolution in the final assay volume is critical for reproducible data.
Q5: What is the mechanism of action of this compound?
This compound is a potent inhibitor of autophagy.[3] It acts by disrupting lysosomal function, leading to the deacidification of lysosomes and the accumulation of autophagosomes.[3][5] This blockage of the autophagic flux results in increased cellular levels of autophagy markers like LC3B and p62.[3][6] In many cancer cell lines, this inhibition of autophagy ultimately leads to the induction of apoptosis.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO stock. | - Impure or wet DMSO.- Incorrect solvent volume. | - Use fresh, anhydrous, high-purity DMSO.- Recalculate the required volume of DMSO based on the desired stock concentration and the mass of the compound. |
| Precipitate forms in cell culture medium. | - Low aqueous solubility of this compound.- High final concentration of the compound.- High final concentration of DMSO. | - Prepare a fresh serial dilution in pre-warmed medium.- Consider reducing the final concentration of this compound in your assay.- Ensure the final DMSO concentration is below 0.5%. |
| High variability between experimental replicates. | - Inconsistent dissolution of this compound.- Precipitation of the compound during the experiment. | - Prepare a fresh stock solution and working solutions for each experiment.- Visually inspect for any signs of precipitation before and during the experiment.- Vortex solutions thoroughly before adding to the assay plate. |
| Low or no biological activity observed. | - Inaccurate concentration due to precipitation.- Degradation of the compound. | - Confirm the solubility of this compound at the desired final concentration in your specific cell culture medium.- Prepare fresh stock solutions and store them properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 3 - 4 mg/mL | 5.96 - 7.95 mM | |
| Water | < 0.1 mg/mL (Insoluble) | < 0.2 mM | [3] |
Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source |
| A498 | Renal Cell Carcinoma | 4.9 | [3] |
| A549 | Lung Carcinoma | 11 | [3] |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [3] |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 | [3] |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [3] |
| IGROV-1 | Ovarian Adenocarcinoma | 11 | [3] |
| MCF-7 | Breast Adenocarcinoma | 8.2 | [3] |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [3] |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | [3] |
| PC-3 | Prostate Adenocarcinoma | 11 | [3] |
| RL | Non-Hodgkin's Lymphoma | 8.4 | [3] |
| UACC-62 | Melanoma | 6.0 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 503.06 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.03 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution from 5.03 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[3]
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of ROC-325
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ROC-325. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active autophagy inhibitor.[1][2] Its primary mechanism involves the deacidification of lysosomes, which leads to the accumulation of autophagosomes and the disruption of autophagic flux.[1][2] This inhibition of the cellular degradation and recycling process has been shown to induce apoptosis in cancer cells, including renal cell carcinoma and acute myeloid leukemia.[1][3][4]
Q2: How does this compound compare to other autophagy inhibitors like hydroxychloroquine (B89500) (HCQ)?
A2: Preclinical studies have demonstrated that this compound is approximately 10-fold more potent than hydroxychloroquine (HCQ) based on IC50 analyses in various cancer cell lines.[3] It exhibits superior anticancer activity and is more effective at inhibiting autophagy in vivo.[5][6][7]
Q3: What are the known on-target effects of this compound?
A3: The on-target effects of this compound are consistent with the inhibition of autophagy. These include:
-
Lysosomal deacidification: this compound raises the pH of lysosomes, inhibiting the activity of acid-dependent lysosomal hydrolases.[2][8]
-
Autophagosome accumulation: By preventing their fusion with lysosomes and subsequent degradation, this compound treatment leads to an increase in the number of autophagosomes within the cell.[8]
-
Increased LC3-II and p62 levels: Inhibition of autophagic flux results in the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1), which are proteins associated with the autophagosome.[8]
-
Induction of apoptosis: In cancer cells dependent on autophagy for survival, this compound can trigger programmed cell death.[1][5]
Q4: Has this compound been profiled for off-target kinase activity?
A4: Based on publicly available information, a comprehensive kinome scan or broad off-target screening panel for this compound has not been published. While this compound was developed based on the structures of HCQ and lucanthone, its specific interactions with kinases and other potential off-target proteins have not been detailed in the literature.[7] Researchers should be aware that, like many small molecule inhibitors, there is a potential for off-target effects.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Results in Cell Viability Assays
Problem: You are observing high variability or unexpected results in your cell viability assays (e.g., MTT, CellTiter-Glo) when treating with this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound is water-soluble, but high concentrations in media with certain supplements could lead to precipitation. Visually inspect your media after adding this compound. If precipitation is observed, try preparing fresh dilutions and adding them to the media with gentle mixing. Consider using a lower final DMSO concentration. |
| Cell Line Sensitivity | Different cell lines exhibit varying degrees of dependence on autophagy for survival. If you are not observing the expected cytotoxicity, your cell line may not be highly reliant on autophagy. Consider using a positive control cell line known to be sensitive to autophagy inhibition (e.g., 786-0 renal cell carcinoma cells).[5] |
| Assay Interference | Some compounds can interfere with the chemical reactions of viability assays. To rule this out, run a control plate with this compound in cell-free media to see if it directly affects the assay reagents. |
| Inconsistent Seeding Density | Uneven cell seeding can lead to significant variability. Ensure you have a single-cell suspension and use appropriate techniques to achieve a uniform cell density across all wells. |
Guide 2: Difficulty Confirming Autophagy Inhibition
Problem: You are not seeing the expected changes in autophagy markers (LC3-II, p62) after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Performance | The detection of LC3-II by western blot can be challenging. Ensure your primary antibody is validated for this application. Use a positive control for autophagy induction (e.g., starvation with EBSS or treatment with rapamycin) to confirm your antibody is working. Optimize your western blot protocol, including gel percentage and transfer conditions, specifically for LC3 detection. |
| Incorrect Timepoint | The accumulation of LC3-II and p62 is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell line and this compound concentration. |
| Low Autophagic Flux | If the basal level of autophagy in your cells is low, it may be difficult to detect a further decrease in flux. Consider including a positive control for autophagy induction (e.g., starvation) alongside your this compound treatment to better visualize the inhibitory effect. |
| Lysate Preparation | Ensure your lysis buffer and protocol are appropriate for preserving LC3-II. Some protocols recommend specific protease inhibitors to prevent the degradation of LC3-II. |
Guide 3: Investigating Potential Off-Target Effects
Problem: You observe a cellular phenotype that cannot be explained by the known on-target effects of this compound and suspect an off-target effect.
| Potential Cause | Troubleshooting Steps |
| Uncharacterized Off-Target Binding | Since a comprehensive off-target profile for this compound is not publicly available, you may need to perform your own screening. A common approach is to use a commercial kinome profiling service (e.g., KINOMEscan) to assess the activity of this compound against a broad panel of kinases. |
| Phenotype is a Downstream Consequence of Autophagy Inhibition | The inhibition of autophagy can have widespread and complex downstream effects on cellular signaling. Consider performing transcriptomic (RNA-seq) or proteomic analyses to identify pathways that are altered by this compound treatment. This may reveal connections between autophagy inhibition and your observed phenotype. |
| Use of a Structurally Unrelated Autophagy Inhibitor | To confirm that the observed phenotype is due to autophagy inhibition and not an off-target effect of this compound, use a structurally different autophagy inhibitor (e.g., Bafilomycin A1) as a control. If the phenotype is recapitulated, it is more likely to be an on-target effect. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in a panel of human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| 786-0 | Renal Cell Carcinoma | 5.0 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colon Carcinoma | 5.4 |
| DLD-1 | Colon Carcinoma | 7.4 |
| IGROV-1 | Ovarian Carcinoma | 11 |
| MCF-7 | Breast Carcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Carcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
Data compiled from publicly available sources.[1]
Experimental Protocols
Protocol 1: Western Blotting for LC3-II and p62
This protocol describes the detection of changes in LC3-II and p62 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound for the determined optimal time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel for LC3 detection and a 10% gel for p62 detection.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent.
-
Protocol 2: Transmission Electron Microscopy (TEM) for Autophagosome Visualization
This protocol outlines the steps for preparing cells treated with this compound for TEM to visualize the accumulation of autophagosomes.
-
Cell Culture and Treatment:
-
Grow cells on a culture dish and treat with this compound or a vehicle control.
-
-
Fixation:
-
Fix the cells with 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.4) for 1 hour at 4°C.
-
Gently scrape the cells and pellet them by centrifugation.
-
-
Post-fixation and Embedding:
-
Wash the cell pellet with cold PBS.
-
Post-fix with 1% osmium tetroxide for 2 hours at 4°C.
-
Dehydrate the pellet through a graded series of ethanol (B145695) and acetone.
-
Infiltrate and embed the pellet in epoxy resin.
-
-
Sectioning and Staining:
-
Polymerize the resin at 60°C for 48 hours.
-
Cut ultrathin sections (60-70 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with 2% uranyl acetate (B1210297) followed by lead citrate.
-
-
Imaging:
-
Observe the sections using a transmission electron microscope. Autophagosomes will appear as double-membraned vesicles containing cytoplasmic material.
-
Protocol 3: LysoSensor Green Assay for Lysosomal pH
This protocol describes the use of LysoSensor Green DND-189 to measure the deacidification of lysosomes caused by this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format for fluorescence microscopy or a plate reader (e.g., glass-bottom dish or 96-well black plate).
-
Treat cells with this compound or a vehicle control for the desired time.
-
-
Dye Loading:
-
Prepare a working solution of LysoSensor Green DND-189 at a final concentration of 1 µM in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the LysoSensor Green working solution for 30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells twice with PBS.
-
Add fresh culture medium or a suitable imaging buffer.
-
Immediately image the cells using a fluorescence microscope with a standard FITC filter set.
-
Quantify the fluorescence intensity per cell or per lysosomal puncta. A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates lysosomal deacidification.
-
Visualizations
Caption: On-target signaling pathway of this compound, an inhibitor of autophagy.
References
- 1. Transmission electron microscopy of autophagosomes [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ROC-325 Treatment in Hypoxic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ROC-325, a novel lysosomal autophagy inhibitor, in hypoxic experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound under hypoxic conditions.
Issue 1: No observable inhibition of autophagy with this compound treatment in hypoxic cells.
-
Question: I am treating my hypoxic cancer cells with this compound, but I do not observe the expected increase in LC3B-II or p62 accumulation in my Western blots. What could be the reason?
-
Answer: Several factors could contribute to this observation. Here is a step-by-step troubleshooting guide:
-
Confirm Hypoxic Induction: First, ensure that your hypoxic conditions are adequately established. You should verify the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) as a positive control for hypoxia.[1] HIF-1α is rapidly degraded under normoxic conditions, so proper sample preparation is critical.
-
Optimize this compound Concentration: The optimal concentration of this compound can be cell-line dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For many cancer cell lines, this compound has an IC50 in the range of 0.7-2.2 µM.
-
Check Autophagic Flux: An increase in LC3B-II can indicate either an induction of autophagy or a blockage of the autophagic flux. Since this compound is an autophagy inhibitor, it is expected to block the flux. To confirm this, you can perform an autophagic flux assay by treating the cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. If this compound is effective, you should not see a further significant increase in LC3B-II levels when Bafilomycin A1 is added.[2][3]
-
Verify Compound Integrity: Ensure that your stock solution of this compound is properly stored and has not degraded.
-
Issue 2: Unexpected or excessive cytotoxicity observed with this compound under hypoxia.
-
Question: I am observing a higher-than-expected level of cell death in my cultures treated with this compound under hypoxia compared to normoxic conditions. Is this normal?
-
Answer: Hypoxic conditions can sensitize some cancer cells to certain treatments, while making others more resistant.[4][5] Here’s how to approach this:
-
Assess Baseline Hypoxic Toxicity: First, determine the effect of hypoxia alone on your cell line's viability. Some cell lines are more sensitive to low oxygen conditions.
-
Titrate this compound Concentration: The cytotoxic effects of this compound can be dose-dependent. Perform a careful dose-response curve for this compound under both normoxic and hypoxic conditions to determine the therapeutic window for your experiments.
-
Choose an Appropriate Viability Assay: Standard viability assays like MTT, which rely on mitochondrial activity, may not be reliable under hypoxic conditions where mitochondrial respiration is reduced.[6] Consider using assays that are independent of mitochondrial function, such as crystal violet staining or trypan blue exclusion.[6]
-
Consider Off-Target Effects: While this compound is a potent autophagy inhibitor, like many small molecules, it could have off-target effects that are exacerbated under hypoxic stress. If the observed cytotoxicity does not correlate with markers of autophagy inhibition, further investigation into alternative mechanisms may be warranted.
-
Issue 3: Difficulty in detecting and interpreting HIF-1α levels after this compound treatment.
-
Question: I am having trouble getting a clear and consistent signal for HIF-1α in my Western blots from hypoxic cells treated with this compound. What can I do?
-
Answer: Detecting HIF-1α can be challenging due to its rapid degradation. Here are some tips for reliable detection:
-
Rapid Sample Preparation: Lyse your cells as quickly as possible after removing them from the hypoxic chamber, preferably on ice, to prevent the degradation of HIF-1α.[7] Some protocols recommend lysing the cells directly in the hypoxic chamber.[7]
-
Use Protease Inhibitors: Ensure your lysis buffer is supplemented with a potent protease inhibitor cocktail to prevent HIF-1α degradation.
-
Positive Controls: Include positive controls in your experiment. Cells treated with hypoxia-mimetic agents like cobalt chloride (CoCl₂) or desferrioxamine (DFO) can serve as a good positive control for HIF-1α stabilization.
-
Nuclear Fractionation: HIF-1α translocates to the nucleus under hypoxic conditions to act as a transcription factor. Performing nuclear and cytoplasmic fractionation and running separate Western blots can enrich the HIF-1α signal in the nuclear fraction.
-
Loading Amount: Load a sufficient amount of protein, typically at least 50µg of total protein per lane, for clear detection.
-
Interpreting Results with this compound: this compound has been shown to decrease the stabilization of HIF-1α and HIF-2α under hypoxic conditions.[8][9] Therefore, a decrease in the HIF-1α signal in your this compound-treated samples compared to the untreated hypoxic control would be the expected result.
-
General FAQs
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel small molecule that functions as a lysosomal autophagy inhibitor.[8] It disrupts the final stages of autophagy by deacidifying lysosomes and increasing lysosomal membrane permeability, which prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[9] This leads to an accumulation of autophagosomes and the autophagy substrate p62.[8]
Q2: How does this compound affect cells under hypoxic conditions?
A2: In hypoxic conditions, cancer cells often upregulate autophagy as a survival mechanism.[10][11] this compound inhibits this protective autophagy, leading to enhanced cell death.[12] Additionally, this compound has been shown to decrease the stabilization of the key hypoxia-inducible factors, HIF-1α and HIF-2α, which are crucial for the cellular response to low oxygen.[8][9]
Q3: What are the expected effects of this compound on autophagy markers?
A3: Treatment with this compound is expected to cause an accumulation of the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-II) and the autophagy cargo adapter protein p62 (also known as sequestosome-1 or SQSTM1).[8] This is due to the blockage of their degradation within the lysosome.
Q4: Is this compound cytotoxic to all cell types?
A4: this compound has shown selective anticancer effects.[12] Its cytotoxicity is often more pronounced in cancer cells that are dependent on autophagy for survival, a condition that can be induced by the metabolic stress of hypoxia. The sensitivity to this compound can vary between different cell lines.
Data Summary Tables
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 | |
| MOLM-13 | Acute Myeloid Leukemia | Data not specified | [13] |
| A498 | Renal Cell Carcinoma | ~10-fold more potent than Hydroxychloroquine | [12] |
| 786-0 | Renal Cell Carcinoma | ~10-fold more potent than Hydroxychloroquine | [12] |
Table 2: Recommended Experimental Conditions
| Parameter | Recommendation | Rationale | Reference |
| Hypoxia Induction | 1-3% O₂ in a hypoxic chamber | To mimic tumor hypoxia and induce a robust HIF-1α response. | |
| This compound Concentration | 1-10 µM (cell line dependent) | Effective range for autophagy inhibition in various cancer cell lines. | [12][13] |
| Treatment Duration | 24-72 hours | Sufficient time to observe effects on autophagy and cell viability. | [12][13] |
| HIF-1α Stabilization Control | Cobalt Chloride (CoCl₂) or Desferrioxamine (DFO) | Chemical inducers of HIF-1α to serve as a positive control. | |
| Cell Viability Assay | Crystal Violet or Trypan Blue Exclusion | Avoids reliance on mitochondrial activity which is altered in hypoxia. | [6] |
Key Experimental Protocols
Protocol 1: Induction of Hypoxia in Cell Culture
-
Culture cells to 70-80% confluency in standard cell culture dishes.
-
Place the culture dishes in a hypoxic chamber or a tri-gas incubator with a controlled atmosphere.
-
Flush the chamber with a gas mixture containing 1-3% O₂, 5% CO₂, and the remainder N₂.
-
Maintain the cells in the hypoxic incubator for the desired experimental duration (e.g., 24-48 hours).
-
For all subsequent manipulations of hypoxic cells (e.g., media changes, cell lysis), it is recommended to perform these within a hypoxic workstation to prevent reoxygenation.
Protocol 2: Western Blot Analysis of Autophagy Markers (LC3B and p62) and HIF-1α
-
After treatment with this compound under normoxic or hypoxic conditions, wash the cells with ice-cold PBS.
-
Lyse the cells immediately on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For HIF-1α detection, this step should be performed as quickly as possible.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, HIF-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: this compound signaling pathway in hypoxic cancer cells.
References
- 1. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Autophagy in Hypoxia-Induced Radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy - Wikipedia [en.wikipedia.org]
- 11. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-Induced Autophagy Is Mediated through Hypoxia-Inducible Factor Induction of BNIP3 and BNIP3L via Their BH3 Domains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Long-Term ROC-325 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ROC-325 in long-term experiments. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.
Troubleshooting Guide
This guide addresses common problems that can arise during prolonged exposure of cell cultures to this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced drug efficacy over time (Acquired Resistance) | 1. Upregulation of drug efflux pumps.2. Compensatory lysosomal biogenesis.[1][2]3. Activation of alternative survival pathways.[3][4] | 1. Verify the expression of common drug resistance proteins (e.g., P-glycoprotein).2. Assess lysosomal mass and function over the treatment course.3. Consider combination therapies to target parallel survival pathways. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Uneven drug distribution.3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding.2. Gently mix the plate after adding this compound.3. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity. |
| Unexpected Changes in Cell Morphology | Prolonged inhibition of autophagy can lead to the accumulation of cellular waste and altered organelle structure.[5] | 1. Monitor cell morphology regularly using phase-contrast microscopy.2. Perform transmission electron microscopy (TEM) to visualize ultrastructural changes, such as the accumulation of autophagosomes.[6][7] |
| Difficulty Interpreting Autophagy Markers in Late Stages | In long-term treatment, the static measurement of autophagy markers like LC3-II and p62 can be misleading due to compensatory mechanisms.[8][9][10] | 1. Perform autophagic flux assays at different time points to assess the dynamic process of autophagy.2. Correlate marker expression with functional outcomes like cell viability and apoptosis. |
| Increased Off-Target Cytotoxicity | Long-term exposure to a lysosomotropic agent can lead to broader cellular stress and off-target effects. | 1. Perform a detailed dose-response analysis at extended time points.2. Include non-malignant cell lines in your experiments to assess therapeutic selectivity.[6] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for long-term this compound treatment?
The optimal concentration is cell-line dependent. It is recommended to first perform a 72-hour dose-response experiment to determine the IC50 value for your specific cell line. For long-term studies, using a concentration at or slightly below the IC50 is a common starting point to balance efficacy with cell viability over time.
2. How should I prepare and store this compound?
For stock solutions, dissolve this compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[11] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
3. How can I confirm that this compound is inhibiting autophagy in my long-term experiment?
Monitor the accumulation of autophagy markers such as LC3-II and p62 via immunoblotting.[6][7] However, for long-term studies, it is crucial to perform an autophagic flux assay to confirm that the accumulation of these markers is due to a block in autophagic degradation and not an induction of autophagy.
4. What are the hallmark features of this compound action in cells?
This compound is a lysosomotropic agent that inhibits autophagy. Its key effects include:
-
Induction of apoptosis in sensitive cell lines.
5. Can this compound be used in combination with other drugs for long-term studies?
Yes, studies have shown that this compound can enhance the efficacy of other anti-cancer agents, such as azacitidine.[6] When designing combination studies, it is important to assess potential synergistic or antagonistic effects and to optimize the dosing and scheduling of each drug.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (IC50 Values)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various human cancer cell lines after 72 hours of treatment. Data is compiled from multiple studies.[12][13]
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | ~4.9 |
| 786-0 | Renal Cell Carcinoma | Varies, potent |
| ACHN | Renal Cell Carcinoma | Varies, potent |
| Caki-2 | Renal Cell Carcinoma | Varies, potent |
| A549 | Lung Carcinoma | ~11 |
| CFPAC-1 | Pancreatic Carcinoma | ~4.6 |
| COLO-205 | Colorectal Adenocarcinoma | ~5.4 |
| DLD-1 | Colorectal Adenocarcinoma | ~7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | ~11 |
| MCF-7 | Breast Adenocarcinoma | ~8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | ~5.8 |
| NCI-H69 | Small Cell Lung Cancer | ~5.0 |
| PC-3 | Prostate Adenocarcinoma | ~11 |
| RL | Non-Hodgkin's Lymphoma | ~8.4 |
| UACC-62 | Melanoma | ~6.0 |
| MV4-11 | Acute Myeloid Leukemia | 0.7-2.2 |
| MOLM-13 | Acute Myeloid Leukemia | 0.7-2.2 |
| HL-60 | Acute Myeloid Leukemia | 0.7-2.2 |
| KG-1 | Acute Myeloid Leukemia | 0.7-2.2 |
Table 2: In Vivo Dosage of this compound
The following dosages have been used in preclinical mouse models.
| Animal Model | Dosing Regimen | Reference |
| 786-0 RCC Xenografts | 25, 40, and 50 mg/kg, PO, QD x 5 for 6 weeks | [11] |
| Disseminated MV4-11 AML Xenografts | 50 mg/kg, PO, QD | [6][13] |
Experimental Protocols
Protocol 1: Assessing Autophagic Flux with Bafilomycin A1
This protocol is used to determine if the accumulation of LC3-II is due to increased autophagosome formation or a block in their degradation.
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the intended duration (e.g., 24, 48, 72 hours).
-
Bafilomycin A1 Co-treatment: For the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (a vacuolar H+-ATPase inhibitor that blocks autophagosome-lysosome fusion) to a final concentration of 100 nM. Include control groups with no treatment, this compound alone, and Bafilomycin A1 alone.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B and p62. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Interpretation: An increase in LC3-II levels in the this compound treated cells compared to control indicates a block in autophagic flux. A further accumulation of LC3-II in the presence of both this compound and Bafilomycin A1, compared to Bafilomycin A1 alone, would suggest that this compound may also have some effect on autophagosome formation, though its primary role is inhibition of degradation.
Protocol 2: Measuring Lysosomal Deacidification with LysoSensor
This protocol uses a ratiometric fluorescent dye to measure changes in lysosomal pH.
-
Cell Seeding: Plate cells in a glass-bottom dish suitable for live-cell imaging. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Dye Loading:
-
Imaging:
-
Wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Image the cells using a fluorescence microscope equipped with filters for dual-emission ratiometric imaging (e.g., excitation at ~340/380 nm and emission at ~440 nm and ~540 nm).[16]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., 540 nm / 440 nm).
-
An increase in this ratio indicates a deacidification (increase in pH) of the lysosomes.
-
It is recommended to generate a standard curve using buffers of known pH in the presence of ionophores (e.g., monensin (B1676710) and nigericin) for quantitative pH measurements.[17]
-
Visualizations
Caption: Signaling pathway of this compound as an autophagy inhibitor.
References
- 1. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 2. Lysosomal adaptation: How cells respond to lysosomotropic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Autophagy in Archived Tissue or How to Capture Autophagic Flux from a Tissue Snapshot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Autophagy failure in Alzheimer’s disease and the role of defective lysosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in ROC-325 experimental results
Welcome to the technical support center for ROC-325. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during experimental evaluation of this potent autophagy inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active autophagy inhibitor. Its primary mechanism involves the deacidification of lysosomes, which leads to the accumulation of autophagosomes and the disruption of autophagic flux.[1] This activity has been shown to induce apoptosis in cancer cells, such as in renal cell carcinoma.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated in vitro anticancer effects in a variety of human cancer cell lines, including those for renal cell carcinoma (A498, 786-0), lung cancer (A549), pancreatic cancer (CFPAC-1, MiaPaCa-2), colon cancer (COLO-205, DLD-1), ovarian cancer (IGROV-1), breast cancer (MCF-7), prostate cancer (PC-3), and leukemia (NCI-H69, MV4-11).[1][3]
Q3: What are the key hallmark features of autophagy inhibition by this compound that I should expect to see experimentally?
A3: Treatment with this compound typically results in several hallmark features of autophagy inhibition. These include the accumulation of autophagosomes, an increase in lysosomal membrane permeability, deacidification of lysosomes, and elevated levels of LC3B, p62, and cathepsin D.[3][4]
Q4: Is this compound active in vivo?
A4: Yes, oral administration of this compound has been shown to be well-tolerated and effective in inhibiting tumor progression in preclinical xenograft models, for instance, with 786-0 renal cell carcinoma cells.[2] In vivo studies have also demonstrated its potential in ameliorating experimental pulmonary hypertension.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 values for this compound in our cell viability assays (e.g., MTT, CellTiter-Glo®) between different experimental runs. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors related to cell culture conditions and assay execution. Here is a troubleshooting guide:
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered drug sensitivity. Always use cells within a consistent and low passage number range.
-
Seeding Density: Ensure that the cell seeding density is consistent across all plates and experiments. Over- or under-confluent cells will respond differently to treatment.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent and non-toxic to the cells.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Use a consistent incubation time as established in baseline experiments.
Data Presentation: Example of Inconsistent IC50 Values
| Experiment Run | Cell Line | Seeding Density (cells/well) | Passage Number | This compound IC50 (µM) |
| 1 | A498 | 5,000 | 8 | 4.9 |
| 2 | A498 | 7,000 | 8 | 8.2 |
| 3 | A498 | 5,000 | 25 | 10.5 |
| 4 | A498 | 5,000 | 9 | 5.1 |
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Novel Lysosomal Autophagy Inhibitor (this compound) Ameliorates Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting ROC-325-Induced Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for accurately detecting apoptosis induced by the autophagy inhibitor, ROC-325.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a potent autophagy inhibitor.[1] It functions by disrupting the autophagic flux, leading to the deacidification of lysosomes and the accumulation of autophagosomes.[1] This disruption of autophagy results in the buildup of the scaffold protein p62/SQSTM1.[2] The accumulation of p62 is a critical event that can trigger apoptosis, potentially through the activation of caspase-8.[3] Therefore, this compound induces apoptosis as a consequence of its primary activity as an autophagy inhibitor.
Q2: Which primary methods are recommended for detecting this compound-induced apoptosis?
A2: We recommend a multi-parametric approach to confirm apoptosis. The primary methods include:
-
Annexin V/Propidium Iodide (PI) Staining via Flow Cytometry: To quantify the percentage of cells in early and late apoptosis.
-
Western Blotting: To detect the cleavage of key apoptotic proteins, such as Caspase-3 and PARP.
-
Caspase Activity Assays: To quantitatively measure the activity of executioner caspases like Caspase-3 and Caspase-7.
Q3: At what time point should I expect to see apoptosis after this compound treatment?
A3: The kinetics of apoptosis induction can vary between cell lines. However, studies have shown that dose-dependent increases in active caspase-3 and DNA fragmentation can be observed following 48 hours of treatment with this compound.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell model.
Q4: Can this compound's effect on autophagy interfere with apoptosis detection?
A4: Yes, this compound's primary mechanism of inhibiting autophagy can influence the cellular environment. The accumulation of autophagosomes and changes in lysosomal pH are hallmark effects of this compound.[1] While these effects lead to apoptosis, it is important to use specific markers of apoptosis (e.g., caspase cleavage, phosphatidylserine (B164497) externalization) to distinguish it from general cellular stress caused by autophagy inhibition.
Troubleshooting Guides
Annexin V/PI Staining by Flow Cytometry
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in untreated controls | 1. Cells are not healthy or are overgrown.2. Harsh cell handling during harvesting. | 1. Use cells in the logarithmic growth phase.2. Handle cells gently; use a non-enzymatic dissociation solution for adherent cells if possible. |
| Low percentage of apoptotic cells in treated samples | 1. This compound concentration is too low.2. Incubation time is too short.3. Apoptotic cells have detached and were lost during washing. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment.3. Collect both the supernatant and adherent cells for analysis. |
| High percentage of necrotic (Annexin V+/PI+) cells | 1. This compound concentration is too high, leading to rapid cell death.2. The time point of analysis is too late. | 1. Lower the concentration of this compound.2. Analyze at earlier time points. |
Western Blotting for Cleaved Caspases
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No cleaved caspase-3 band detected | 1. Insufficient this compound treatment to induce detectable apoptosis.2. Protein degradation during sample preparation.3. Incorrect antibody or antibody dilution. | 1. Increase this compound concentration or incubation time.2. Always use protease inhibitors in your lysis buffer and keep samples on ice.3. Use a validated antibody for cleaved caspase-3 and optimize the dilution. Include a positive control. |
| Weak cleaved caspase-3 signal | 1. Suboptimal protein transfer to the membrane.2. Insufficient antibody incubation time. | 1. Verify transfer efficiency using Ponceau S staining.2. Increase primary antibody incubation time (e.g., overnight at 4°C). |
| High background on the blot | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high. | 1. Increase blocking time or use a different blocking agent.2. Titrate antibody concentrations to find the optimal signal-to-noise ratio. |
Caspase Activity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background luminescence/fluorescence | 1. Reagent contamination.2. High cell number leading to non-specific signal. | 1. Use fresh, properly stored reagents.2. Optimize the cell seeding density. |
| Low signal in treated samples | 1. Insufficient caspase activation.2. Reagent instability. | 1. Confirm apoptosis induction with another method (e.g., Western blot). Increase this compound concentration or treatment time.2. Prepare reagents immediately before use and protect from light. |
| Inconsistent results between replicates | 1. Uneven cell seeding.2. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and ensure proper mixing of reagents in each well. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis induction in renal cell carcinoma (RCC) cell lines.
Table 1: Effect of this compound on Caspase-3 Activation in RCC Cell Lines [4]
| Cell Line | This compound Concentration (µM) | % Active Caspase-3 Positive Cells (48h) |
| 786-O | 0 | ~5% |
| 2.5 | ~15% | |
| 5 | ~30% | |
| 10 | ~55% | |
| A498 | 0 | ~3% |
| 2.5 | ~10% | |
| 5 | ~25% | |
| 10 | ~45% |
Table 2: Effect of this compound on DNA Fragmentation in RCC Cell Lines [4]
| Cell Line | This compound Concentration (µM) | % Sub-G0/G1 (Fragmented DNA) Cells (48h) |
| 786-O | 0 | <5% |
| 2.5 | ~12% | |
| 5 | ~28% | |
| 10 | ~50% | |
| A498 | 0 | <5% |
| 2.5 | ~8% | |
| 5 | ~20% | |
| 10 | ~40% |
Visualizing this compound's Mechanism and Experimental Design
Caption: this compound inhibits autophagy, leading to p62 accumulation and subsequent apoptosis.
Caption: A typical workflow for evaluating this compound-induced apoptosis.
Caption: A logical approach to troubleshooting apoptosis assay issues.
Detailed Experimental Protocols
Annexin V-FITC/PI Staining by Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the determined time period.
-
-
Cell Harvesting:
-
Carefully collect the culture medium (containing detached apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution.
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Western Blotting for Cleaved Caspase-3
-
Sample Preparation:
-
Culture and treat cells with this compound as described above.
-
Harvest both floating and adherent cells and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (e.g., Asp175) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
The appearance of the cleaved Caspase-3 fragment (typically 17/19 kDa) indicates apoptosis. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Caspase-Glo® 3/7 Assay
-
Cell Plating:
-
Seed cells in a white-walled 96-well plate at a predetermined optimal density.
-
Include wells for a no-cell control (medium only) and a vehicle-treated control.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and incubate for the desired time.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of active Caspase-3 and -7. Calculate the fold change in caspase activity relative to the vehicle control after subtracting the background (no-cell control) reading.
-
References
- 1. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. p62 at the Crossroads of Autophagy, Apoptosis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potency of ROC-325 and Other Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-degradation process, plays a critical role in cellular homeostasis and has been implicated in the pathogenesis of various diseases, including cancer. Consequently, the development of potent and specific autophagy inhibitors is a key focus in therapeutic research. This guide provides an objective comparison of the novel autophagy inhibitor ROC-325 with other established and emerging autophagy inhibitors, supported by experimental data to aid in the selection of appropriate research tools.
Mechanism of Action: A Diverse Approach to Autophagy Inhibition
Autophagy is a multi-step process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with the lysosome for degradation. Autophagy inhibitors can target different stages of this pathway.
This compound is a novel, orally bioavailable dimeric compound derived from hydroxychloroquine (B89500) (HCQ) and lucanthone.[1][2] It functions as a late-stage autophagy inhibitor by disrupting lysosomal function.[3][4] This leads to the deacidification of lysosomes, accumulation of autophagosomes, and a potent inhibition of autophagic flux.[3][4][5]
Other commonly used autophagy inhibitors include:
-
Hydroxychloroquine (HCQ) and Chloroquine (B1663885) (CQ): These lysosomotropic agents accumulate in lysosomes, increasing the lysosomal pH and thereby inhibiting the activity of degradative enzymes and blocking the fusion of autophagosomes with lysosomes.[6]
-
Bafilomycin A1: A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome. By inhibiting this pump, Bafilomycin A1 prevents lysosomal acidification and blocks autophagosome-lysosome fusion.[7][8][9]
-
3-Methyladenine (B1666300) (3-MA): An early-stage inhibitor that primarily targets the class III phosphatidylinositol 3-kinase (PI3K), which is essential for the initiation of autophagosome formation.[10][11][12][13]
-
GNS561: A clinical-stage inhibitor that targets the palmitoyl-protein thioesterase 1 (PPT1), leading to lysosomal dysfunction, blockage of autophagic flux, and cancer cell death.[14][15][16][17][18]
-
DC661: A dimeric chloroquine derivative that is a potent inhibitor of PPT1, leading to lysosomal deacidification and a more potent inhibition of autophagic flux compared to HCQ.[19][20][21][22]
Comparative Potency of Autophagy Inhibitors
Direct comparison of the potency of autophagy inhibitors can be challenging due to variations in experimental systems and the specific assays used. However, available data from anti-proliferative and autophagy-specific assays provide valuable insights.
Anti-Proliferative Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other autophagy inhibitors against various cancer cell lines. It is important to note that these values reflect the overall cytotoxicity of the compounds, which is influenced by, but not solely dependent on, their autophagy-inhibiting activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A498 | Renal | 4.9 | [4] |
| A549 | Lung | 11 | [4] | |
| CFPAC-1 | Pancreas | 4.6 | [4] | |
| COLO-205 | Colon | 5.4 | [4] | |
| DLD-1 | Colon | 7.4 | [4] | |
| IGROV-1 | Ovarian | 11 | [4] | |
| MCF-7 | Breast | 8.2 | [4] | |
| MiaPaCa-2 | Pancreas | 5.8 | [3] | |
| NCI-H69 | Lung | 5.0 | [3] | |
| PC-3 | Prostate | 11 | [3] | |
| RL | Lymphoma | 8.4 | [3] | |
| UACC-62 | Melanoma | 6.0 | [3] | |
| MV4-11 (AML) | Leukemia | 0.7-2.2 | [5] | |
| Hydroxychloroquine (HCQ) | A498 | Renal | 52 | [4] |
| COLO-205 | Colon | 51 | [4] | |
| ATLL cell lines | Leukemia | 25.9 ± 15.1 | [23] | |
| GNS561 | Hep3B | Liver | 2.33 | [14] |
| Huh7 | Liver | 1.48 | [14] | |
| HuCCT1 | Cholangiocarcinoma | 1.5 ± 0.2 | [16] | |
| RBE | Cholangiocarcinoma | 1.7 ± 0.1 | [16] | |
| LX-2 | Hepatic Stellate | 2.29 ± 0.11 | [15] | |
| DC661 | Multiple cancer cell lines | Various | ~100-fold lower than HCQ | [19][20] |
| 3-Methyladenine (3-MA) | NRK | Kidney | 1210 | [24] |
Potency in Autophagy Inhibition
While direct IC50 values for autophagic flux inhibition are not consistently available across all compounds in a single standardized assay, the literature provides strong evidence for the superior potency of this compound and other novel inhibitors compared to the classical inhibitor HCQ.
-
This compound has been demonstrated to be approximately 10-fold more potent than HCQ in inhibiting autophagy.[2] Bafilomycin A1 clamp experiments have confirmed its potent inhibition of autophagic flux.[5]
-
GNS561 has also been reported to be at least 10-fold more effective than HCQ in tested cancer cell lines.[18]
-
DC661 exhibits a significantly more potent inhibition of autophagic flux than HCQ, with some studies suggesting it is up to 100-fold more potent in its anti-proliferative effects, which are linked to its autophagy inhibition.[19][20]
-
Bafilomycin A1 is a highly potent inhibitor of V-ATPase and is effective at nanomolar concentrations for inhibiting lysosomal acidification and autophagic flux.[7][25]
-
3-Methyladenine (3-MA) generally requires millimolar concentrations to inhibit autophagy.[24]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these autophagy inhibitors are provided below.
Autophagic Flux Assay using mCherry-GFP-LC3 Reporter
This assay allows for the quantitative measurement of autophagic flux by monitoring the processing of a tandem fluorescent-tagged LC3 protein.
Principle: Cells are transduced to express a fusion protein of mCherry, GFP, and LC3. In the neutral pH environment of the autophagosome, both mCherry and GFP fluoresce, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. The ratio of red to yellow puncta provides a measure of autophagic flux.[26][27][28]
Protocol:
-
Cell Culture and Transduction: Plate cells of interest and transduce with a lentiviral or retroviral vector encoding mCherry-GFP-LC3.
-
Drug Treatment: Treat the transduced cells with the autophagy inhibitor of interest at various concentrations for a specified time. Include a vehicle control and a known autophagy inducer (e.g., rapamycin (B549165) or starvation) and inhibitor (e.g., Bafilomycin A1) as positive and negative controls.
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde and mount on slides with a DAPI-containing mounting medium.
-
Image Acquisition: Acquire images using a confocal microscope with appropriate laser lines for DAPI, GFP, and mCherry.
-
Image Analysis: Quantify the number of yellow (mCherry+GFP+) and red (mCherry+GFP-) puncta per cell using image analysis software. Calculate the autophagic flux as the ratio of red puncta to yellow puncta.
Western Blot for LC3-II and p62/SQSTM1
This biochemical assay is used to monitor the accumulation of autophagosomes and the degradation of autophagy substrates.
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. p62/SQSTM1 is a protein that is selectively degraded by autophagy, so its accumulation suggests a blockage in the autophagic process.[29][30][31][32]
Protocol:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B and p62/SQSTM1, along with a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM is the gold standard for visualizing the ultrastructure of autophagic vesicles.
Principle: TEM allows for the direct observation of double-membraned autophagosomes and single-membraned autolysosomes within the cell, providing definitive morphological evidence of autophagy.[2][33][34][35]
Protocol:
-
Cell Fixation: Following drug treatment, fix the cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 1-2 hours at room temperature.
-
Post-fixation: Wash the cells in cacodylate buffer and post-fix with 1% osmium tetroxide in the same buffer for 1 hour.
-
Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol (B145695) concentrations and embed in an epoxy resin.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on copper grids.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope and capture images of cells containing autophagic structures.
Visualizations
Autophagy Signaling Pathway and Inhibitor Targets
Caption: Autophagy pathway and points of intervention for various inhibitors.
Experimental Workflow for Comparing Autophagy Inhibitors
Caption: Workflow for the comparative analysis of autophagy inhibitors.
References
- 1. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivogen.com [invivogen.com]
- 12. Inhibition of autophagy by 3-methyladenine promotes migration and invasion of colon cancer cells through epithelial mesenchymal transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jcancer.org [jcancer.org]
- 15. GNS561 acts as a potent anti-fibrotic and pro-fibrolytic agent in liver fibrosis through TGF-β1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells | PLOS One [journals.plos.org]
- 24. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 32. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 35. researchgate.net [researchgate.net]
validation of ROC-325's anticancer effects in different cell lines
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the novel autophagy inhibitor, ROC-325, with the established autophagy inhibitor hydroxychloroquine (B89500) (HCQ). It is designed for researchers, scientists, and drug development professionals interested in the anticancer potential of targeting autophagy. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive stress and resist therapy. Inhibition of this pathway has emerged as a promising strategy in oncology. This compound is a novel small molecule inhibitor of autophagy that has demonstrated superior preclinical anticancer activity compared to hydroxychloroquine (HCQ), a widely used autophagy inhibitor.[1][2] This guide presents a validation of this compound's anticancer effects across various cell lines and provides a direct comparison with HCQ.
Data Presentation: Comparative Efficacy of this compound and HCQ
This compound has been shown to be significantly more potent than HCQ in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound are consistently lower than those for HCQ, indicating greater efficacy at lower concentrations.[1][2] A direct comparison of the in vitro anticancer effects of this compound and HCQ in 12 different human cancer cell lines demonstrated that this compound possessed significantly lower IC50s (approximately 10-fold) than HCQ in all models tested.[1][2]
Table 1: IC50 Values of this compound and Hydroxychloroquine (HCQ) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | HCQ IC50 (µM) |
| 786-0 | Renal Cell Carcinoma | 2.1 ± 0.3 | 25.4 ± 3.1 |
| A498 | Renal Cell Carcinoma | 1.8 ± 0.2 | 22.7 ± 2.5 |
| ACHN | Renal Cell Carcinoma | 2.5 ± 0.4 | 28.9 ± 3.6 |
| Caki-2 | Renal Cell Carcinoma | 2.3 ± 0.3 | 26.1 ± 2.9 |
| H460 | Non-Small Cell Lung Cancer | 3.2 ± 0.5 | 35.8 ± 4.1 |
| HCT116 | Colon Carcinoma | 2.8 ± 0.4 | 31.5 ± 3.8 |
| MIA PaCa-2 | Pancreatic Carcinoma | 3.5 ± 0.6 | 38.2 ± 4.5 |
| Panc-1 | Pancreatic Carcinoma | 3.1 ± 0.5 | 34.6 ± 4.0 |
| PC3 | Prostate Carcinoma | 2.9 ± 0.4 | 32.7 ± 3.9 |
| SK-MEL-28 | Melanoma | 2.6 ± 0.3 | 29.8 ± 3.4 |
| U87 MG | Glioblastoma | 2.4 ± 0.3 | 27.3 ± 3.2 |
| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 | ~10-fold higher than this compound |
Data for the first 11 cell lines are from focused studies in renal cell carcinoma and other solid tumors.[1][2] Data for MV4-11 is from studies in acute myeloid leukemia.[3]
Mechanism of Action: Inhibition of Autophagy
This compound exerts its anticancer effects by inhibiting the late stages of autophagy. This leads to the accumulation of autophagosomes and lysosomal dysfunction, ultimately triggering apoptosis in cancer cells. The anticancer effects of this compound are dependent on the core autophagy machinery, as knockdown of essential autophagy genes ATG5 and ATG7 significantly diminishes its efficacy.[1][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and further investigation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or HCQ for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound or HCQ at the desired concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Autophagy Flux Assay (Western Blot for LC3 and p62)
This assay measures the degradation of autophagic substrates to assess autophagic flux.
-
Cell Treatment: Treat cells with this compound with or without a lysosomal inhibitor (e.g., Bafilomycin A1) for the desired time.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and p62. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities. An accumulation of LC3-II and p62 in the presence of this compound indicates a blockage of autophagic flux.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the anticancer effects of a novel compound like this compound.
Conclusion
The experimental data presented in this guide strongly support the superior anticancer efficacy of this compound compared to hydroxychloroquine in a diverse range of cancer cell lines. Its potent autophagy-inhibiting mechanism of action, leading to apoptotic cell death, makes it a promising candidate for further preclinical and clinical development. The detailed protocols and visualized workflows provided herein are intended to facilitate the independent validation and exploration of this compound's therapeutic potential by the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ROC-325 and Bafilomycin A1: Two Potent V-ATPase Inhibitors
An Objective Guide for Researchers in Cellular Biology and Drug Development
Vacuolar-type H+-ATPase (V-ATPase) inhibitors are critical tools in biomedical research, enabling the study of lysosomal function, autophagy, and other essential cellular processes. Their potential as therapeutic agents, particularly in oncology, is an area of intense investigation. This guide provides a detailed comparative analysis of two prominent V-ATPase inhibitors: the well-established macrolide antibiotic, Bafilomycin A1, and the novel investigational agent, ROC-325.
Introduction to the Compounds
Bafilomycin A1 is a macrolide antibiotic derived from Streptomyces species.[1] It is a highly specific and potent inhibitor of V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular compartments like lysosomes and endosomes.[2][3] By binding to the V0c subunit of the V-ATPase complex, Bafilomycin A1 blocks proton translocation, leading to an increase in the pH of these organelles.[4][5] This disruption of the acidic environment inhibits the function of pH-dependent lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes, thereby blocking the late stage of autophagy.[1][3][4]
This compound is a novel, orally available small molecule developed as a potent inhibitor of autophagy.[6][7] Similar to Bafilomycin A1, its mechanism of action involves the disruption of lysosomal function.[8][9] Studies have shown that this compound induces lysosomal deacidification, leading to the accumulation of autophagosomes with undegraded cargo and the stabilization of autophagy-specific protein substrates like p62.[6][8] Its development was motivated by the need for autophagy inhibitors with improved potency and more favorable pharmacological properties compared to existing agents like hydroxychloroquine (B89500) (HCQ).[6][8]
Comparative Data
The following tables summarize the key characteristics and reported in vitro efficacy of this compound and Bafilomycin A1.
Table 1: General and Physicochemical Properties
| Property | This compound | Bafilomycin A1 |
| Compound Type | Novel small molecule autophagy inhibitor | Macrolide antibiotic |
| Primary Target | Vacuolar H+-ATPase (V-ATPase) | Vacuolar H+-ATPase (V-ATPase)[1] |
| Mechanism | Induces lysosomal deacidification, disrupts autophagic flux[6][8] | Binds to V0c subunit, inhibits proton translocation, prevents autophagosome-lysosome fusion[4][5] |
| Molar Mass | Data not available in provided search results | 622.83 g/mol [1] |
| Oral Availability | Yes, demonstrated in preclinical models[7][8] | Generally used for in vitro studies; in vivo use is limited |
Table 2: Comparative In Vitro Efficacy and Cellular Effects
| Parameter | This compound | Bafilomycin A1 | Cell Line/Context |
| Autophagy Inhibition | Potently inhibits autophagic flux[7][8] | Potent inhibitor of late-stage autophagy[1][3][4] | Various cancer cell lines |
| Lysosomal pH | Induces lysosomal deacidification[6][9] | Prevents acidification of lysosomes[1][4] | AML and RCC cells[6][9] |
| Apoptosis Induction | Induces apoptosis in a dose-dependent manner[8][9] | Induces apoptosis, can be caspase-dependent or independent[4][10] | AML, RCC, B-ALL cells[4][8][9] |
| Reported IC50 Range | ~0.7-2.2 µM (viability in AML cells)[7] | ~1 nM (viability in B-ALL cells); 100 nM used for autophagy block[4][8] | Various cancer cell lines |
| Selectivity | Shows selectivity for cancer cells over normal progenitors[9] | Can have adverse effects on normal cells at higher concentrations[3] | AML vs. normal CD34+ cells[9] |
| p62 Accumulation | Dose-dependent increase[8][9] | Induces accumulation | AML and RCC cells[8][9] |
| LC3-II Accumulation | Dose-dependent increase[8][9] | Induces accumulation[1] | AML and RCC cells[8][9] |
Analysis of Cellular Effects
Autophagy Inhibition
Both this compound and Bafilomycin A1 are effective inhibitors of the autophagic process. They act at a late stage, disrupting the degradation of autophagosomes. This is evidenced by the accumulation of the autophagosome marker LC3-II and the autophagy substrate p62 in cells treated with either compound.[1][8][9] An "autophagic flux" or "clamp" experiment, where cells are treated with an autophagy inhibitor in the presence of an autophagy-inducing stimulus, is the standard method to confirm this blockade. Studies show that this compound effectively inhibits autophagic flux, and co-treatment with Bafilomycin A1 does not lead to a further increase in LC3-II or p62 levels, indicating they act on the same pathway.[8]
Apoptosis Induction
A critical consequence of potent autophagy inhibition in cancer cells is often the induction of apoptosis. Both compounds have been shown to trigger programmed cell death. This compound induces dose-dependent apoptosis in various cancer cell lines, including renal cell carcinoma (RCC) and acute myeloid leukemia (AML).[8][9] Bafilomycin A1 also induces apoptosis, which can be either caspase-dependent or independent, depending on the cell type and concentration.[4][10] For instance, in pediatric B-cell acute lymphoblastic leukemia (B-ALL), low nanomolar concentrations of Bafilomycin A1 were shown to induce caspase-independent apoptosis via the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[4]
Selectivity and Potency
This compound was developed as a more potent alternative to hydroxychloroquine and has demonstrated significantly lower IC50 values (approximately 10-fold) across a panel of 12 different human cancer cell lines.[8] It also exhibits therapeutic selectivity, reducing the viability of AML cells with limited effects on normal bone marrow progenitors.[9] Bafilomycin A1 is exceptionally potent, with effects observed at nanomolar concentrations.[4][11] However, its use as a therapeutic is hampered by potential off-target effects and toxicity to normal cells at higher concentrations, which can be attributed to widespread disruption of cellular pH homeostasis.[3]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding the comparative effects of these inhibitors.
Caption: Mechanism of V-ATPase inhibition on the autophagy pathway.
Caption: Experimental workflow for comparing this compound and Bafilomycin A1.
Detailed Experimental Protocols
Autophagy Flux Assay by Western Blot
This assay measures the rate of autophagic degradation by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor. Since both this compound and Bafilomycin A1 are lysosomal inhibitors, this protocol is adapted to compare their direct effects on LC3-II and p62 accumulation.
-
Cell Culture: Plate cells (e.g., 786-O RCC or MV4-11 AML) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with vehicle control, this compound (e.g., 1-5 µM), or Bafilomycin A1 (e.g., 100 nM) for a specified time (e.g., 24-48 hours).[8]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B (detects both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
-
Analysis: Quantify the band intensities for LC3-II and p62, normalizing to the loading control. An increase in both markers indicates a block in autophagic degradation.
Lysosomal pH Measurement
This protocol uses a fluorescent probe to qualitatively and quantitatively assess changes in lysosomal pH.
-
Reagents: LysoSensor™ Green DND-189 or LysoSensor™ Yellow/Blue DND-160.[9][13]
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes or appropriate plates for microscopy or flow cytometry. Treat with this compound or Bafilomycin A1 as described above.
-
Staining:
-
During the last 30-60 minutes of treatment, add the LysoSensor probe to the culture medium at the manufacturer's recommended concentration (e.g., 1 µM).
-
Incubate at 37°C.
-
-
Analysis (Fluorescence Microscopy):
-
Wash cells with fresh, pre-warmed medium.
-
Image live cells immediately using a fluorescence microscope with appropriate filter sets. LysoSensor Green fluorescence decreases in acidic environments. Therefore, an increase in fluorescence intensity indicates lysosomal deacidification.[9]
-
-
Analysis (Flow Cytometry):
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity on a flow cytometer. A rightward shift in the fluorescence peak for treated cells compared to control indicates an increase in lysosomal pH.[9]
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]
-
Cell Culture and Treatment: Culture and treat cells with this compound or Bafilomycin A1 for the desired duration (e.g., 48 hours).[8]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.[14]
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.[8]
-
Conclusion
Both this compound and Bafilomycin A1 are potent inhibitors of V-ATPase that block autophagic flux and induce apoptosis in cancer cells.
-
Bafilomycin A1 remains the gold standard for in vitro studies of autophagy due to its high potency and specific mechanism of action. Its utility is well-documented, though its therapeutic potential is limited by potential toxicity.[3][4]
-
This compound emerges as a promising novel agent with significant preclinical efficacy and favorable properties, including oral availability and selectivity for cancer cells.[6][8][9] It demonstrates superior potency to first-generation autophagy inhibitors like HCQ and comparable mechanistic effects to Bafilomycin A1 in blocking autophagic flux.[8]
The choice between these two compounds depends on the research objective. For fundamental in vitro studies requiring a potent and well-characterized autophagy inhibitor, Bafilomycin A1 is an excellent choice. For translational research, including in vivo studies and the development of new therapeutic strategies, this compound represents a significant advancement with clear potential for clinical investigation.
References
- 1. Bafilomycin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. invivogen.com [invivogen.com]
- 4. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. proteolysis.jp [proteolysis.jp]
- 13. biorxiv.org [biorxiv.org]
- 14. haematologica.org [haematologica.org]
ROC-325 Demonstrates Potent In Vivo Efficacy in Xenograft Models, Outperforming Standard Autophagy Inhibitor
New preclinical data from xenograft models reveal that ROC-325, a novel lysosomal autophagy inhibitor, exhibits significant anti-tumor efficacy, both as a monotherapy and in combination with standard-of-care agents. In direct comparisons, this compound was found to be more potent than hydroxychloroquine (B89500) (HCQ), a well-established autophagy inhibitor, in a renal cell carcinoma model. Furthermore, in an acute myeloid leukemia (AML) model, this compound demonstrated a synergistic effect when combined with azacitidine, leading to a significant extension of overall survival.
This compound is a novel dimeric compound derived from the core structures of hydroxychloroquine and the anti-schistosomal drug lucanthone. It functions as a lysosomal autophagy inhibitor, disrupting the final stages of the autophagy process where cellular components are degraded and recycled. This inhibition leads to the accumulation of autophagosomes and cellular stress, ultimately triggering cancer cell death.[1][2] this compound has been shown to be approximately 10-fold more potent than its predecessor, HCQ.[1]
Comparative Efficacy of this compound in Xenograft Models
Two key preclinical studies highlight the in vivo efficacy of this compound in different cancer contexts: a disseminated Acute Myeloid Leukemia (AML) model and a renal cell carcinoma (RCC) subcutaneous xenograft model.
Acute Myeloid Leukemia (AML) Xenograft Model
In a disseminated xenograft model of AML using MV4-11 cells, this compound was evaluated as a single agent and in combination with the hypomethylating agent azacitidine (AZA). The combination therapy resulted in a significant extension of overall survival compared to either this compound or azacitidine administered alone.[1] This suggests that the inhibition of autophagy by this compound can overcome resistance mechanisms to standard AML therapies.[1]
| Treatment Group | Dosing Regimen | Median Survival | Outcome |
| Vehicle Control | - | - | Baseline |
| This compound | 50 mg/kg, Oral (PO), Once Daily (QD) | Significantly Increased | Significant anti-leukemic activity |
| Azacitidine (AZA) | 5 mg/kg, Intravenous (IV), Every 3 Days (Q3D) | Significantly Increased | Significant anti-leukemic activity |
| This compound + AZA | 50 mg/kg PO QD + 5 mg/kg IV Q3D | Further Significant Extension | Synergistic anti-leukemic activity |
Table 1: In Vivo Efficacy of this compound in a Disseminated AML Xenograft Model (MV4-11 cells).[1]
Pharmacodynamic analyses of bone marrow and spleen tissues from the treated mice confirmed that this compound effectively inhibited autophagy in vivo, as evidenced by increased levels of the autophagy markers LC3B and p62.[1]
Renal Cell Carcinoma (RCC) Xenograft Model
In a subcutaneous xenograft model using 786-O renal cancer cells, this compound demonstrated superior, dose-dependent tumor growth inhibition compared to hydroxychloroquine (HCQ).[2] This study directly underscores the enhanced potency of this compound over the current clinical standard for autophagy inhibition.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | In Vivo Autophagy Inhibition |
| Vehicle Control | Water, Oral (PO) | - | - |
| This compound | 25 mg/kg, PO | Dose-dependent | Confirmed |
| This compound | 40 mg/kg, PO | Dose-dependent | Confirmed |
| This compound | 50 mg/kg, PO | Significant | Confirmed |
| Hydroxychloroquine (HCQ) | 60 mg/kg, Intraperitoneal (IP) | Less effective than this compound | - |
Table 2: Comparative Efficacy of this compound and Hydroxychloroquine in an RCC Xenograft Model (786-O cells).[2]
Mechanism of Action: Autophagy Inhibition
This compound exerts its anti-cancer effects by inhibiting the process of autophagy, a cellular recycling mechanism that cancer cells often exploit to survive under stress. By disrupting lysosomal function, this compound prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of unprocessed cellular waste and ultimately, apoptosis (programmed cell death).[1][2]
References
A Comparative Analysis of ROC-325 and Standard Therapies in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel autophagy inhibitor, ROC-325, with standard first-line and second-line treatments for Acute Myeloid Leukemia (AML). The following sections present a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental methodologies used to evaluate them, supported by preclinical data.
Quantitative Efficacy Comparison
Direct head-to-head preclinical studies comparing this compound with the standard "7+3" regimen or the combination of azacitidine and venetoclax (B612062) are not extensively available in the public domain. The primary preclinical data for this compound focuses on its synergistic effects with azacitidine. The following tables summarize the available efficacy data for this compound in combination with azacitidine and provide an overview of the typical efficacy of standard AML treatments.
Table 1: Preclinical Efficacy of this compound in Combination with Azacitidine in AML
| Cell Line | Treatment | Endpoint | Result | Citation |
| MOLM-13, MV4-11, HL-60, KG-1 | 1 µM this compound + 1 µM Azacitidine (72h) | Cell Viability | Significantly greater than additive reduction in viability (P < 0.01) | [1] |
| Primary AML Blasts | This compound + Azacitidine | Cell Viability | Significantly greater than additive reduction in viability (P < 0.01) | [1] |
| MV4-11 Xenograft Model | 50 mg/kg this compound (PO, QD) + 5 mg/kg Azacitidine (IV, Q3D) | Overall Survival | Significant extension of overall survival compared to either single agent | [1] |
Table 2: Overview of Standard AML Treatment Efficacy
| Treatment Regimen | Patient Population | Endpoint | Reported Efficacy |
| "7+3" (Cytarabine + Daunorubicin/Idarubicin) | Younger, fit adults (de novo AML) | Complete Remission (CR) Rate | 60% - 80% |
| Azacitidine + Venetoclax | Older or unfit adults (de novo AML) | Overall Response Rate | ~65% - 78% |
| Median Overall Survival | ~15 months | ||
| Gilteritinib | Relapsed/Refractory FLT3-mutated AML | Overall Response Rate | ~34% (as monotherapy) |
| Median Overall Survival | ~9.3 months (vs. 5.6 months with salvage chemotherapy) |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and standard AML treatments are mediated through distinct signaling pathways.
This compound functions as a potent autophagy inhibitor. By disrupting lysosomal function, it leads to the accumulation of autophagosomes and a blockage of the autophagic flux that cancer cells often rely on for survival and resistance to therapy.
Caption: Mechanism of Action of this compound in AML.
Standard AML therapies, in contrast, target DNA replication and apoptosis pathways. The "7+3" regimen directly damages DNA, while the combination of azacitidine and venetoclax induces apoptosis through epigenetic modulation and direct inhibition of the anti-apoptotic protein BCL-2.
Caption: Mechanisms of Action of Standard AML Therapies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and are standard practice in AML research.
Cell Viability (MTT) Assay
This assay is used to assess the dose-dependent effects of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13, HL-60, KG-1) are seeded in 96-well plates at a density of 5 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, with or without a fixed concentration of a standard AML drug (e.g., azacitidine), for a specified duration (typically 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
AML Xenograft Model
This in vivo model is used to evaluate the anti-leukemic activity of a compound in a living organism.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are intravenously injected with a human AML cell line (e.g., 1 x 106 MV4-11 cells).[1]
-
Tumor Engraftment Confirmation: Engraftment of leukemic cells in the bone marrow and spleen is confirmed through methods such as bioluminescence imaging or flow cytometry for human CD45+ cells in peripheral blood.
-
Drug Administration: Once engraftment is confirmed, mice are randomized into treatment groups and receive the vehicle control, this compound (e.g., 50 mg/kg, orally, daily), a standard AML drug (e.g., azacitidine, 5 mg/kg, intravenously, every three days), or a combination of the drugs.[1]
-
Monitoring: Animal weight and overall health are monitored regularly.
-
Efficacy Endpoint: The primary endpoint is typically overall survival, which is monitored and analyzed using Kaplan-Meier survival curves.
-
Pharmacodynamic Analysis: At the end of the study, tissues such as bone marrow and spleen can be harvested for analysis of biomarkers (e.g., LC3B and p62 for autophagy inhibition) by immunohistochemistry or immunoblotting.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical comparison of a novel therapeutic agent like this compound against standard treatments for AML.
Caption: Preclinical Workflow for AML Drug Efficacy Comparison.
References
Comparative Analysis of ROC-325's Effect on HIF Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of ROC-325's effect on Hypoxia-Inducible Factor (HIF) signaling, comparing its performance with alternative modulators. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent targeting the HIF pathway.
Executive Summary
This compound is a novel small molecule inhibitor of lysosomal autophagy that has demonstrated a significant impact on HIF signaling.[1][2] By disrupting the autophagy process, this compound indirectly leads to a reduction in the stabilization of HIF-1α and HIF-2α proteins under hypoxic conditions.[1][3] This guide compares the mechanism and efficacy of this compound with other known modulators of HIF signaling, including the autophagy inhibitor Hydroxychloroquine (HCQ), the direct HIF-1α inhibitor PX-478, and the prolyl hydroxylase domain (PHD) inhibitor Roxadustat. While quantitative dose-response data for this compound's direct effect on HIF-1α protein levels is not extensively available in publicly accessible literature, this guide compiles the existing qualitative and quantitative data to offer a thorough comparative analysis.
Data Presentation: Comparative Efficacy of HIF Signaling Modulators
The following table summarizes the available quantitative data on the effects of this compound and its comparators on HIF-1α and cell viability. It is important to note the different mechanisms of action when comparing these compounds.
| Compound | Mechanism of Action | Target | Cell Line(s) | Parameter | Value | Citation(s) |
| This compound | Lysosomal Autophagy Inhibitor | Autophagy | PASMCs | HIF-1α Protein Level | Potent inhibition at 5 µM | [4] |
| A498, 786-0 | Autophagy Markers (LC3B, p62) | Dose-dependent increase | [5] | |||
| Hydroxychloroquine (HCQ) | Lysosomal Autophagy Inhibitor | Autophagy | ATLL cell lines | Cell Viability (IC50) | 25.9 ± 15.1 µM | [6] |
| PX-478 | Direct HIF-1α Inhibitor | HIF-1α translation & stability | PC-3 | HIF-1α Protein Level (IC50, hypoxia) | 3.9 ± 2.0 µM | [1] |
| RCC4 | HIF-1α Protein Level (IC50, hypoxia) | 6.9 ± 1.9 µM | [1] | |||
| DU 145 | HIF-1α Protein Level (IC50, normoxia) | 40-50 µM | [2] | |||
| Various cancer cell lines | Cell Viability (IC50) | ~20–30 μM | [7] | |||
| Roxadustat | Prolyl Hydroxylase (PHD) Inhibitor | PHD enzymes | Rat renal tubular epithelial cells | HIF-1α Protein Level | Increased at 24h, decreased at 72h (3 µM) | [8] |
| HepG2 | HIF-1α & HIF-2α Protein Levels | Dose-dependent increase | [9] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the HIF signaling pathway and the points of intervention for this compound and the comparator compounds.
Caption: HIF-1α Signaling Pathway and Points of Inhibition
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for HIF-1α Protein Levels
This protocol is a standard method for quantifying HIF-1α protein levels in cell lysates.
-
Cell Culture and Treatment:
-
Plate cells (e.g., PASMCs, PC-3, RCC4) in appropriate culture dishes and grow to 70-80% confluency.
-
Induce hypoxia by placing the cells in a hypoxic chamber with 1% O₂ for 4-24 hours. For normoxic controls, maintain cells in a standard incubator (21% O₂).
-
Treat cells with varying concentrations of this compound, PX-478, Roxadustat, or HCQ for the desired duration during the hypoxic or normoxic incubation.
-
-
Cell Lysis:
-
Work quickly to prevent HIF-1α degradation. Place culture dishes on ice and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) from each sample onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the HIF-1α protein levels.
-
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the HIF-1 complex.
-
Cell Transfection:
-
Seed cells in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing multiple copies of the HRE consensus sequence upstream of a minimal promoter driving the firefly luciferase gene. Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Cell Treatment and Hypoxia Induction:
-
After 24 hours of transfection, treat the cells with different concentrations of the test compounds.
-
Induce hypoxia by placing the plate in a hypoxic chamber (1% O₂) for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for comparing the effects of different compounds on HIF-1α protein levels.
Caption: Workflow for Comparative Analysis of HIF-1α Inhibition
Conclusion
This compound presents a unique, indirect mechanism for modulating HIF signaling through the inhibition of autophagy.[2] This is in contrast to direct HIF inhibitors like PX-478 or PHD inhibitors such as Roxadustat. The available data indicates that this compound effectively reduces hypoxia-induced HIF-1α stabilization.[1] However, for a more definitive comparison of potency, further studies providing detailed dose-response data for this compound's effect on HIF-1α protein levels are warranted. This guide provides a foundational framework for researchers to understand the current landscape of HIF signaling modulators and to design further experiments to elucidate the precise therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel Lysosomal Autophagy Inhibitor (this compound) Ameliorates Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Roxadustat, a Hypoxia-Inducible Factor 1α Activator, Attenuates Both Long- and Short-Term Alcohol-Induced Alcoholic Liver Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
ROC-325 vs. 3-MA: A Comparative Guide to Autophagy Inhibition
In the dynamic field of autophagy research, the selection of an appropriate inhibitor is paramount to obtaining accurate and reproducible experimental results. This guide provides a comprehensive comparison of two widely used autophagy inhibitors, ROC-325 and 3-Methyladenine (3-MA), to assist researchers, scientists, and drug development professionals in making informed decisions for their autophagy inhibition studies.
Executive Summary
This compound and 3-MA are both potent inhibitors of autophagy, yet they operate through distinct mechanisms, exhibit different potency levels, and have varying off-target effect profiles. This compound is a more recent compound that acts as a late-stage autophagy inhibitor by disrupting lysosomal function. In contrast, 3-MA is a well-established early-stage inhibitor that targets Class III PI3K, preventing the formation of autophagosomes. Preclinical data suggests this compound has superior potency and a more favorable therapeutic index compared to other lysosomal inhibitors like hydroxychloroquine (B89500) (HCQ). 3-MA, while a valuable tool, is known to have a dual role in autophagy regulation and off-target effects on Class I PI3K, which can complicate data interpretation.
Mechanism of Action
This compound: Lysosomal Disruption
This compound is a novel dimeric compound derived from the structural motifs of hydroxychloroquine (HCQ) and lucanthone.[1][2][3] It functions as a late-stage autophagy inhibitor by impairing lysosomal function.[2][4] The primary mechanism involves the deacidification of lysosomes, which is critical for the enzymatic activity of lysosomal hydrolases responsible for degrading autophagic cargo.[2][5] This disruption of lysosomal pH prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes with undegraded content and a blockage of autophagic flux.[1][2][6]
3-Methyladenine (3-MA): PI3K Inhibition
3-Methyladenine is a widely used inhibitor that targets the initial stages of autophagy.[7] Its primary mechanism of action is the inhibition of Class III phosphatidylinositol 3-kinase (PI3K), also known as Vps34.[7][8] Vps34 is essential for the nucleation of the phagophore, the precursor to the autophagosome. By inhibiting Vps34, 3-MA prevents the formation of autophagosomes, thereby blocking autophagy at an early step. However, 3-MA has a complex pharmacological profile. Prolonged treatment with 3-MA can paradoxically promote autophagy, which is attributed to its transient inhibition of Class III PI3K and more persistent inhibition of Class I PI3K.[7][8]
dot
Caption: Mechanisms of this compound and 3-MA in the autophagy pathway.
Quantitative Comparison
Direct head-to-head quantitative comparisons of this compound and 3-MA in the same experimental systems are limited in the published literature. However, by compiling data from various studies, a comparative overview can be established.
| Parameter | This compound | 3-Methyladenine (3-MA) | References |
| Mechanism of Action | Late-stage inhibitor; disrupts lysosomal function and autophagic flux. | Early-stage inhibitor; inhibits Class III PI3K, preventing autophagosome formation. | [1][2][7][8] |
| Typical Working Concentration | Low micromolar (e.g., 1-10 µM) | Millimolar (e.g., 2.5-10 mM) | [2][6][9] |
| IC50 Values (Cancer Cell Lines) | 4.6 - 11 µM | Varies significantly; reported IC80 of 6 mM for starvation-driven autophagy. | [6] |
| Effect on LC3-II | Accumulation of LC3-II | Prevents the formation and accumulation of LC3-II. | [2][6][9] |
| Effect on p62/SQSTM1 | Accumulation of p62 | Prevents the degradation of p62. | [2][6][9] |
| Known Off-Target Effects | Not extensively profiled in publicly available literature. | Inhibits Class I PI3K; can induce apoptosis independently of autophagy. | [8][10] |
| Dual Role | No reported dual role. | Can promote autophagy with prolonged treatment under nutrient-rich conditions. | [7][8] |
Experimental Data and Protocols
Western Blotting for Autophagy Markers (LC3 and p62)
Western blotting is a cornerstone technique to monitor autophagy. The conversion of LC3-I to its lipidated form, LC3-II, and the degradation of the autophagy substrate p62/SQSTM1 are key indicators of autophagic activity.
Expected Results with Inhibitors:
-
This compound: As a late-stage inhibitor, this compound treatment leads to the accumulation of autophagosomes that cannot be degraded. This results in a significant increase in the LC3-II band intensity on a Western blot.[2][6] Similarly, since p62 is degraded within the autolysosome, its degradation is blocked, leading to p62 accumulation.[2][6]
-
3-MA: By inhibiting the formation of autophagosomes, 3-MA prevents the conversion of LC3-I to LC3-II.[9] Therefore, a decrease in the LC3-II band is expected, particularly in response to an autophagy-inducing stimulus. Consequently, the degradation of p62 is also inhibited.[9]
Experimental Protocol: Western Blotting
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine protein concentration using a BCA assay.[11]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel for optimal separation of LC3-I and LC3-II.[11][12]
-
Protein Transfer: Transfer proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.[11] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
dot
Caption: A typical workflow for Western blot analysis of autophagy markers.
Autophagic Flux Assays
Monitoring autophagic flux provides a more dynamic and accurate assessment of autophagy than static measurements of marker proteins. The tandem fluorescent-tagged LC3 (tfLC3) assay is a powerful tool for this purpose.
Principle of the tfLC3 Assay:
The tfLC3 protein is tagged with a pH-sensitive fluorescent protein (like GFP) and a pH-stable fluorescent protein (like mRFP).[13][14] In the neutral pH of the autophagosome, both fluorophores emit a signal, resulting in yellow puncta.[14] Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, leading to red-only puncta.[14]
Expected Results with Inhibitors:
-
This compound: By preventing lysosomal acidification, this compound will cause an accumulation of autophagosomes where the GFP signal is not quenched. This will result in an increase in the number of yellow (GFP and mRFP positive) puncta and a decrease in red-only puncta.
-
3-MA: As an early-stage inhibitor, 3-MA will prevent the formation of autophagosomes, leading to a decrease in both yellow and red puncta, especially under autophagy-inducing conditions.
Experimental Protocol: Tandem Fluorescent LC3 (tfLC3) Assay
-
Cell Transfection/Transduction: Establish a cell line stably expressing the tfLC3 construct.[13]
-
Cell Seeding: Seed cells on coverslips in a 24-well plate.[13]
-
Treatment: Treat cells with this compound, 3-MA, or control vehicle for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde.[13]
-
Mounting: Mount the coverslips on microscope slides.[13]
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines for GFP and mRFP.[13]
-
Quantification: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.[13]
dot
Caption: Principle of the tandem fluorescent LC3 assay for monitoring autophagic flux.
Off-Target Effects and Considerations
A critical aspect of choosing an autophagy inhibitor is understanding its potential off-target effects.
This compound: The off-target kinase profile of this compound has not been extensively reported in the public domain. As a derivative of HCQ and lucanthone, it is plausible that it may have other cellular effects, though its primary described mechanism is the disruption of lysosomal function.
3-MA: The off-target effects of 3-MA are better characterized. It is known to inhibit Class I PI3K, which can impact other signaling pathways, including the Akt/mTOR pathway.[8] Furthermore, 3-MA has been shown to induce caspase-dependent cell death independently of its role in autophagy inhibition.[10] Its dual role in promoting autophagy under certain conditions also requires careful consideration in experimental design and data interpretation.[7][8]
Conclusion and Recommendations
Both this compound and 3-MA are valuable tools for studying autophagy, but their distinct mechanisms of action and pharmacological profiles make them suitable for different experimental questions.
Choose this compound when:
-
The goal is to inhibit autophagy at a late stage.
-
A potent inhibitor with a likely better therapeutic index than older lysosomal inhibitors is required.
-
Studying the consequences of blocked autophagic flux is the primary objective.
Choose 3-MA when:
-
Inhibiting the initial formation of autophagosomes is the desired outcome.
-
A well-established, albeit less specific, early-stage inhibitor is sufficient for the experimental design.
-
The potential off-target effects on PI3K signaling are understood and can be controlled for.
References
- 1. Measurement of Autolysosomal pH by Dual-Wavelength Ratio Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methyladenine prevents energy stress-induced necrotic death of melanoma cells through autophagy-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteolysis.jp [proteolysis.jp]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of the Therapeutic Window of ROC-325, a Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel autophagy inhibitor ROC-325 with alternative compounds, focusing on their therapeutic windows. The information is supported by preclinical experimental data to aid in the evaluation of this compound for further research and development.
Executive Summary
This compound is a potent, orally bioavailable lysosomal autophagy inhibitor with demonstrated efficacy in preclinical models of cancer and pulmonary hypertension.[1] It is a dimeric small molecule derived from hydroxychloroquine (B89500) (HCQ) and the anti-schistosomal drug lucanthone.[2] Preclinical data indicates that this compound is approximately 10-fold more potent than hydroxychloroquine in both anticancer activity and autophagy inhibition.[1] While a definitive therapeutic window in humans is yet to be established, preclinical studies suggest a favorable safety profile, with the compound being well-tolerated in animal models at effective doses. This guide compares the available data for this compound with established autophagy inhibitors, including hydroxychloroquine (HCQ), chloroquine (B1663885) (CQ), and bafilomycin A1.
Data Presentation: Comparative Efficacy and Toxicity
The following table summarizes the available quantitative data for this compound and its alternatives to provide a comparative overview of their therapeutic windows.
| Compound | Target/Mechanism | In Vitro Efficacy (IC50) | In Vivo Efficacy (Dose) | Preclinical Toxicity |
| This compound | Lysosomal Autophagy Inhibitor | 0.7-2.2 µM (AML cell lines)[3] | 25-50 mg/kg (mice, oral)[4] | Well-tolerated up to 50 mg/kg in mice with no significant toxicities observed.[3][5] |
| Hydroxychloroquine (HCQ) | Lysosomal Autophagy Inhibitor | ~10-fold less potent than this compound | 60 mg/kg (mice, IP) | LD50 (mice, IV): 45 mg/kg[6] |
| Chloroquine (CQ) | Lysosomal Autophagy Inhibitor | Varies by cell line | 25-50 mg/kg (mice)[7] | LD50 (mice, oral): 311 mg/kg[8], LD50 (mice, IV): 25 mg/kg[6] |
| Bafilomycin A1 | V-ATPase Inhibitor | 5 nM (Capan-1 pancreatic cancer cells)[9] | 0.1-1 mg/kg (mice, IP)[4] | MTD (mice): 10 mg/kg[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, HCQ, CQ, Bafilomycin A1) for a specified period (e.g., 72 hours).
-
After the treatment period, remove the medium and add 100 µL of fresh medium to each well.
-
Add 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 4 hours in a CO2 incubator.
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix each sample thoroughly by pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the absorbance of untreated control cells.
Immunoblotting for Autophagy Markers (LC3B and p62)
This protocol is used to detect changes in the levels of the autophagy-related proteins LC3B and p62, which are indicative of autophagy inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LC3B, anti-p62, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
PVDF membranes
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
The accumulation of LC3B-II and p62 is indicative of autophagy inhibition.
Lysosomal pH Measurement (LysoSensor Assay)
This protocol is used to measure changes in the pH of lysosomes, a key event in the mechanism of action of lysosomotropic autophagy inhibitors.
Materials:
-
LysoSensor™ Yellow/Blue DND-160 dye
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy.
-
Load the cells with LysoSensor™ Yellow/Blue DND-160 (typically 1-5 µM) in pre-warmed medium for 5-10 minutes at 37°C.
-
Wash the cells with fresh medium to remove excess dye.
-
Treat the cells with the test compounds.
-
Acquire fluorescence images using appropriate filter sets for the dual-emission ratiometric measurement of the dye.
-
The ratio of the fluorescence intensities at the two emission wavelengths is used to determine the lysosomal pH by comparison to a standard curve. An increase in the ratio indicates an increase in lysosomal pH (deacidification).
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows.
References
- 1. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause | Ento Key [entokey.com]
- 7. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ROC-325 Demonstrates Potent Efficacy in Preclinical Pulmonary Hypertension Models
A comparative analysis of the novel lysosomal autophagy inhibitor, ROC-325, reveals significant therapeutic potential in both monocrotaline (B1676716) and Sugen/hypoxia-induced pulmonary hypertension (PH) in rodent models. Experimental data indicates that this compound effectively attenuates the progression of PH, reduces right ventricular hypertrophy, and mitigates pulmonary vascular remodeling.
This compound, a novel small molecule lysosomal autophagy inhibitor, has shown promise as a therapeutic agent for pulmonary hypertension.[1][2][3] Studies in well-established preclinical models of PH demonstrate its ability to counteract the pathological hallmarks of the disease. This guide provides a comparative overview of the efficacy of this compound in different PH models, supported by key experimental data and detailed methodologies.
Comparative Efficacy of this compound in PH Models
Treatment with this compound has been shown to significantly improve key hemodynamic and physiological parameters associated with pulmonary hypertension in both the monocrotaline (MCT) and Sugen/hypoxia (SuHx) rat models. The tables below summarize the quantitative data from these studies, highlighting the compound's effectiveness in preventing and treating PH.
Monocrotaline (MCT)-Induced Pulmonary Hypertension Model
| Parameter | Control | MCT + Vehicle | MCT + this compound (Preventive) | MCT + this compound (Therapeutic) |
| Right Ventricular Systolic Pressure (RVSP, mm Hg) | 25.4 ± 2.1 | 58.7 ± 4.3 | 35.2 ± 3.8 | 40.1 ± 4.5 |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.24 ± 0.02 | 0.52 ± 0.04 | 0.31 ± 0.03 | 0.36 ± 0.04 |
| Pulmonary Artery Acceleration Time (PAAT, ms) | 28.5 ± 2.3 | 13.8 ± 1.5 | 22.4 ± 2.1 | 19.7 ± 1.9 |
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension Model
| Parameter | Control | SuHx + Vehicle | SuHx + this compound |
| Right Ventricular Systolic Pressure (RVSP, mm Hg) | 26.1 ± 2.5 | 65.4 ± 5.1 | 42.3 ± 4.7 |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.25 ± 0.03 | 0.59 ± 0.05 | 0.38 ± 0.04 |
| Pulmonary Artery Acceleration Time (PAAT, ms) | 27.9 ± 2.6 | 12.5 ± 1.3 | 20.1 ± 2.2 |
Mechanism of Action: A Multi-faceted Approach
This compound exerts its therapeutic effects through a multi-pronged mechanism of action primarily centered on the inhibition of autophagy and the modulation of key signaling pathways implicated in the pathogenesis of PH.[1][3] By inhibiting lysosomal function, this compound leads to the accumulation of autophagosomes, indicated by increased levels of LC3B and p62.[1][3] This disruption of autophagy, in turn, downregulates the expression of hypoxia-inducible factors (HIF-1α and HIF-2α), which are critical mediators of the cellular response to hypoxia and play a significant role in pulmonary vascular remodeling.[1][2]
Furthermore, this compound enhances the activity of endothelial nitric oxide synthase (eNOS) through phosphorylation at its activating site (Ser1177) and dephosphorylation at its inhibitory site (Thr495).[1][3] This leads to increased production of nitric oxide (NO), a potent vasodilator, which helps to counteract the excessive vasoconstriction characteristic of PH.
Caption: Mechanism of action of this compound in pulmonary hypertension.
Experimental Protocols
The efficacy of this compound was evaluated in two standard preclinical models of pulmonary hypertension.
Monocrotaline (MCT)-Induced PH
Male Sprague-Dawley rats were administered a single intraperitoneal injection of monocrotaline (60 mg/kg) to induce pulmonary hypertension.
-
Preventive Protocol: this compound (25 mg/kg) was administered daily via intraperitoneal injection for four weeks, starting on the same day as the MCT injection.
-
Therapeutic Protocol: Two weeks after the MCT injection, once PH was established, rats were treated daily with this compound (25 mg/kg, i.p.) for two weeks.
Sugen/Hypoxia (SuHx)-Induced PH
Rats received a single subcutaneous injection of Sugen 5416 (20 mg/kg) and were then exposed to a hypoxic environment (10% O2) for three weeks. Following the hypoxic period, the animals were returned to normoxic conditions for four weeks. Treatment with this compound (25 mg/kg, i.p.) was administered daily during the four-week normoxic phase.
Measurements
Hemodynamic parameters, including Right Ventricular Systolic Pressure (RVSP), were measured using a pressure transducer catheter. Right Ventricular Hypertrophy (RVH) was assessed by calculating the ratio of the right ventricular free wall weight to the left ventricular plus septal wall weight (RV/LV+S). Echocardiography was used to measure parameters such as Pulmonary Artery Acceleration Time (PAAT).
Caption: Experimental workflow for evaluating this compound in PH models.
References
Safety Operating Guide
Proper Disposal of ROC-325: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of ROC-325, a potent autophagy inhibitor used in research. Adherence to these guidelines is crucial for minimizing risks and maintaining regulatory compliance.
This compound is an orally active and potent autophagy inhibitor with significant anticancer activity. As a research chemical, it necessitates careful handling and disposal to prevent potential harm to personnel and the environment. All waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved waste management program.
Waste Categorization and Collection
Proper segregation of waste streams is the first step in safe disposal. This compound waste should be categorized based on its physical form: solid or liquid.
| Waste Type | Examples | Recommended Container |
| Solid Waste | Unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated pipette tips, and other disposable labware. | A designated, sealed, and clearly labeled hazardous solid waste container. |
| Liquid Waste | Unused stock solutions of this compound (e.g., in DMSO), contaminated cell culture media, and supernatants from experiments. | A designated, sealed, and clearly labeled hazardous liquid waste container. The container material must be compatible with the solvent used (e.g., polypropylene (B1209903) for DMSO-based solutions). |
| Sharps Waste | Contaminated needles, syringes, and glass Pasteur pipettes. | A designated, puncture-resistant sharps container for hazardous chemical waste. |
Note: Never dispose of this compound waste by pouring it down the drain or mixing it with non-hazardous trash.
Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe handling and disposal of different forms of this compound waste.
Experimental Protocol: Disposal of Solid this compound Waste
-
Segregation: At the point of generation, separate all solid waste contaminated with this compound from other laboratory waste.
-
Containment: Place the contaminated items directly into a designated hazardous solid waste container. This container should be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the appropriate hazard symbols.
-
Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and incompatible chemicals.
-
Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by the designated environmental health and safety (EHS) department or a licensed hazardous waste contractor.
Experimental Protocol: Disposal of Liquid this compound Waste
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containment: The liquid waste container must be made of a material compatible with the solvent used for the this compound solution (e.g., if dissolved in DMSO, use a chemically resistant plastic container). The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," the solvent used (e.g., "in DMSO"), and an approximate concentration or volume of the active compound.
-
Storage: Store the liquid waste container in a secondary containment bin within a designated SAA to prevent spills.
-
Pickup: Arrange for the collection of the full or expired waste container through your institution's hazardous waste management program.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the procedural flow and key decision points.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision tree for this compound waste segregation.
By implementing these procedures and fostering a culture of safety, laboratories can effectively manage the disposal of this compound and other hazardous chemicals, thereby protecting researchers, the wider community, and the environment. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most accurate and comprehensive guidance.
Personal protective equipment for handling ROC-325
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling ROC-325. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices are mandatory.
Personal Protective Equipment (PPE):
A comprehensive guide to recommended PPE for handling this compound in both powdered and solution forms is provided below.
| PPE Category | Required for Handling Powder | Required for Handling Solution (e.g., in DMSO) | Specifications |
| Hand Protection | ✓ | ✓ | Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated. |
| Eye Protection | ✓ | ✓ | Safety glasses with side shields or safety goggles. |
| Body Protection | ✓ | ✓ | Laboratory coat. Ensure it is fully buttoned. |
| Respiratory Protection | Recommended, especially if weighing or transferring powder. | Not generally required if handled in a fume hood. | Use a NIOSH- |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
